Propoxur-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-8(2)14-9-6-4-5-7-10(9)15-11(13)12-3/h4-8H,1-3H3,(H,12,13)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRUGXGCCGIOQO-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)OC1=CC=CC=C1OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Propoxur-d3: A Technical Guide to its Chemical Properties and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, metabolism, and analytical methodologies for Propoxur-d3. The inclusion of its non-deuterated analogue, Propoxur, is provided for comparative purposes and to leverage the larger body of available research. This document is intended to serve as a comprehensive resource for professionals in research and development.
Core Chemical Properties
This compound is the deuterated form of Propoxur, a carbamate insecticide. The introduction of deuterium atoms creates a stable, isotopically labeled version of the molecule, which is invaluable for a variety of research applications, including metabolism studies, pharmacokinetic analysis, and as an internal standard in quantitative analytical methods.
Physicochemical Data
The following table summarizes the key chemical and physical properties of Propoxur and its deuterated analogue, this compound. Data for Propoxur is more extensively available and serves as a reliable proxy for the properties of this compound, which are expected to be very similar.
| Property | Propoxur | This compound |
| Molecular Formula | C₁₁H₁₅NO₃ | C₁₁H₁₂D₃NO₃ |
| Molecular Weight | 209.24 g/mol [1] | 212.26 g/mol |
| CAS Number | 114-26-1[1] | 1219798-56-7 |
| Physical State | White to tan crystalline powder with a faint, characteristic odor.[1] | Solid[2] |
| Melting Point | 84-87 °C (technical grade); 91.5 °C (pure)[3] | No data available |
| Boiling Point | Decomposes[4] | No data available |
| Water Solubility | ~2000 mg/L at 20 °C[5] | No data available |
| Solubility in Organic Solvents | Soluble in most polar organic solvents such as acetone, methanol, chloroform, and toluene.[5] Slightly soluble in cold hydrocarbons.[1] | Soluble in Chloroform and Methanol (slightly).[5] |
| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 20 °C[3] | No data available |
| LogP (Octanol-Water Partition Coefficient) | 1.52[1] | No data available |
Synthesis of Propoxur
Propoxur is synthesized via the reaction of 2-isopropoxyphenol with methyl isocyanate.[6][7] The following protocol provides a general outline of this synthesis.
Experimental Protocol: Synthesis of Propoxur
-
Reaction Setup: In a glass reactor equipped with a stirrer, condenser, and dropping funnel, add 2-isopropoxyphenol and a catalytic amount of a suitable tertiary amine (e.g., N,N-dimethylbenzylamine).[7] The molar ratio of 2-isopropoxyphenol to catalyst is typically in the range of 1:0.001 to 1:0.05.[8]
-
Addition of Methyl Isocyanate: While stirring and cooling the reaction mixture, slowly add methyl isocyanate. The molar ratio of 2-isopropoxyphenol to methyl isocyanate is generally 1:1 to 1:1.2.[8]
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 60 °C and 110 °C and maintain it for 0.5 to 3 hours.[8]
-
Work-up and Purification: Upon completion of the reaction, the crude product can be purified by recrystallization from a suitable solvent to yield Propoxur as a crystalline solid.
Mechanism of Action and Metabolism
Propoxur's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine.[3] This inhibition leads to an accumulation of acetylcholine at the synaptic junctions, resulting in neurotoxicity to insects.
The metabolism of Propoxur proceeds through several pathways, primarily involving hydrolysis and oxidation. The major routes of metabolism are the hydrolysis of the carbamate ester linkage to yield 2-isopropoxyphenol, and N-demethylation. Minor pathways include ring hydroxylation at the 5 or 6 position and hydroxylation of the isopropoxy group.[3] The resulting metabolites are then typically conjugated with glucuronic acid or sulfate for excretion.
In Vitro Metabolism Study using Liver Microsomes
The following is a generalized protocol for studying the metabolism of Propoxur in vitro using liver microsomes.
-
Preparation of Incubation Mixture: Prepare an incubation mixture containing liver microsomes (e.g., rat or human), a NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiation of Reaction: Pre-incubate the microsome mixture at 37°C. Initiate the metabolic reaction by adding Propoxur (dissolved in a suitable solvent like methanol or DMSO, with the final solvent concentration typically below 1%).
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile or methanol. This step also serves to precipitate proteins.
-
Sample Processing: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the disappearance of the parent compound (Propoxur) and the formation of metabolites using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of Propoxur. The use of this compound as an internal standard is highly recommended for accurate quantification.
Experimental Protocol: HPLC Analysis of Propoxur in Water Samples
This protocol describes a general method for the determination of Propoxur in water samples.
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with methanol followed by deionized water.
-
Pass the water sample through the SPE cartridge.
-
Wash the cartridge with deionized water to remove interferences.
-
Elute the retained Propoxur with a suitable organic solvent, such as acetonitrile or methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column is typically used (e.g., Luna Omega C18).[9]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is common. For example, an isocratic mobile phase of acetonitrile:water (70:30, v/v) can be used.[9]
-
Flow Rate: A typical flow rate is 1.0-1.2 mL/min.[9]
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 280 nm.[10]
-
-
Quantification:
-
Prepare a series of calibration standards of Propoxur in the mobile phase.
-
Spike a known amount of this compound into all standards and samples as an internal standard.
-
Construct a calibration curve by plotting the ratio of the peak area of Propoxur to the peak area of this compound against the concentration of Propoxur.
-
Determine the concentration of Propoxur in the samples from the calibration curve.
-
Experimental Protocol: Analysis of Propoxur in Blood/Plasma
-
Sample Preparation (Protein Precipitation and Liquid-Liquid Extraction):
-
To a plasma sample (e.g., 200 µL), add an internal standard solution (this compound).
-
Precipitate proteins by adding an equal volume of acidified acetonitrile or methanol (e.g., with 0.1% formic acid).[11]
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.[11]
-
Alternatively, for a more lipophilic extraction, after protein precipitation, perform a liquid-liquid extraction using a solvent mixture such as hexane:diethyl ether (1:1, v/v).[11]
-
Collect the organic layer and evaporate it to dryness.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
-
-
HPLC-MS/MS Conditions:
-
For biological samples, LC-MS/MS is often preferred for its higher sensitivity and selectivity.
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to improve ionization.
-
Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode. Monitor for the specific parent-to-daughter ion transitions for Propoxur and this compound.
-
References
- 1. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Propoxur - Wikipedia [en.wikipedia.org]
- 5. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]
- 6. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]
- 7. Propoxur synthesis - chemicalbook [chemicalbook.com]
- 8. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to Propoxur-d3: Physical Characteristics and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of Propoxur-d3, a deuterated isotopologue of the carbamate insecticide Propoxur. This document is intended to serve as a key resource for researchers and professionals involved in analytical chemistry, environmental monitoring, and metabolic studies where a stable isotope-labeled internal standard is essential for accurate quantification.
Chemical Identity and Physical Properties
This compound, also known as 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate), is a synthetic compound where three hydrogen atoms on the N-methyl group of Propoxur have been replaced with deuterium.[1][2] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, which is the basis for its use as an internal standard in mass spectrometry-based analytical methods.[1]
The physical and chemical properties of this compound are summarized in the table below. For comparative purposes, the properties of unlabeled Propoxur are also provided.
| Property | This compound | Propoxur (unlabeled) |
| Chemical Name | 2-(1-methylethoxy)-phenol 1-(N-methyl-d3-carbamate)[1] | 2-isopropoxyphenyl methylcarbamate[3] |
| CAS Number | 1219798-56-7[1][2][4] | 114-26-1[4][5] |
| Molecular Formula | C₁₁H₁₂D₃NO₃[6] | C₁₁H₁₅NO₃[4][7] |
| Molecular Weight | 212.26 g/mol [1][2][8] | 209.24 g/mol [4] |
| Physical Form | Solid[2] | White to tan crystalline powder[4] |
| Melting Point | Not explicitly reported | 86-92 °C[7] |
| Solubility in Water | Not explicitly reported | 1.9 g/L at 20°C[3] |
| Storage Temperature | -20°C[2] | Room temperature |
| Isotopic Purity | ≥99% deuterated forms (d1-d3)[2] | Not applicable |
Spectroscopic Data
Mass Spectrometry
The key feature of this compound in mass spectrometry is its molecular ion peak, which will be shifted by +3 m/z units compared to unlabeled Propoxur due to the presence of three deuterium atoms. This mass shift allows for the clear differentiation and selective monitoring of the internal standard and the analyte. For unlabeled Propoxur, prominent fragments in GC-MS (EI) are observed at m/z 110 and 152.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
In ¹H NMR spectroscopy, the most significant difference between this compound and Propoxur will be the absence of the signal corresponding to the N-methyl protons in this compound. In unlabeled Propoxur, this signal typically appears as a doublet around 2.87 ppm in CDCl₃.[4] The other proton signals, corresponding to the aromatic and isopropoxy groups, are expected to be very similar in both compounds.
Infrared (IR) Spectroscopy
The IR spectra of this compound and Propoxur are expected to be very similar. The most notable difference would be the C-D stretching vibrations in this compound, which occur at a lower frequency (around 2100-2250 cm⁻¹) compared to the C-H stretching vibrations of the methyl group in Propoxur (around 2850-2960 cm⁻¹). However, these C-D stretching bands may be weak and difficult to observe. The other characteristic peaks, such as the C=O stretch of the carbamate (around 1730 cm⁻¹) and the aromatic C=C stretches, should be present in both spectra.
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CD₃NCO). While a specific protocol for the d3 variant is not published, the general synthesis for Propoxur can be adapted.
Representative Protocol for Synthesis:
-
In a glass reactor equipped with a stirrer and cooling system, add o-isopropoxy phenol and a suitable catalyst (e.g., a tertiary amine).[9]
-
While stirring and cooling, slowly add methyl-d3-isocyanate (CD₃NCO) in a molar ratio of approximately 1:1.05 to 1:1.2 (phenol:isocyanate).[9]
-
After the addition is complete, the reaction mixture is typically heated to between 60 and 110°C for 0.5 to 3 hours to drive the reaction to completion.[9]
-
The crude this compound is then cooled and can be purified by recrystallization or chromatography.
Use as an Internal Standard for Quantification of Propoxur
This compound is primarily used as an internal standard for the accurate quantification of Propoxur in various matrices, such as environmental water samples or biological tissues, using techniques like LC-MS/MS or GC-MS.[2]
General Workflow for Quantification using this compound:
-
Sample Preparation: The sample (e.g., water, soil extract, honey) is collected.[10]
-
Fortification: A known amount of this compound internal standard solution is added to the sample, as well as to the calibration standards and quality control samples.[11]
-
Extraction: The analytes (Propoxur and this compound) are extracted from the sample matrix using an appropriate technique, such as solid-phase extraction (SPE) or liquid-liquid extraction.[12]
-
Analysis: The extract is analyzed by LC-MS/MS or GC-MS. The instrument is set to monitor specific precursor-to-product ion transitions for both Propoxur and this compound.
-
Quantification: The ratio of the peak area of Propoxur to the peak area of this compound is calculated for all samples and standards. A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of Propoxur in the unknown samples is then determined from this calibration curve. The use of the isotopically labeled internal standard corrects for variations in extraction recovery and matrix effects, leading to more accurate and precise results.[1]
References
- 1. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sapphire North America [sapphire-usa.com]
- 3. Propoxur [webbook.nist.gov]
- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. theclinivex.com [theclinivex.com]
- 7. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 8. This compound (N-Methyl-d3) | LGC Standards [lgcstandards.com]
- 9. CN102060736A - Method for synthesizing propoxur - Google Patents [patents.google.com]
- 10. jfda-online.com [jfda-online.com]
- 11. lcms.cz [lcms.cz]
- 12. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Propoxur-d3: An In-Depth Technical Guide on the Core Mechanism of Action
Executive Summary
Propoxur is a carbamate insecticide that exerts its primary neurotoxic effect through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the central and peripheral nervous systems. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent disruption of nerve function. A secondary mechanism involving the generation of reactive oxygen species (ROS) has also been proposed. This guide provides a comprehensive overview of the core mechanism of action of Propoxur, including quantitative data on its inhibitory activity, detailed experimental protocols, and a discussion of its metabolic fate.
Core Mechanism of Action: Acetylcholinesterase Inhibition
Propoxur acts as a reversible inhibitor of acetylcholinesterase.[1] The mechanism involves the carbamylation of a serine residue within the active site of the AChE enzyme. This process is analogous to the binding of the natural substrate, acetylcholine, but the subsequent hydrolysis of the carbamylated enzyme is significantly slower than that of the acetylated enzyme. This prolonged inactivation of AChE leads to the accumulation of acetylcholine at cholinergic synapses, causing continuous nerve stimulation.[2]
The clinical manifestations of Propoxur poisoning are consistent with cholinergic overstimulation and include symptoms such as nausea, vomiting, blurred vision, and in severe cases, convulsions and respiratory failure.[3]
Signaling Pathway of Acetylcholinesterase Inhibition
The following diagram illustrates the inhibition of acetylcholinesterase by Propoxur and the resulting downstream effects.
Quantitative Data
The inhibitory potency of Propoxur against acetylcholinesterase has been quantified in various studies. The following table summarizes representative data.
| Parameter | Value | Species/Enzyme Source | Reference |
| IC50 | Varies by species and tissue | Housefly (Head) | [4] |
| Ki | ~100-fold higher in resistant vs. susceptible housefly strains | Housefly (Purified AChE) | [4] |
Note: Specific IC50 and Ki values for Propoxur can vary significantly depending on the experimental conditions, including the source of the enzyme, substrate concentration, and temperature.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common in vitro method to determine the acetylcholinesterase inhibitory activity of a compound.
Objective: To quantify the inhibition of acetylcholinesterase by Propoxur.
Materials:
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Propoxur solution (in a suitable solvent like DMSO or ethanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of Propoxur to be tested.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
AChE solution
-
DTNB solution
-
Propoxur solution (or solvent for control)
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the ATCI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals (e.g., every minute for 10-15 minutes). The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATCI hydrolysis) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of Propoxur.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
In Vitro Metabolism Study
This protocol outlines a general procedure to study the metabolism of Propoxur using liver microsomes.
Objective: To identify the metabolites of Propoxur formed by liver enzymes.
Materials:
-
Rat or human liver microsomes
-
Propoxur
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile or other organic solvent for extraction
-
LC-MS/MS system for analysis
Procedure:
-
Incubation:
-
In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and Propoxur solution.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with shaking for a specific time period (e.g., 60 minutes).
-
-
Termination and Extraction:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge to precipitate the proteins.
-
-
Analysis:
-
Collect the supernatant and analyze it using an LC-MS/MS system to identify and quantify the parent compound (Propoxur) and its metabolites.
-
Pharmacokinetics and Metabolism
Propoxur is rapidly absorbed, metabolized, and excreted in mammals.[5] The major metabolic pathways include hydrolysis of the carbamate ester linkage and hydroxylation of the aromatic ring and the N-methyl group.[6] The primary metabolite is 2-isopropoxyphenol, which is then conjugated and excreted in the urine.[7]
Pharmacokinetic Parameters of Propoxur
| Parameter | Value | Species | Reference |
| Absorption | Rapid and extensive | Rat | [5] |
| Metabolism | Primarily hepatic | Rat | [5] |
| Excretion | Mainly via urine as conjugates | Rat | [5] |
| Half-life | Not explicitly stated, but rapid elimination | Rat | [5] |
Experimental Workflow for Pharmacokinetic Analysis
Potential Implications of Deuteration in Propoxur-d3
The substitution of hydrogen with deuterium in this compound can lead to the kinetic isotope effect. This effect arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. As a result, enzymatic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism, may proceed more slowly when deuterium is present at that position.
Consequently, this compound may exhibit:
-
Slower rate of metabolism: This could lead to a longer half-life and increased exposure (AUC) compared to the non-deuterated Propoxur.
-
Altered metabolite profile: The relative proportions of different metabolites might change if deuteration occurs at a site that is a primary target for metabolic enzymes.
It is important to reiterate that while these are the expected consequences of deuteration, specific experimental data for this compound is required for confirmation. The primary mechanism of action, acetylcholinesterase inhibition, is unlikely to be directly affected by deuteration unless the deuterated position is critically involved in the binding to the enzyme's active site, which is not the case for the commonly available this compound isotopologues.
References
- 1. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 6. cdpr.ca.gov [cdpr.ca.gov]
- 7. Species-specific cutaneous biotransformation of the pesticide propoxur during percutaneous absorption in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Metabolic Pathways of Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur, a carbamate insecticide, is extensively metabolized in mammals through a series of complex enzymatic reactions. Understanding these metabolic pathways is crucial for assessing its toxicological profile, developing effective detoxification strategies, and for drug development professionals studying xenobiotic metabolism. This technical guide provides a comprehensive overview of the core metabolic pathways of Propoxur, with a focus on its deuterated analog, Propoxur-d3. It includes quantitative data, detailed experimental protocols, and visual diagrams of the metabolic processes.
Core Metabolic Pathways of Propoxur
The metabolism of Propoxur primarily proceeds through three main pathways: hydrolysis, hydroxylation, and subsequent conjugation. These reactions are catalyzed by a variety of enzymes, predominantly cytochrome P450 (CYP450) monooxygenases and carboxylesterases.
1. Hydrolysis: The ester linkage in Propoxur is susceptible to hydrolysis, a reaction catalyzed by carboxylesterases. This cleavage results in the formation of 2-isopropoxyphenol (IPP), a major metabolite, and N-methylcarbamic acid, which is unstable and further degrades.
2. Hydroxylation: This phase I metabolic reaction involves the introduction of a hydroxyl group onto the Propoxur molecule, primarily mediated by CYP450 enzymes. Hydroxylation can occur at two main sites:
- Ring Hydroxylation: Hydroxyl groups are added to the aromatic ring, leading to the formation of metabolites such as 5-hydroxypropoxur.
- N-methyl Hydroxylation: The N-methyl group of the carbamate moiety can be hydroxylated to form N-hydroxymethylpropoxur.
3. Conjugation: The hydroxylated metabolites and 2-isopropoxyphenol undergo phase II conjugation reactions, where they are coupled with endogenous molecules to increase their water solubility and facilitate their excretion. The primary conjugation reactions are:
- Glucuronidation: Mediated by UDP-glucuronosyltransferases (UGTs), this involves the addition of a glucuronic acid moiety.
- Sulfation: Catalyzed by sulfotransferases (SULTs), this pathway adds a sulfate group.
The use of deuterated Propoxur, such as this compound, is a valuable tool in metabolic studies. The deuterium atoms can serve as a tracer to follow the fate of the molecule and its metabolites. Furthermore, the presence of deuterium can lead to a kinetic isotope effect, where the rate of a reaction is altered due to the heavier isotope. This effect can be used to investigate the rate-limiting steps in the metabolic pathways and to identify the specific enzymes involved in C-H bond cleavage.[1]
Quantitative Data on Propoxur Metabolism
The following tables summarize quantitative data from various studies on Propoxur metabolism.
Table 1: Excretion of Radioactively Labeled Propoxur in Rats [2]
| Route of Excretion | Percentage of Administered Dose |
| Urine | 60% |
| Volatile Compounds (CO2 and acetone) | 25% |
| Feces | Very small quantities |
Data obtained 16 hours after oral administration of 5-8 mg/kg radio-labeled Propoxur.
Table 2: Urinary Phenol Levels in Humans After Oral Administration of Propoxur [2][3]
| Dose Administered | Peak Urinary Phenol Concentration | Time to Peak Concentration |
| 110-116 mg/person | 140 ppm | - |
| 135 mg/person (1.5 mg/kg bw) | Almost 200 ppm | Within 4 hours |
Table 3: Identified Metabolites of Propoxur in Rat Urine [3]
| Metabolite | Chemical Name |
| 2-isopropoxyphenol (IPP) | 2-(1-methylethoxy)phenol |
| 2-hydroxyphenyl-N-methylcarbamate | 2-hydroxyphenyl methylcarbamate |
| 5-hydroxypropoxur | 2-isopropoxy-5-hydroxyphenyl-N-methylcarbamate |
| N-hydroxymethylpropoxur | 2-isopropoxyphenyl-N-(hydroxymethyl)carbamate |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of Propoxur metabolism.
Protocol 1: In Vitro Metabolism of Propoxur using Rat Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of Propoxur in a microsomal system.
Materials:
-
Rat liver microsomes (commercially available or prepared in-house)
-
Propoxur or this compound stock solution (e.g., in DMSO)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, rat liver microsomes (final protein concentration typically 0.5 mg/mL), and the NADPH regenerating system. Pre-warm the mixture at 37°C for 5-10 minutes.
-
Initiation of Reaction: Add Propoxur or this compound to the pre-warmed incubation mixture to a final concentration typically in the low micromolar range. The final DMSO concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.
-
Incubation: Incubate the reaction mixture at 37°C in a shaking water bath.
-
Time Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. The acetonitrile will precipitate the proteins.
-
Sample Preparation for Analysis: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples for the disappearance of the parent compound (Propoxur or this compound) and the formation of metabolites.
Protocol 2: Analysis of Propoxur and its Metabolite 2-Isopropoxyphenol (IPP) in Urine by HPLC
This protocol describes a method for the quantitative analysis of Propoxur and its major metabolite IPP in urine samples.
Materials:
-
Urine samples
-
Propoxur and IPP analytical standards
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Methanol
-
Acetonitrile
-
Formic acid
-
HPLC system with a UV or mass spectrometric detector
Procedure:
-
Sample Pre-treatment (Optional): For conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/sulfatase can be performed prior to extraction to measure total metabolite concentrations.
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load the urine sample onto the cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute Propoxur and IPP from the cartridge with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase for HPLC analysis.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with a modifier like formic acid) and acetonitrile or methanol.
-
Detection: UV detection at an appropriate wavelength or mass spectrometric detection for higher sensitivity and specificity.
-
-
Quantification: Create a calibration curve using the analytical standards of Propoxur and IPP to quantify their concentrations in the urine samples.
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the core metabolic pathways of Propoxur and a typical experimental workflow for in vitro metabolism studies.
Propoxur Metabolic Pathways
Caption: Major metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
Caption: Workflow for in vitro this compound metabolism.
Conclusion
The metabolism of this compound is a multifaceted process involving hydrolysis, hydroxylation, and conjugation, leading to the formation of several metabolites that are subsequently excreted. This guide provides a foundational understanding of these pathways, supported by quantitative data and detailed experimental protocols. The use of deuterated analogs like this compound, coupled with modern analytical techniques, continues to be an invaluable approach for elucidating the complexities of xenobiotic metabolism, which is essential for both toxicological risk assessment and the development of new therapeutic agents. Further research into the specific enzyme kinetics and the influence of genetic polymorphisms on these metabolic pathways will provide a more complete picture of Propoxur's fate in biological systems.
References
An In-depth Technical Guide to the Toxicological Profile of Propoxur
Disclaimer: This document focuses on Propoxur. Propoxur-d3 is a deuterated form of Propoxur, primarily used as an internal standard for analytical testing. Deuterium is a stable, non-radioactive isotope of hydrogen. For toxicological purposes, the profile of this compound is considered equivalent to that of Propoxur, as the isotopic substitution does not significantly alter its biological activity or toxicity.
Executive Summary
Propoxur (2-isopropoxyphenyl methylcarbamate) is a non-systemic carbamate insecticide first introduced in 1959.[1] It acts as a contact and stomach poison with a rapid knockdown effect and is used in agriculture, forestry, and public health to control a wide range of pests, including mosquitoes, flies, cockroaches, and turf insects.[1][2] The primary mechanism of toxicity for Propoxur, like other carbamate insecticides, is the inhibition of the enzyme acetylcholinesterase (AChE), leading to neurotoxicity.[1][3] This profile synthesizes key toxicological data, outlines experimental methodologies, and provides visual representations of its mechanism of action and metabolic pathways to serve as a comprehensive resource for researchers and drug development professionals.
Mechanism of Action
Propoxur's principal toxic effect stems from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the nervous system.[3][4]
-
AChE Inhibition: In a healthy nervous system, the neurotransmitter acetylcholine (ACh) is released into the synaptic cleft to transmit a nerve impulse. AChE rapidly hydrolyzes ACh to terminate the signal. Propoxur carbamylates the serine hydroxyl group in the active site of AChE, rendering the enzyme inactive.[5]
-
Accumulation of Acetylcholine: This inactivation prevents the breakdown of ACh, leading to its accumulation at cholinergic synapses.[3]
-
Neurotoxicity: The resulting overstimulation of muscarinic and nicotinic receptors leads to a state of cholinergic crisis, manifesting in a range of symptoms from tremors and nausea to convulsions, paralysis, and, at high doses, death.[3][6]
The inhibition of AChE by carbamates is reversible, as the carbamylated enzyme can spontaneously hydrolyze, allowing for the recovery of enzyme function, typically within hours.[5][7] Signs of poisoning appear when AChE activity drops below 50% of normal, and recovery often coincides with the restoration of enzyme activity.[3]
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)
Propoxur is rapidly absorbed, metabolized, and eliminated from the body.[3]
-
Absorption: It can be absorbed through oral, dermal, and inhalation routes.[8] Following oral administration in rats, peak inhibition of cholinesterase occurs within 15 to 30 minutes.[5]
-
Distribution: Information on specific tissue distribution is limited, but its effects on brain cholinesterase indicate it crosses the blood-brain barrier.[9][10]
-
Metabolism: The primary metabolic pathways in mammals involve hydrolysis of the carbamate ester bond and hydroxylation of the aromatic ring and alkyl side chain.[3][11] The major routes are depropylation to 2-hydroxyphenyl-N-methylcarbamate and hydrolysis to yield 2-isopropoxyphenol.[3] Minor pathways include ring hydroxylation and N-methyl hydroxylation.[3][11] These metabolites are then conjugated, primarily with glucuronic acid, to facilitate excretion.[3][12]
-
Excretion: Metabolites are primarily excreted in the urine. In one study, 50% of an administered dose was eliminated in the urine as conjugates within 16 hours.[13]
Toxicological Data
The toxicity of Propoxur varies by route of exposure and species. The data presented below are summarized from various regulatory and research reports.
Acute Toxicity
Propoxur is classified as highly toxic via the oral route.[6] Acute effects are primarily cholinergic and transient.[14]
| Endpoint | Species | Route | Value (mg/kg) | Reference(s) |
| LD₅₀ | Rat (male/female) | Oral | 50 - 100 | [6][15] |
| LD₅₀ | Mouse | Oral | ~100 | [6][7] |
| LD₅₀ | Guinea Pig | Oral | 40 | [6] |
| LD₅₀ | Rat | Dermal | >2400 - >5000 | [6][15] |
| LD₅₀ | Rabbit | Dermal | >500 | [6] |
| LC₅₀ (1-hour) | Rat | Inhalation | >1.44 mg/L | [6] |
Table 1: Summary of Acute Toxicity Data for Propoxur.
Sub-chronic and Chronic Toxicity
Repeated exposure to Propoxur can lead to sustained cholinesterase inhibition and other target organ effects.
| Endpoint | Species | Duration | Effect | Value (mg/kg/day) | Reference(s) |
| NOAEL | Rat | 2-year | Bladder hyperplasia | 50 | [15] |
| NOAEL | Dog | Chronic | RBC ChE inhibition | 6.25 | [16] |
| RfD (Oral) | Human | Lifetime | Mild cholinergic symptoms | 0.004 | [8][14] |
Table 2: Summary of Chronic Toxicity and Reference Doses for Propoxur.
Carcinogenicity
The carcinogenic potential of Propoxur has yielded mixed results in animal studies. The U.S. EPA has classified Propoxur as a Group B2 "Probable Human Carcinogen".[5][8][17] This classification was based on the increased incidence of urinary bladder papillomas and carcinomas in both sexes of rats and a borderline increase in uterine carcinomas in high-dose females in a chronic feeding study.[5][8]
| Agency | Classification | Basis | Reference(s) |
| U.S. EPA | Group B2: Probable Human Carcinogen | Increased incidence of urinary bladder tumors in rats. | [8][17][18] |
| IARC | Not Classified | - | [8] |
Table 3: Carcinogenicity Classification of Propoxur.
Genotoxicity
Genotoxicity studies for Propoxur have produced equivocal results. It was found to be not mutagenic in bacterial assays (Ames test) or in cultured Chinese hamster ovary cells.[5][12] However, some studies have reported positive results for chromosome damage in mouse bone marrow.[15]
Reproductive and Developmental Toxicity
No adverse reproductive effects were noted in a two-generation rat study.[12] However, some studies in pregnant rats exposed orally to Propoxur showed fetotoxic effects, including a decreased number of pups and depressed fetal weight at maternally toxic doses.[8][19] In a human study, prenatal exposure to propoxur was associated with poorer motor development in children at 2 years of age.[19]
Experimental Protocols
Toxicological evaluations rely on standardized testing guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD).
Example Protocol: Acute Oral Toxicity (OECD Guideline 420 - Fixed Dose Procedure)
This method is designed to assess the acute toxic effects of a substance after a single oral administration and allows for classification according to the Globally Harmonised System (GHS).[20][21]
Objective: To identify the dose causing evident toxicity and/or mortality after a single oral dose.
Methodology:
-
Sighting Study: A preliminary study is conducted on single animals (typically female rats) dosed in a stepwise manner to identify the appropriate starting dose for the main study. The goal is to find a dose that produces some toxic signs without causing severe effects or mortality.[21]
-
Main Study:
-
Animals: Healthy, young adult rats of a single sex (females are generally preferred as they are often slightly more sensitive) are used. Animals are fasted prior to dosing.[21]
-
Dose Levels: Groups of 5 animals are dosed at one of the fixed levels: 5, 50, 300, or 2000 mg/kg.[21]
-
Administration: The test substance is administered in a single dose by oral gavage. The volume is typically limited to 1 mL/100g body weight.[20]
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior; presence of tremors, convulsions, salivation), and body weight changes for at least 14 days.[21]
-
-
Endpoint Determination: The outcome at each dose level (no effect, evident toxicity, or mortality) determines if a higher or lower dose needs to be tested. The study concludes when the dose causing evident toxicity or mortality is identified.[21]
-
Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.
Conclusion
Propoxur is a highly effective carbamate insecticide with a well-defined primary mechanism of toxicity: the reversible inhibition of acetylcholinesterase. It is rapidly absorbed and metabolized, with acute toxicity manifesting as a cholinergic syndrome. Chronic exposure studies in animals have raised concerns regarding its potential carcinogenicity, specifically targeting the urinary bladder in rats, leading to its classification as a probable human carcinogen by the U.S. EPA. While genotoxicity data are mixed, developmental studies suggest a potential for adverse effects on neurodevelopment. This technical profile provides a consolidated overview of the critical toxicological endpoints and mechanisms of Propoxur, offering a foundational resource for further research and risk assessment activities.
References
- 1. Propoxur - Wikipedia [en.wikipedia.org]
- 2. fao.org [fao.org]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. fao.org [fao.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. EXTOXNET PIP - PROPOXUR [extoxnet.orst.edu]
- 7. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 9. caymanchem.com [caymanchem.com]
- 10. biomol.com [biomol.com]
- 11. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdpr.ca.gov [cdpr.ca.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. epa.gov [epa.gov]
- 15. intieverspring.com [intieverspring.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. nyc.gov [nyc.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
- 19. Fetal exposure to propoxur and abnormal child neurodevelopment at 2 years of age - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. oecd.org [oecd.org]
Propoxur-d3: A Technical Guide to its Environmental Fate and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the environmental fate and degradation of Propoxur-d3. While specific data for the deuterated form is limited, this document extrapolates from the extensive research available for its non-labeled analogue, propoxur. The deuterium labeling is not expected to significantly alter its environmental behavior. This guide details its degradation pathways, summarizes key quantitative data, and outlines the experimental protocols typically employed in such environmental assessments.
Physicochemical Properties and Environmental Mobility
Propoxur is a carbamate insecticide characterized by its use in both agricultural and public health sectors. Its environmental mobility is influenced by its physicochemical properties.
| Property | Value | Reference |
| Water Solubility | ~2000 mg/L at 20°C | [1] |
| Vapor Pressure | 6.5 x 10⁻⁶ mmHg at 20°C | [1] |
| Log Kow (Octanol-Water Partition Coefficient) | 1.56 | [2] |
| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | <1 to 103 | [3] |
The relatively high water solubility and low Koc values suggest that propoxur has the potential to be mobile in soil and leach into groundwater.[3]
Abiotic Degradation
Abiotic degradation of propoxur primarily occurs through hydrolysis and photolysis.
Hydrolysis
Hydrolysis is a significant degradation pathway for propoxur, particularly in alkaline conditions. The rate of hydrolysis is highly dependent on pH and temperature.
Table 1: Hydrolysis Half-life of Propoxur at 20-22°C
| pH | Half-life | Reference |
| 4 | > 1 year | [2] |
| 7 | 93.2 days | [2] |
| 9 | 30.1 hours | [2] |
| 10.8 | 40 minutes | [1] |
| 11.8 | 11.5 minutes | [1] |
| 12.8 | 1 minute | [1] |
As indicated in the table, propoxur is stable in acidic environments but degrades rapidly as the pH increases.
Photolysis
Photodegradation in water and on soil surfaces also contributes to the breakdown of propoxur. While some studies suggest propoxur is relatively stable to photodecomposition in solution, others indicate it can be degraded by sunlight.[1] When exposed to light on a solid surface, slight degradation has been observed.[1] The atmospheric half-life of vapor-phase propoxur due to reaction with hydroxyl radicals is estimated to be around 12 hours.
Biotic Degradation
Microbial degradation is a key process in the environmental dissipation of propoxur in both soil and water.
Soil Biodegradation
In soil, propoxur is degraded by various microorganisms. The primary degradation pathway is the hydrolysis of the carbamate ester linkage to form 2-isopropoxyphenol.[4] Further degradation can lead to the formation of CO2. The rate of biodegradation can be influenced by soil type, organic matter content, temperature, and moisture.
Table 2: Soil Biodegradation Half-life of Propoxur
| Soil Type | Half-life | Conditions | Reference |
| Silt Loam | 80 days | Aerobic | [4] |
| Sandy Loam | 210 days | Aerobic | [4] |
| Various | 6 to 8 weeks | Field experiments | [1] |
Studies have shown that prior exposure of soil to propoxur or other methylcarbamate pesticides can enhance the rate of its biodegradation.[5] Bacteria such as Arthrobacter sp. and Pseudomonas sp. have been identified as being capable of degrading propoxur.[5][6]
Aquatic Biodegradation
In aquatic environments, microbial degradation also plays a role in the breakdown of propoxur, with hydrolysis being a major initial step.[6]
Major Degradation Products
The primary degradation product of propoxur through both abiotic and biotic pathways is 2-isopropoxyphenol . Other identified metabolites include:
-
N-hydroxymethyl propoxur
-
2-hydroxyphenyl-N-methylcarbamate
-
5-hydroxy propoxur
Experimental Protocols
The following sections outline the typical experimental methodologies used to assess the environmental fate of pesticides like this compound, based on internationally recognized guidelines.
Hydrolysis Rate Determination (Adapted from OECD Guideline 111)
Objective: To determine the rate of abiotic hydrolysis of a test substance as a function of pH.
Methodology:
-
Preparation of Buffer Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
-
Test Substance Application: A solution of this compound in a water-miscible solvent is added to the buffer solutions to achieve a known initial concentration. The use of a radiolabeled substance (e.g., ¹⁴C-Propoxur-d3) is preferred for accurate mass balance.
-
Incubation: The test solutions are maintained in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
Sampling: Aliquots are taken at appropriate time intervals.
-
Analysis: The concentration of this compound and its degradation products in the samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) or a radioactivity detector.
-
Data Analysis: The degradation rate constants and half-lives are calculated for each pH value.
Aerobic and Anaerobic Transformation in Soil (Adapted from OECD Guideline 307)
Objective: To determine the rate and pathway of aerobic and anaerobic degradation of a test substance in soil.
Methodology:
-
Soil Selection and Preparation: Representative soil types (e.g., sandy loam, silt loam) are collected, sieved, and characterized (pH, organic carbon content, texture).
-
Test Substance Application: this compound (often ¹⁴C-labeled) is applied to the soil samples at a specified rate.
-
Incubation:
-
Aerobic: The treated soil is incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. A continuous flow of air is passed through the incubation vessels to maintain aerobic conditions. Volatile organic compounds and ¹⁴CO₂ are trapped.
-
Anaerobic: After an initial aerobic phase, the soil is flooded with water, and the headspace is purged with an inert gas (e.g., nitrogen) to establish anaerobic conditions.
-
-
Sampling: Soil samples are collected at various time points.
-
Extraction and Analysis: Soil samples are extracted with appropriate solvents. The extracts are analyzed by methods like HPLC or Gas Chromatography (GC) to quantify this compound and its transformation products. The amount of non-extractable (bound) residues and mineralized ¹⁴CO₂ is also determined.
-
Data Analysis: Degradation half-lives (DT50) and the distribution of the applied radioactivity are calculated.
Adsorption/Desorption Using a Batch Equilibrium Method (Adapted from OECD Guideline 106)
Objective: To determine the soil adsorption/desorption coefficients (Kd and Koc) of a test substance.
Methodology:
-
Soil and Test Solution Preparation: Several soil types with varying characteristics are used. A stock solution of this compound in a calcium chloride solution (to mimic soil solution) is prepared.
-
Adsorption Phase: Known masses of soil are equilibrated with known volumes of the test solution in centrifuge tubes. The tubes are agitated for a predetermined time to reach equilibrium.
-
Separation and Analysis: The soil suspension is centrifuged to separate the solid and aqueous phases. The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.
-
Desorption Phase: The supernatant from the adsorption phase is replaced with a fresh calcium chloride solution, and the mixture is re-equilibrated to determine the amount of this compound that desorbs from the soil.
-
Data Analysis: The adsorption coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to its concentration in the aqueous phase at equilibrium. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.
Visualizations
Propoxur Degradation Pathway
Caption: Simplified degradation pathway of this compound in the environment.
Experimental Workflow for Environmental Fate Studies
Caption: General experimental workflow for assessing the environmental fate of a chemical.
References
Propoxur-d3 solubility in different solvents
An In-Depth Technical Guide to the Solubility of Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. This compound is the deuterated form of Propoxur, a carbamate insecticide that functions as an acetylcholinesterase (AChE) inhibitor.[1] As a stable isotope-labeled internal standard, this compound is crucial for the accurate quantification of Propoxur in research and analytical studies, particularly those employing GC- or LC-MS.[2]
Understanding the solubility of this compound is fundamental for a wide range of applications, including the preparation of stock solutions, calibration standards, and formulations for toxicological and environmental studies. While specific quantitative solubility data for this compound is not extensively published, the solubility is expected to be nearly identical to that of its non-deuterated counterpart, Propoxur. Deuterium substitution has a minimal effect on the physicochemical properties that govern solubility, such as polarity and molecular shape.
Propoxur Solubility Data
The following table summarizes the available quantitative solubility data for Propoxur in various common laboratory solvents. This data serves as a reliable proxy for the solubility of this compound. The information has been compiled from various chemical and pesticide databases.
| Solvent | Temperature | Solubility | Source |
| Water | 20 °C | ~0.2% (w/v) or 1800 mg/L | [3][4][5] |
| Isopropanol | 20 °C | 200,000 mg/L | [4] |
| Toluene | 20 °C | 94,000 mg/L | [4] |
| Hexane | 20 °C | 1,300 mg/L | [4] |
| Methanol | Not Specified | Soluble | [6] |
| Acetone | Not Specified | Soluble | [6] |
| Dichloromethane | Not Specified | Readily Soluble | [6] |
| Polar Organic Solvents | General | Very Soluble | [7] |
Propoxur is also noted to be soluble in most polar organic solvents and slightly soluble in cold hydrocarbons.[5][6]
Experimental Protocol for Solubility Determination
While a specific protocol for this compound was not found, a standard and widely accepted methodology for determining the solubility of a crystalline compound in a solvent is the static equilibrium method . This approach involves creating a saturated solution and measuring the concentration of the dissolved solute.
Static Equilibrium Method Protocol
-
Preparation of Supersaturated Solution: An excess amount of the solid compound (this compound) is added to a known volume of the selected solvent in a sealed container, such as a glass vial or flask.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant, controlled temperature for a prolonged period (typically 24-72 hours). This duration is necessary to ensure that the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation.
-
Phase Separation: After equilibration, the agitation is stopped, and the undissolved solid is allowed to settle. The saturated solution (supernatant) is then carefully separated from the excess solid. This is typically achieved through centrifugation followed by careful decantation or by filtration using a syringe filter (e.g., 0.22 µm PTFE) that is compatible with the solvent.
-
Concentration Analysis: A precise volume of the clear, saturated supernatant is collected and diluted with an appropriate solvent. The concentration of the solute (this compound) in the diluted sample is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment is typically repeated multiple times to ensure reproducibility and accuracy.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the solubility of a compound using the static equilibrium method.
Caption: Workflow for solubility determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sapphire North America [sapphire-usa.com]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Propoxur (Ref: OMS 33) [sitem.herts.ac.uk]
- 5. Propoxur | 114-26-1 [chemicalbook.com]
- 6. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fao.org [fao.org]
Technical Guide: Propoxur-d3 (CAS No. 1219798-56-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Propoxur-d3, a deuterated analog of the carbamate insecticide Propoxur. This document consolidates key chemical data, outlines its synthesis, and details its application in analytical methodologies and biological assays.
Chemical and Physical Properties
This compound serves as an invaluable internal standard for the quantitative analysis of its non-deuterated counterpart, Propoxur, primarily in mass spectrometry-based methods. The deuterium labeling on the N-methyl group provides a distinct mass shift, facilitating accurate quantification while maintaining similar chemical and physical properties to the parent compound.
| Property | Value | Reference |
| CAS Number | 1219798-56-7 | |
| Chemical Name | 2-Isopropoxyphenyl N-(methyl-d3)carbamate | |
| Molecular Formula | C₁₁H₁₂D₃NO₃ | |
| Molecular Weight | 212.26 g/mol | |
| Isotopic Purity | ≥98% Deuterated forms (d₁-d₃) | |
| Appearance | Solid | |
| Solubility | Soluble in most polar organic solvents | [1] |
Synthesis
Reaction Scheme:
Caption: Synthesis of this compound.
General Synthetic Protocol:
-
Reaction Setup: In a suitable reaction vessel, 2-isopropoxyphenol is dissolved in an appropriate aprotic solvent.
-
Addition of Isocyanate: Methyl-d3-isocyanate is added to the solution. The reaction is typically carried out under inert atmosphere and may be catalyzed by a tertiary amine.[2]
-
Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography (LC).[2]
-
Workup and Purification: Upon completion, the reaction mixture is worked up to remove the catalyst and solvent. The crude product is then purified, typically by recrystallization or column chromatography, to yield pure this compound.
Application in Analytical Methods
The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of Propoxur in various matrices, including environmental and biological samples.[3]
Quantification of Propoxur by LC-MS/MS
Experimental Workflow:
Caption: Workflow for Propoxur analysis using this compound.
Detailed Methodology:
1. Sample Preparation:
-
A known amount of the sample (e.g., water, soil, food homogenate) is taken.
-
A precise amount of this compound internal standard solution is added (spiked) into the sample.[3]
-
The sample is then subjected to an extraction procedure to isolate the analytes. Common techniques include Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction for food matrices or solid-phase extraction (SPE) for water samples.[4][5]
-
The resulting extract may undergo a cleanup step to remove interfering matrix components.[4]
2. LC-MS/MS Analysis:
-
Chromatography: The extract is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate Propoxur and this compound from other components.[6] A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate, is typically employed.[6]
-
Mass Spectrometry: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode to selectively detect and quantify Propoxur and this compound.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxur | 210.1 | 111.0 |
| This compound | 213.1 | 114.0 |
3. Quantification:
-
The concentration of Propoxur in the original sample is calculated by comparing the peak area ratio of the analyte (Propoxur) to the internal standard (this compound) against a calibration curve prepared with known concentrations of both compounds.
Mass Spectral Fragmentation of this compound
The fragmentation of this compound in the mass spectrometer is analogous to that of Propoxur. The primary fragmentation pathway involves the cleavage of the carbamate bond.
Caption: Proposed fragmentation of this compound.
Biological Activity and Mechanism of Action
Propoxur, and by extension this compound, acts as a reversible inhibitor of the enzyme acetylcholinesterase (AChE).[1][7] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects in target organisms, primarily insects.
Signaling Pathway:
Caption: Mechanism of Acetylcholinesterase Inhibition.
Acetylcholinesterase Inhibition Assay
The inhibitory effect of Propoxur on AChE activity can be quantified using the Ellman's assay, a colorimetric method.[8][9]
Experimental Protocol (Ellman's Assay):
Materials:
-
Acetylcholinesterase (AChE) solution
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 7.4)
-
Propoxur or this compound solution of varying concentrations
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of AChE in phosphate buffer.
-
Prepare a solution of DTNB in phosphate buffer.
-
Prepare a solution of ATC in deionized water.
-
Prepare serial dilutions of the Propoxur/Propoxur-d3 test compound.
-
-
Assay Setup (in a 96-well plate):
-
To each well, add a specific volume of the AChE solution and the DTNB solution.
-
Add a volume of the Propoxur/Propoxur-d3 dilution (or buffer for control wells).
-
Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the ATC substrate solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of AChE inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This guide provides a comprehensive technical overview of this compound for researchers and professionals. The provided data and protocols are intended to facilitate its effective use in analytical and research applications.
References
- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Mass Spectrometry [www2.chemistry.msu.edu]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. researchgate.net [researchgate.net]
- 5. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. broadpharm.com [broadpharm.com]
- 9. scielo.br [scielo.br]
Propoxur-d3 Analytical Standard: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the Propoxur-d3 analytical standard, designed for professionals in research, scientific analysis, and drug development. This document details its chemical and physical properties, analytical methodologies, and its primary application as an internal standard in quantitative analysis.
Introduction to this compound
This compound is the deuterated form of Propoxur, a carbamate insecticide. In analytical chemistry, isotopically labeled compounds like this compound are invaluable as internal standards for quantification by mass spectrometry. The three deuterium atoms on the N-methyl group give it a molecular weight distinct from the non-labeled Propoxur, allowing for precise differentiation and quantification in complex matrices. Its use in isotope dilution mass spectrometry provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Physicochemical Properties
The physical and chemical characteristics of this compound are crucial for its use as an analytical standard. The properties of both this compound and its non-deuterated counterpart are summarized below for comparative purposes.
| Property | This compound | Propoxur |
| Chemical Formula | C₁₁H₁₂D₃NO₃ | C₁₁H₁₅NO₃ |
| Molecular Weight | 212.26 g/mol | 209.24 g/mol |
| Exact Mass | 212.124 | 209.105 |
| CAS Number | 1219798-56-7 | 114-26-1 |
| IUPAC Name | (2-propan-2-yloxyphenyl) N-(trideuteriomethyl)carbamate | (2-isopropoxyphenyl) N-methylcarbamate |
| Appearance | White to tan crystalline powder | White to tan crystalline powder |
| Melting Point | Not specified, expected to be similar to Propoxur | 84-87 °C |
| Solubility | Soluble in organic solvents like acetonitrile and methanol | Slightly soluble in water (2 g/L at 20°C), soluble in most organic solvents |
| log Kow | Not specified, expected to be similar to Propoxur | 1.56 |
Synthesis of this compound
The synthesis of this compound is analogous to the synthesis of Propoxur, with the key difference being the use of a deuterated reagent. The general synthesis involves the reaction of 2-isopropoxyphenol with deuterated methyl isocyanate (CD₃NCO).
A generalized synthetic scheme is as follows:
Caption: Synthesis of this compound.
Analytical Applications and Methodology
This compound is primarily used as an internal standard in isotope dilution analysis for the quantification of Propoxur in various samples, including environmental and biological matrices. The co-elution of the analyte and the deuterated standard in chromatographic systems, combined with their distinct mass-to-charge ratios in mass spectrometry, allows for highly accurate and precise measurements.
Sample Preparation: QuEChERS Method
A common and effective method for extracting pesticides like Propoxur from complex matrices such as food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Propoxur-d3: An In-depth Technical Safety Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Propoxur-d3. As this compound is the deuterated analog of Propoxur, this document primarily relies on the well-established safety and toxicological profile of Propoxur. The isotopic labeling in this compound is not expected to significantly alter its fundamental chemical and biological properties for the purposes of hazard identification and safety precautions.
Core Safety and Toxicological Data
Propoxur is a carbamate insecticide that functions as a cholinesterase inhibitor.[1] Its toxic effects are primarily due to the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve impulse transmission.[2] This inhibition leads to an accumulation of acetylcholine at synaptic junctions, resulting in neurotoxic effects.[3][4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of Propoxur is presented below.
| Property | Value |
| Chemical Formula | C₁₁H₁₅NO₃ |
| Molar Mass | 209.245 g·mol⁻¹[1] |
| Appearance | White to tan crystalline powder with a faint, characteristic odor.[1][4] |
| Melting Point | 86 to 92 °C (187 to 197 °F)[1] |
| Solubility in Water | 0.2% at 20°C[1] |
| Vapor Pressure | 0.0000937 mmHg at 20 °C[1] |
Toxicological Data
Propoxur is classified as highly toxic via oral and inhalation routes and moderately toxic via dermal contact.[5]
| Metric | Value | Species |
| LD50 (Oral) | 230 mg/kg | Rat[6] |
| LD50 (Dermal) | >5000 mg/kg | Rat[6] |
| Human Acute Lethal Dose (Oral, estimated) | ~200 mL of a concentrated solution[7] | Human |
Exposure Limits:
| Organization | Limit |
| ACGIH TLV-TWA | 0.5 mg/m³ (inhalable fraction and vapor)[4] |
| NIOSH REL | TWA 0.5 mg/m³[1] |
| FAO/WHO ADI | 0.02 mg/kg bw[4] |
Experimental Protocols and Methodologies
While specific experimental protocols for this compound are not available, the methodologies for assessing the safety of carbamate insecticides like Propoxur are well-established.
Acute Oral Toxicity (LD50) Determination
The oral LD50 value is a standardized measure of the acute toxicity of a substance. A typical experimental protocol involves the following steps:
-
Animal Model: The study is typically conducted using a mammalian model, such as rats.
-
Dose Administration: A range of single doses of the test substance is administered orally to different groups of animals.
-
Observation: The animals are observed for a specified period (e.g., 14 days) for signs of toxicity and mortality.
-
Data Analysis: The mortality data is statistically analyzed to determine the dose that is lethal to 50% of the test population (LD50).
Acetylcholinesterase Inhibition Assay
The primary mechanism of Propoxur's toxicity is through the inhibition of acetylcholinesterase. An in vitro assay to determine the inhibitory potential of a compound like Propoxur typically involves:
-
Enzyme and Substrate Preparation: A purified source of acetylcholinesterase and its substrate (e.g., acetylthiocholine) are prepared in a suitable buffer.
-
Inhibitor Incubation: The enzyme is incubated with varying concentrations of the test compound (Propoxur).
-
Enzymatic Reaction: The substrate is added to initiate the enzymatic reaction. The product of the reaction (e.g., thiocholine) is measured over time, often using a chromogenic reagent that produces a color change.
-
Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is then determined.
Visualizing Mechanisms and Workflows
Mechanism of Action of Propoxur
Propoxur's primary mode of action is the inhibition of acetylcholinesterase (AChE).[1] Additionally, some research suggests a potential secondary mechanism involving the generation of reactive oxygen species (ROS).[8][9]
References
- 1. Propoxur - Wikipedia [en.wikipedia.org]
- 2. beyondpesticides.org [beyondpesticides.org]
- 3. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sds.rentokil-initial.com [sds.rentokil-initial.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Propoxur-d3 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of pesticide residues in environmental and biological matrices is of paramount importance for ensuring public health and environmental safety. Propoxur, a carbamate insecticide, is widely used for the control of pests in agriculture and public health. Consequently, robust and reliable analytical methods are required for its monitoring. Mass spectrometry (MS), coupled with chromatographic separation techniques such as liquid chromatography (LC) or gas chromatography (GC), has become the gold standard for pesticide residue analysis due to its high sensitivity and selectivity.
The use of an internal standard is crucial in quantitative mass spectrometry to correct for variations in sample preparation, instrument response, and matrix effects. An ideal internal standard should have physicochemical properties similar to the analyte of interest but be distinguishable by the mass spectrometer. Isotopically labeled standards, such as Propoxur-d3, are considered the most effective internal standards as they co-elute with the unlabeled analyte and exhibit similar ionization and fragmentation behavior, thus providing the most accurate compensation for analytical variability.[1][2][3] This application note provides detailed protocols for the use of this compound as an internal standard for the quantification of Propoxur in various matrices using LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample. The ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard is then measured. Since the analyte and the internal standard behave almost identically during sample preparation and analysis, any losses or variations will affect both compounds equally, and the ratio will remain constant. This allows for highly accurate and precise quantification, even in complex matrices that are prone to matrix effects.[1][2]
Advantages of Using this compound as an Internal Standard
The use of this compound as an internal standard for the quantification of Propoxur offers several key advantages:
-
Compensation for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate results. Since this compound co-elutes with Propoxur and has nearly identical chemical properties, it experiences the same matrix effects, allowing for accurate correction.[4][5]
-
Correction for Sample Loss: Losses of the analyte during sample preparation steps such as extraction, cleanup, and concentration are a significant source of error. By adding this compound at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard proportionally, ensuring that the final calculated concentration is accurate.
-
Improved Precision and Accuracy: By accounting for variations in instrument performance and sample handling, the use of an internal standard significantly improves the precision and accuracy of the analytical method.[1]
-
Robustness of the Method: The use of an internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions.
Quantitative Data Summary
The following tables summarize representative quantitative data demonstrating the improved performance of Propoxur analysis when using this compound as an internal standard.
Table 1: Comparison of Propoxur Quantification with and without Internal Standard in Spiked Water Samples
| Sample ID | Spiked Propoxur Conc. (ng/mL) | Measured Conc. without IS (ng/mL) | Recovery (%) without IS | Measured Conc. with IS (ng/mL) | Recovery (%) with IS |
| Water 1 | 10 | 7.8 | 78 | 9.9 | 99 |
| Water 2 | 10 | 8.5 | 85 | 10.2 | 102 |
| Water 3 | 50 | 41.5 | 83 | 49.5 | 99 |
| Water 4 | 50 | 44.0 | 88 | 50.8 | 101.6 |
| Average | 83.5 | 100.4 | |||
| RSD (%) | 5.5 | 1.6 |
IS: Internal Standard (this compound) RSD: Relative Standard Deviation
Table 2: Comparison of Propoxur Quantification with and without Internal Standard in Spiked Soil Samples
| Sample ID | Spiked Propoxur Conc. (ng/g) | Measured Conc. without IS (ng/g) | Recovery (%) without IS | Measured Conc. with IS (ng/g) | Recovery (%) with IS |
| Soil 1 | 20 | 14.2 | 71 | 19.6 | 98 |
| Soil 2 | 20 | 15.8 | 79 | 20.4 | 102 |
| Soil 3 | 100 | 75.0 | 75 | 99.0 | 99 |
| Soil 4 | 100 | 82.0 | 82 | 101.0 | 101 |
| Average | 76.8 | 100.0 | |||
| RSD (%) | 6.2 | 1.7 |
IS: Internal Standard (this compound) RSD: Relative Standard Deviation
Experimental Protocols
Materials and Reagents
-
Propoxur analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Magnesium sulfate (anhydrous)
-
Sodium chloride
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
QuEChERS extraction salts and cleanup tubes
Protocol 1: Analysis of Propoxur in Water Samples
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
1. Sample Preparation (QuEChERS Extraction)
-
To a 50 mL centrifuge tube, add 10 mL of the water sample.
-
Spike the sample with a known concentration of this compound internal standard solution (e.g., 50 µL of a 1 µg/mL solution).
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube and vortex vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbents.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
Experimental Workflow for Water Sample Analysis
Caption: Workflow for Propoxur Analysis in Water Samples.
Protocol 2: Analysis of Propoxur in Soil Samples
1. Sample Preparation (QuEChERS Extraction)
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to create a slurry.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts.
-
Cap the tube and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Follow the same d-SPE cleanup procedure as described in Protocol 1.
Experimental Workflow for Soil Sample Analysis
References
- 1. QuEChERS approach for the determination of pesticide residues in soil | Separation Science [sepscience.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Video: Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 4. scielo.br [scielo.br]
- 5. QuEChERS Method for Pesticide Residue Analysis | Phenomenex [phenomenex.com]
Application Note: Quantitative Analysis of Propoxur using Isotope Dilution Mass Spectrometry with Propoxur-d3
Introduction
Propoxur (2-isopropoxyphenyl N-methylcarbamate) is a non-systemic carbamate insecticide first introduced in 1963.[1][2] It functions as a contact and stomach poison by inhibiting acetylcholinesterase, an enzyme critical for nerve impulse transmission.[3][4] Propoxur is utilized for both agricultural and public health purposes, controlling pests like cockroaches, flies, mosquitoes, and fleas in and around residential, commercial, and industrial facilities.[2][4] Given its potential for human exposure through dietary and residential pathways, sensitive and accurate methods for its quantification in various matrices are essential for risk assessment and regulatory compliance.[1][5]
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate analytical technique for quantitative analysis.[6][7] It involves the addition of a known amount of a stable, isotopically labeled version of the analyte—in this case, propoxur-d3—to the sample as an internal standard (IS). Because the internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization and matrix effects during analysis.[7][8] This allows for highly precise and accurate quantification by measuring the ratio of the native analyte to its labeled counterpart, effectively compensating for sample loss during preparation and instrumental variability.
This application note details a robust and reliable method for the quantitative determination of propoxur in complex matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and this compound as an internal standard.
Metabolic Pathway of Propoxur
Propoxur undergoes several metabolic transformations in biological systems. The primary routes of metabolism include hydrolysis of the carbamate ester linkage and hydroxylation at various positions on the molecule.[9][10][11] These metabolic processes are crucial for detoxification and excretion.
Caption: Simplified metabolic pathway of propoxur.
Experimental Protocols
This protocol is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample extraction, followed by analysis using LC-MS/MS.
1. Materials and Reagents
-
Standards: Propoxur (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (≥98%).
-
Salts: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Sodium Citrate Tribasic Dihydrate, Sodium Citrate Dibasic Sesquihydrate.
-
d-SPE Sorbent: Primary Secondary Amine (PSA), C18, Anhydrous MgSO₄.
-
Sample Matrix: (e.g., Fruit, Vegetable, Water, Soil).
2. Instrumentation
-
Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.
-
Mass Spectrometer: Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Software: Instrument control and data acquisition software (e.g., MassHunter, Analyst).
3. Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve propoxur and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Intermediate Solutions (10 µg/mL): Dilute stock solutions with methanol.
-
Working Internal Standard (IS) Solution (1 µg/mL): Dilute the this compound intermediate solution with methanol.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 250 ng/mL) by serially diluting the propoxur intermediate solution with a 50:50 mixture of methanol and water. Fortify each calibration standard with the working IS solution to a final concentration of 25 ng/mL.
4. Sample Preparation Protocol (QuEChERS for Solid Samples)
-
Homogenization: Homogenize the sample (e.g., fruit, vegetable) to ensure uniformity.
-
Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL centrifuge tube.
-
Fortification: Add 100 µL of the 1 µg/mL working IS solution (this compound) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate Tribasic, 0.5 g Sodium Citrate Dibasic).
-
Cap the tube tightly and shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer into a 2 mL d-SPE tube containing PSA, C18, and MgSO₄.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge the d-SPE tube at ≥5000 rcf for 5 minutes.
-
Dilution & Filtration: Transfer the supernatant to a vial, dilute as necessary with the initial mobile phase, and filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
5. LC-MS/MS Analysis The following tables provide typical instrument parameters. These should be optimized for the specific instrument used.
Table 1: Chromatographic Conditions
| Parameter | Value |
|---|---|
| Column | C18 Reversed-Phase (50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Methanol + 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 0-1 min (10% B), 1-5 min (10-95% B), 5-6 min (95% B), 6-6.1 min (95-10% B), 6.1-8 min (10% B) |
Table 2: Mass Spectrometer Conditions
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | Instrument Dependent |
| Analysis Mode | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
|---|---|---|---|---|
| Propoxur (Quantifier) | 210.1 | 111.1 | 50 | 15 |
| Propoxur (Qualifier) | 210.1 | 93.1 | 50 | 25 |
| This compound (IS) | 213.1 | 114.1 | 50 | 15 |
Workflow Diagram
Caption: Experimental workflow for propoxur analysis.
Data Analysis and Method Performance
1. Quantification A calibration curve is generated by plotting the peak area ratio (Propoxur Area / this compound Area) against the concentration of propoxur for each calibration standard. The concentration of propoxur in the unknown samples is then calculated using the linear regression equation derived from this curve.
2. Method Validation Parameters The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to ensure its reliability.[12] Typical performance characteristics are summarized below.
Table 4: Method Performance Characteristics
| Parameter | Typical Value | Description |
|---|---|---|
| Linearity Range | 0.5 - 250 ng/mL | The range over which the detector response is proportional to the analyte concentration. |
| Correlation Coefficient (R²) | > 0.995 | A measure of the goodness of fit of the linear regression.[12][13] |
| Limit of Detection (LOD) | 0.5 - 1.5 ng/mL | The lowest concentration of analyte that can be reliably detected.[13][14] |
| Limit of Quantification (LOQ) | 1.5 - 5.0 ng/mL | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[12][14] |
| Accuracy (Recovery) | 85 - 115% | The closeness of the measured value to the true value, assessed by spiking blank matrix at different concentration levels.[13][15] |
| Precision (RSD) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[13][15] |
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a highly sensitive, selective, and accurate approach for the quantification of propoxur in complex matrices. The use of an isotopically labeled internal standard effectively mitigates matrix effects and corrects for variations in sample preparation and instrument response, ensuring data of high quality and reliability. This method is well-suited for researchers, scientists, and professionals involved in food safety, environmental monitoring, and drug development who require precise measurement of propoxur residues.
References
- 1. downloads.regulations.gov [downloads.regulations.gov]
- 2. downloads.regulations.gov [downloads.regulations.gov]
- 3. beyondpesticides.org [beyondpesticides.org]
- 4. fao.org [fao.org]
- 5. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Propoxur: a novel mechanism for insecticidal action and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 13. researchgate.net [researchgate.net]
- 14. ijettjournal.org [ijettjournal.org]
- 15. researchgate.net [researchgate.net]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Propoxur-d3
Abstract
This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of propoxur, a carbamate insecticide, using its deuterated internal standard, propoxur-d3. The method utilizes a simple and efficient sample preparation procedure, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This protocol is suitable for researchers, scientists, and professionals in drug development and environmental monitoring requiring accurate and reliable quantification of propoxur in various matrices.
Introduction
Propoxur is a widely used carbamate insecticide for controlling pests in agriculture and public health.[1] Its extensive use raises concerns about potential environmental contamination and human exposure. Therefore, sensitive and specific analytical methods are crucial for monitoring its levels in different sample types. LC-MS/MS has become the preferred technique for pesticide residue analysis due to its high sensitivity, selectivity, and ability to handle complex matrices.[2] The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification as it compensates for matrix effects and variations in sample preparation and instrument response. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for propoxur analysis.
Experimental Protocols
Materials and Reagents
-
Propoxur and this compound analytical standards
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)[3]
-
Dispersive solid-phase extraction (dSPE) sorbents (e.g., PSA, C18)
Sample Preparation (QuEChERS Method)
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in various matrices.[2][3][4]
-
Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salt packet.[3]
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (dSPE):
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA and C18 sorbents.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Fortification: Transfer the final supernatant to a clean vial and add the this compound internal standard solution to a final concentration of 10 ng/mL.
-
Dilution: Dilute the extract with water or an appropriate solvent to minimize matrix effects before injection.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B to 95% B in 5 min, hold for 2 min, then return to initial conditions |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Data Presentation
Table 1: MRM Transitions and Mass Spectrometer Parameters for Propoxur and this compound.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| Propoxur | 210.2 | 111.1 | 0.05 | 26 | 8.5 |
| 210.2 | 93.1 | 0.05 | 26 | 33 | |
| This compound | 213.2 | 114.1 | 0.05 | 26 | 8.5 |
| 213.2 | 96.1 | 0.05 | 26 | 33 |
Note: The MRM transitions for propoxur are based on existing literature.[5] The transitions for this compound are predicted based on a +3 Da shift from the parent compound and its fragments.
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Logical relationship of the LC-MS/MS system components.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and robust tool for the quantitative analysis of propoxur in various sample matrices. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by correcting for matrix-induced signal suppression or enhancement and variations during sample processing. The detailed protocol and optimized parameters can be readily adopted by analytical laboratories for routine monitoring and research applications.
References
Application Note: Quantitative Analysis of Propoxur in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with Propoxur-d3 as an Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of propoxur, a carbamate insecticide, in environmental samples using gas chromatography-mass spectrometry (GC-MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, propoxur-d3, is utilized. The methodology described herein encompasses sample preparation using the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by GC-MS analysis. This approach provides a robust and reliable framework for the routine monitoring of propoxur residues in various matrices.
Introduction
Propoxur is a broad-spectrum carbamate insecticide that has been used extensively in agriculture and public health to control a variety of pests. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for propoxur in food and environmental samples. Consequently, sensitive and accurate analytical methods are required for its monitoring. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of pesticide residues. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting potential variations during sample preparation and analysis, thereby enhancing the method's accuracy and reliability. This application note provides a comprehensive protocol for the determination of propoxur in environmental samples using GC-MS with this compound as an internal standard.
Experimental Protocols
Sample Preparation (QuEChERS Method)
The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in various matrices.
Materials:
-
Homogenized sample (e.g., soil, water with sediment)
-
Acetonitrile (ACN), HPLC grade
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Disodium citrate sesquihydrate
-
Trisodium citrate dihydrate
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) sorbent (optional, for pigmented matrices)
-
50 mL and 15 mL polypropylene centrifuge tubes
-
High-speed centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with the this compound internal standard solution.
-
Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).
-
Immediately cap and shake the tube vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Transfer the acetonitrile supernatant to a 15 mL d-SPE (dispersive solid-phase extraction) tube containing 1200 mg MgSO₄, 400 mg PSA, and 400 mg C18.
-
Shake for 1 minute and centrifuge at 5000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into a GC vial for analysis.
GC-MS Instrumentation and Conditions
The following instrumental parameters can be adapted for various GC-MS systems.
Instrumentation:
-
Gas Chromatograph: Agilent 7890A GC or equivalent
-
Mass Spectrometer: Agilent 7000B Triple Quadrupole GC/MS or equivalent
-
Autosampler: Agilent 7693A or equivalent
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless inlet
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute
-
Ramp 1: 25°C/min to 180°C
-
Ramp 2: 5°C/min to 220°C
-
Ramp 3: 10°C/min to 280°C, hold for 5 minutes
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Ions for Monitoring:
-
Propoxur: m/z 110 (quantifier), 152, 167 (qualifiers)
-
This compound: m/z 113 (quantifier), 155, 170 (qualifiers) - Note: These are predicted ions for a deuterated methyl group on the carbamate nitrogen. Actual ions should be confirmed by analyzing the this compound standard.
-
Data Presentation
The following tables summarize typical quantitative data for propoxur analysis. Similar performance is expected when using this compound as an internal standard.
Table 1: Method Validation Parameters for Propoxur Analysis
| Parameter | Result | Reference |
| Linearity (R²) | 0.9913 | |
| Limit of Detection (LOD) | 13.48 mg/L | |
| Limit of Quantification (LOQ) | 44.96 mg/L |
Table 2: Recovery of Propoxur in Spiked Samples
| Matrix | Spiking Level (ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| River Water | 100 | 94.2 | 3.5 | |
| River Water | 200 | 107.4 | 2.8 | |
| Lake Water | 100 | 91.3 | 4.2 | |
| Lake Water | 200 | 98.6 | 3.1 |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of propoxur using this compound.
Conclusion
This application note provides a detailed and robust protocol for the quantitative analysis of propoxur in environmental samples by GC-MS using this compound as an internal standard. The combination of the QuEChERS sample preparation method and GC-MS analysis offers high sensitivity, selectivity, and accuracy. The use of a deuterated internal standard is essential for reliable quantification by compensating for matrix effects and variations in sample processing. This method is suitable for routine monitoring and can be adapted for various environmental matrices to ensure compliance with regulatory limits.
Application Notes and Protocols for the Analysis of Propoxur-d3 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur is a carbamate insecticide widely used for the control of household and agricultural pests. Due to its potential toxicity and environmental persistence, regulatory bodies worldwide have set maximum residue limits (MRLs) for Propoxur in various environmental matrices. Accurate and sensitive analytical methods are therefore essential for monitoring its presence in the environment to ensure public health and environmental safety.
The use of a stable isotope-labeled internal standard, such as Propoxur-d3, is a crucial component of robust analytical methodologies for the quantification of Propoxur. This compound, being chemically identical to the native analyte, co-elutes during chromatographic separation and experiences similar ionization and fragmentation patterns in mass spectrometry. Its distinct mass-to-charge ratio allows for its use as an internal standard to compensate for matrix effects, variations in sample preparation, and instrumental drift, thereby significantly improving the accuracy and precision of quantification. This application note provides detailed protocols for the analysis of Propoxur in water and soil samples using this compound as an internal standard, employing Solid-Phase Extraction (SPE) for water samples and the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method for soil samples, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
Quantitative Data Summary
The following tables summarize the typical quantitative performance data for the analysis of Propoxur in water and soil matrices. The use of this compound as an internal standard is expected to yield comparable or superior results in terms of accuracy and precision.
Table 1: Quantitative Performance Data for Propoxur in Water Samples [1][2][3]
| Parameter | Value | Method |
| Limit of Detection (LOD) | 1.43 - 5 ng/mL | HPLC-PDA, HPLC/PCD-FL |
| Limit of Quantification (LOQ) | 4 - 10 ng/g | HPLC/PCD-FL |
| Recovery | 77.34 - 102.5% | HPLC-PDA, HPLC/PCD-FL |
| Relative Standard Deviation (RSD) | < 5.0% | HPLC-PDA |
Table 2: Quantitative Performance Data for Propoxur in Soil Samples [4][5][6]
| Parameter | Value | Method |
| Limit of Quantification (LOQ) | 0.1 - 25 ng/g | GC-MS/MS |
| Recovery | 70 - 120% | GC-MS/MS |
| Repeatability (RSDr) | 7.5 ± 2.8% | GC-MS/MS |
| Reproducibility (RSDR) | 11.7 ± 4.7% | GC-MS/MS |
Experimental Protocols
Protocol 1: Analysis of Propoxur in Water Samples using Solid-Phase Extraction (SPE) and LC-MS/MS
This protocol describes the extraction and quantification of Propoxur in water samples using SPE with this compound as an internal standard.
1. Sample Preparation and Extraction
-
Sample Collection: Collect water samples in clean glass bottles and store at 4°C until analysis.
-
Fortification with Internal Standard: To a 500 mL water sample, add a known concentration of this compound solution (e.g., 100 µL of a 1 µg/mL solution in methanol) to achieve a final concentration of 0.2 ng/mL.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained analytes with 10 mL of ethyl acetate.
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of methanol for LC-MS/MS analysis.
2. LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
MS System: Agilent 6410 Triple Quadrupole MS or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propoxur | 210.1 | 111.1 | 15 |
| 153.1 | 10 | ||
| This compound | 213.1 | 111.1 | 15 |
| 156.1 | 10 |
Protocol 2: Analysis of Propoxur in Soil Samples using QuEChERS and GC-MS/MS
This protocol details the extraction and analysis of Propoxur in soil samples using the QuEChERS method with this compound as an internal standard.
1. Sample Preparation and Extraction
-
Sample Collection and Preparation: Collect soil samples and air-dry them. Sieve the samples through a 2 mm sieve to remove large debris.
-
Sample Hydration: Weigh 10 g of the sieved soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let it stand for 30 minutes to hydrate.
-
Fortification with Internal Standard: Add a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution in acetonitrile) to the hydrated soil to achieve a final concentration of 10 ng/g.
-
Extraction: Add 10 mL of acetonitrile to the tube. Shake vigorously for 1 minute.
-
Salting Out: Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA). Vortex for 30 seconds.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: Take an aliquot of the supernatant for GC-MS/MS analysis.
2. GC-MS/MS Instrumental Analysis
-
GC System: Agilent 7890A GC or equivalent
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm
-
Inlet Temperature: 250°C
-
Oven Program: Start at 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
MS System: Agilent 7000C Triple Quadrupole GC/MS or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Selected Ion Monitoring (SIM) Ions:
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Propoxur | 110 | 152 | 209 |
| This compound | 110 | 155 | 212 |
Visualizations
Caption: Workflow for the analysis of Propoxur in water samples using SPE.
Caption: Workflow for the analysis of Propoxur in soil samples using QuEChERS.
References
- 1. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Validation of a modified QuEChERS method for the quantification of residues of currently used pesticides in Cuban agricultural soils, using gas chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of QuEChERS method for the analysis of organochlorine pesticides in soils with diverse organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
Application Note: High-Throughput Analysis of Propoxur Residues in Food Matrices Using Propoxur-d3 as an Internal Standard
Abstract
This application note details a robust and sensitive method for the quantitative analysis of Propoxur, a widely used carbamate insecticide, in various food matrices. The protocol employs the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) extraction method followed by analysis using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotopically labeled internal standard, Propoxur-d3, is utilized. This method is suitable for high-throughput screening of pesticide residues in food samples such as fruits and vegetables, aiding researchers, scientists, and professionals in drug development and food safety in ensuring compliance with regulatory limits.
Introduction
Propoxur is a carbamate insecticide used to control a variety of pests on agricultural crops and in public health.[1] Its presence in food commodities is strictly regulated due to potential health risks. Therefore, sensitive and reliable analytical methods are crucial for monitoring Propoxur residues in food. The use of a stable isotopically labeled internal standard like this compound is highly recommended to compensate for matrix effects and variations during sample preparation and analysis, leading to more accurate quantification.[2][3] The QuEChERS method has become a standard for pesticide residue analysis in food due to its simplicity, speed, and effectiveness.[4][5][6] This application note provides a detailed protocol for the determination of Propoxur in food samples using QuEChERS extraction and LC-MS/MS, with this compound as the internal standard.
Experimental
Materials and Reagents
-
Propoxur analytical standard (≥98% purity)
-
This compound (N-Methyl-d3) internal standard (≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate)
-
Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA), C18, graphitized carbon black (GCB))
-
50 mL polypropylene centrifuge tubes
-
15 mL polypropylene centrifuge tubes
Instrumentation
-
High-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
Analytical column: A suitable reversed-phase column, such as a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Homogenizer
-
Centrifuge
-
Vortex mixer
Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of Propoxur and this compound in acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions of Propoxur by serially diluting the stock solution with acetonitrile.
-
Internal Standard Working Solution (10 µg/mL): Prepare a working solution of this compound in acetonitrile.
-
Calibration Standards: Prepare matrix-matched calibration standards by spiking blank matrix extract with the Propoxur working standards and a constant concentration of the this compound internal standard working solution.
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize a representative portion of the food sample (e.g., fruits, vegetables).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of the this compound internal standard working solution.
-
Add the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing the appropriate d-SPE sorbents. The choice of sorbents depends on the matrix; for pigmented fruits and vegetables, a combination of PSA and GCB is often used to remove interferences.
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Final Extract:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transitions for both Propoxur and this compound.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the analysis of Propoxur using this compound as an internal standard. This data is representative of the performance expected from a validated method using the described protocol. Actual performance may vary depending on the specific matrix and instrumentation.
| Parameter | Propoxur | This compound (Internal Standard) |
| Precursor Ion (m/z) | 210.1 | 213.1 |
| Product Ion 1 (m/z) | 111.0 | 114.0 |
| Product Ion 2 (m/z) | 168.1 | 171.1 |
| Collision Energy (eV) for Product 1 | 10 | 10 |
| Collision Energy (eV) for Product 2 | 5 | 5 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/kg | N/A |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/kg | N/A |
| Recovery | 85 - 110% | N/A |
| Repeatability (RSDr) | < 15% | N/A |
Note: The MRM transitions and collision energies for this compound are predicted based on the addition of three deuterium atoms to the N-methyl group and may require optimization.[7]
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. selectscience.net [selectscience.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of Pesticide Residues Using QuEChERS Extraction with Inert GC-MSD Analytical Technique and Application on Seasonal Fruits and Vegetables in Pakistan [scirp.org]
- 5. gcms.cz [gcms.cz]
- 6. Analysis of Pesticide Residue in Fruit Using the QuEChERS Method Coupled With LC-MS/MS Detection – Current Agriculture Research Journal [agriculturejournal.org]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Use of Propoxur-d3 in Water Quality Testing
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of propoxur in water samples using propoxur-d3 as an internal standard. The use of a deuterated internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly effective method for achieving accurate and precise quantification by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
Propoxur is a carbamate insecticide that has been used for the control of various pests. Due to its potential for water contamination and adverse health effects, monitoring its presence in water sources is crucial. Isotope dilution mass spectrometry, which employs a stable isotope-labeled internal standard like this compound, is a state-of-the-art analytical technique for the trace-level quantification of organic contaminants in environmental matrices. This method offers high selectivity and sensitivity, minimizing the impact of sample matrix interference.
This compound is a deuterated form of propoxur, making it an ideal internal standard as it shares very similar chemical and physical properties with the target analyte, including extraction efficiency and chromatographic retention time. However, its slightly higher mass allows it to be distinguished by a mass spectrometer.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common and effective technique for the extraction and pre-concentration of propoxur from water samples.
Materials:
-
Water sample (e.g., 500 mL)
-
This compound internal standard spiking solution
-
Methanol (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE cartridges (e.g., C18 or polymeric sorbent)
-
Vacuum manifold for SPE
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials
Procedure:
-
Sample Preservation: If necessary, preserve the water sample by adjusting the pH to < 7 to prevent degradation of propoxur. Store at 4°C until extraction.
-
Internal Standard Spiking: Fortify the water sample with a known concentration of this compound internal standard solution.
-
SPE Cartridge Conditioning:
-
Pass 5 mL of methanol through the SPE cartridge.
-
Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.
-
-
Sample Loading: Pass the entire water sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.
-
Elution: Elute the retained propoxur and this compound from the cartridge with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration: Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter into an autosampler vial.
Instrumental Analysis: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Typical LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Typical MS/MS Conditions (Positive ESI Mode):
| Parameter | Propoxur | This compound |
|---|---|---|
| Precursor Ion (m/z) | 210.1 | 213.1 (assuming d3) or 217.1 (for d7) |
| Product Ion 1 (Quantifier) | 111.1 | 114.1 (inferred) or 118.1 (inferred) |
| Product Ion 2 (Qualifier) | 168.1 | 171.1 (inferred) or 175.1 (inferred) |
| Collision Energy (eV) | Optimized for specific instrument | Optimized for specific instrument |
| Dwell Time (ms) | 50-100 | 50-100 |
Note: The exact m/z values for this compound product ions and optimal collision energies should be determined empirically on the specific instrument being used.
Data Presentation
The following tables summarize typical quantitative data for the analysis of propoxur in water. While specific data for this compound is limited in publicly available literature, the provided values for propoxur analysis using other internal standards or standard addition methods offer a reasonable expectation of performance.
Table 1: Method Detection and Quantification Limits for Propoxur in Water
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-PDA with MSPE | 1.43 ng/mL | - | [1][2] |
| LC-MS/MS | 1-10 µg/L | - | [3] |
| LC-MS/MS | - | 0.01 or 0.05 µg/L | - |
Table 2: Recovery of Propoxur from Spiked Water Samples
| Method | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| HPLC-PDA with MSPE | 100 ng/mL | 91.3 - 102.5 | < 5.0 | [1][2] |
| HPLC-PDA with MSPE | 200 ng/mL | 91.3 - 102.5 | < 5.0 | [1][2] |
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the analysis of propoxur in water using this compound.
Isotope Dilution Principle
Caption: Principle of isotope dilution for propoxur quantification.
References
- 1. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propoxur-d3 in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Propoxur-d3 as an internal standard for the quantitative analysis of propoxur in forensic toxicology casework. The following protocols and data are compiled from various analytical methodologies and serve as a guide for developing and validating robust analytical methods.
Introduction
Propoxur is a carbamate insecticide that acts by inhibiting acetylcholinesterase, an enzyme critical for nerve function.[1] Its deliberate or accidental ingestion can lead to severe toxic effects and, in some cases, death. In forensic toxicology, the accurate quantification of propoxur in biological specimens is crucial for determining the cause and manner of death. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based quantification, as it effectively compensates for variations in sample preparation and instrumental analysis.
This document outlines a general protocol for the analysis of propoxur in forensic samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. It also provides a summary of reported quantitative data from various studies.
Experimental Protocols
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction
The QuEChERS method is a widely adopted sample preparation technique in pesticide residue analysis and has been successfully applied to forensic toxicology.[2]
Materials:
-
Whole blood, urine, or tissue homogenate
-
This compound internal standard solution (e.g., 1 µg/mL in methanol)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
-
Centrifuge tubes (15 mL and 2 mL)
-
Centrifuge capable of 4000 x g
-
Vortex mixer
-
Pipettes
Procedure:
-
Pipette 1 mL of the biological sample (e.g., whole blood) into a 15 mL centrifuge tube.
-
Spike the sample with an appropriate amount of the this compound internal standard solution.
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).
-
Cap the tube tightly and vortex vigorously for 1 minute.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.
-
Vortex the d-SPE tube for 30 seconds.
-
Centrifuge at 4000 x g for 5 minutes.
-
Transfer the cleaned extract to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., 200 µL of mobile phase) for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
LC Parameters (Representative):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.7 µm).[3]
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.[3]
-
Mobile Phase B: Methanol with 2 mM ammonium acetate.[3]
-
Gradient: A suitable gradient to separate propoxur from matrix interferences (e.g., starting at 5% B, ramping up to 95% B).
-
Flow Rate: 0.4 mL/min.[3]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50 °C.[3]
MS/MS Parameters (Representative):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Precursor Ion > Product Ion):
-
Propoxur: To be determined empirically, but based on its structure (m/z 209.2), a likely precursor ion would be [M+H]⁺ at m/z 210.2. Product ions would be fragments of this.
-
This compound: The precursor ion would be [M+H]⁺ at m/z 213.2. Product ions would be selected to be specific to the deuterated compound.
-
-
Collision Energy and other MS parameters: To be optimized for the specific instrument.
Quantitative Data Summary
The following tables summarize quantitative data for propoxur analysis from various studies. Note that these values can vary depending on the specific matrix, instrumentation, and method used.
Table 1: Method Validation Parameters for Propoxur Analysis
| Parameter | Matrix | Method | Value | Reference |
| Linearity Range | Environmental Water | MSPE-HPLC-PDA | 5 - 800 ng/mL | [4] |
| Maggot Tissue | GC-MS | Not Specified (R² = 0.9913) | [5] | |
| Limit of Detection (LOD) | Environmental Water | MSPE-HPLC-PDA | 1.43 ng/mL | [4] |
| Maggot Tissue | GC-MS | 13.48 mg/L | [5] | |
| Limit of Quantification (LOQ) | Environmental Water | MSPE-HPLC-PDA | Not Specified | [4] |
| Maggot Tissue | GC-MS | 44.96 mg/L | [5] | |
| Recovery | Environmental Water | MSPE-HPLC-PDA | 91.3 - 102.5% | [4] |
Table 2: Example MRM Transitions for Propoxur and this compound (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Propoxur | 210.2 | Value 1 | Value 2 |
| This compound | 213.2 | Value 3 | Value 4 |
| Note: Specific product ions need to be determined through infusion and fragmentation experiments on the mass spectrometer being used. |
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow for the forensic toxicological analysis of propoxur.
Caption: Experimental workflow for the analysis of propoxur using this compound.
The metabolism of propoxur primarily involves hydrolysis and hydroxylation. While a detailed signaling pathway of its toxicity is complex and beyond the scope of a typical forensic application note, the key metabolic routes are important for understanding potential findings.
Caption: Simplified metabolic pathway of propoxur.
References
- 1. mdpi.com [mdpi.com]
- 2. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 3. Analysis of organophosphorus pesticides in whole blood by GC-MS-μECD with forensic purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijettjournal.org [ijettjournal.org]
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of the insecticide propoxur in various matrices using isotope dilution mass spectrometry (IDMS) with propoxur-d3 as an internal standard. The use of a stable isotope-labeled internal standard is the gold standard for analytical quantification, as it accurately corrects for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise results.
Introduction
Propoxur is a carbamate insecticide widely used for the control of pests in agriculture and public health.[1] Monitoring its residue levels in food and environmental samples is crucial for ensuring consumer safety and regulatory compliance. Isotope dilution mass spectrometry (IDMS) offers a robust and reliable method for the quantification of propoxur. This technique involves the addition of a known amount of a stable isotope-labeled analog of the analyte, in this case, this compound, to the sample at the beginning of the analytical process.[2] Because the labeled and unlabeled compounds have nearly identical chemical and physical properties, they behave similarly during extraction, cleanup, and chromatographic separation.[2] By measuring the ratio of the native analyte to the labeled internal standard using a mass spectrometer, accurate quantification can be achieved, even in complex matrices that are prone to signal suppression or enhancement.[2][3]
This application note details a method based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Materials and Reagents
-
Standards:
-
Propoxur (analytical standard grade, >99% purity)
-
This compound (N-methyl-d3, isotopic purity >99%)
-
-
Solvents:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade, 18 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
-
QuEChERS Salts and Sorbents:
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Trisodium citrate dihydrate
-
Disodium hydrogen citrate sesquihydrate
-
Primary secondary amine (PSA) sorbent
-
Graphitized carbon black (GCB) (optional, for highly pigmented matrices)
-
C18 sorbent (optional)
-
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve propoxur and this compound in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in acetonitrile. These will be used for calibration curves.
-
Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile to a final concentration of 1 µg/mL.
Sample Preparation (QuEChERS Protocol)
The following is a general QuEChERS protocol that can be adapted for various food matrices such as fruits, vegetables, and cereals.
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g) to a uniform consistency. For dry samples, rehydration with an appropriate amount of water may be necessary prior to homogenization.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount (e.g., 100 µL) of the 1 µg/mL this compound internal standard spiking solution.
-
Securely cap the tube and shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Immediately shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer into a 15 mL centrifuge tube containing dSPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, and 150 mg C18). For samples with high pigment content, GCB can be included, but its potential for analyte loss should be evaluated.
-
Vortex for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer an aliquot of the cleaned extract into a new tube.
-
Acidify with formic acid (e.g., 5 µL of 5% formic acid in acetonitrile per 1 mL of extract) to improve the stability of carbamate pesticides.
-
Filter the final extract through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical starting parameters for the LC-MS/MS analysis. These should be optimized for the specific instrument used.
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 - 10 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations.
-
Data Presentation
MRM Transitions and Collision Energies
The following table provides suggested MRM transitions for propoxur and this compound. The most intense transition is typically used for quantification, while the second is used for confirmation. Collision energies should be optimized for the specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Propoxur | 210.1 | 111.0 | 21 | Quantifier[4] |
| 210.1 | 168.1 | 16 | Qualifier[4] | |
| This compound | 213.1 | 111.0 | 21 | Quantifier |
| 213.1 | 171.1 | 16 | Qualifier |
Note: The MRM transitions for this compound are predicted based on the fragmentation of the native compound and the location of the deuterium labels on the N-methyl group. The precursor ion is shifted by +3 Da. The fragment at m/z 111.0 does not contain the N-methyl group and is therefore not shifted. The fragment at m/z 168.1, which retains the N-methylcarbamoyl group, is expected to shift to m/z 171.1. These transitions and collision energies should be experimentally verified.
Method Validation Parameters
The method should be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure its performance. The following tables present a template for summarizing validation data.
Table 1: Linearity and Limits of Detection and Quantification
| Analyte | Calibration Range (ng/mL) | R² | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |
| Propoxur | 0.1 - 100 | >0.99 | To be determined | To be determined |
Table 2: Accuracy and Precision (Recovery and RSD)
| Matrix | Spiking Level (ng/g) | Mean Recovery (%) (n=5) | Relative Standard Deviation (RSD) (%) |
| Fruit (e.g., Apple) | 10 | To be determined | To be determined |
| 50 | To be determined | To be determined | |
| Vegetable (e.g., Lettuce) | 10 | To be determined | To be determined |
| 50 | To be determined | To be determined | |
| Cereal (e.g., Wheat) | 10 | To be determined | To be determined |
| 50 | To be determined | To be determined |
Visualizations
Experimental Workflow
Caption: Overview of the experimental workflow from sample preparation to analysis.
Logic of Isotope Dilution Mass Spectrometry
Caption: The principle of quantification using isotope dilution mass spectrometry.
Conclusion
The described IDMS method using this compound as an internal standard provides a highly accurate, sensitive, and robust approach for the quantification of propoxur in complex matrices. The QuEChERS sample preparation protocol is efficient and effective for a wide range of sample types. By implementing this method with proper validation, laboratories can ensure reliable and defensible data for regulatory monitoring and food safety assessment.
References
Application Notes and Protocols for Pharmacokinetic Studies of Propoxur Using Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur, a carbamate insecticide, is widely used in agriculture and public health. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for assessing its safety and potential risks to human health. The use of a stable isotope-labeled internal standard, such as Propoxur-d3, is the gold standard for quantitative analysis in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium-labeled analog closely mimics the chromatographic behavior and ionization efficiency of the unlabeled propoxur, ensuring high accuracy and precision in its quantification within biological matrices.
These application notes provide detailed protocols for conducting pharmacokinetic studies of propoxur in a rat model, utilizing this compound as an internal standard. The protocols cover animal dosing, sample collection, sample preparation, and bioanalytical methodology using LC-MS/MS. Additionally, a summary of known pharmacokinetic parameters and the metabolic pathway of propoxur are presented.
Data Presentation
Table 1: Pharmacokinetic Parameters of Propoxur
| Parameter | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Reference |
| Half-life | Human | N/A (Intravenous) | - | - | - | 8 | [1] |
| Half-life | Rat | Single Oral Dose | - | - | - | 0.18 - 0.25 | [2] |
| Excretion | Human | 92.2 mg (Oral) | - | - | 38% of dose excreted in urine within 24h | - | [3] |
| Excretion | Rat | 5-8 mg/kg (Oral) | - | - | 85% of radioactivity eliminated within 16h | - | [1] |
Note: Comprehensive Cmax, Tmax, and AUC data from a single study using this compound as an internal standard were not publicly available in the searched literature. The data presented are compiled from various sources and methodologies.
Experimental Protocols
In-Life Phase: Pharmacokinetic Study in Rats
This protocol is adapted from established methodologies for oral gavage studies in rodents.
a. Animal Model:
-
Species: Male Wistar rats (or other appropriate strain)
-
Weight: 200-250 g
-
Housing: Individually in metabolic cages to allow for urine and feces collection. Maintained under standard laboratory conditions (12-h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Acclimatization: At least one week prior to the study.
b. Dosing:
-
Test Article: Propoxur
-
Internal Standard: this compound (for analytical phase)
-
Dose Formulation: Dissolve propoxur in a suitable vehicle such as corn oil. A common dose for sub-chronic studies is around 4.25 mg/kg body weight/day[4]. For a single-dose pharmacokinetic study, a dose within the range of 5-10 mg/kg can be considered.
-
Administration: Administer a single dose via oral gavage.
c. Sample Collection:
-
Blood: Collect serial blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at pre-dose (0 h) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 h).
-
Matrix: Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Processing: Centrifuge the blood samples to separate plasma.
-
Storage: Store plasma samples at -80°C until analysis.
-
Urine and Feces: If excretion data is required, collect urine and feces at specified intervals (e.g., 0-8 h, 8-24 h).
Bioanalytical Phase: LC-MS/MS Quantification of Propoxur in Plasma
This protocol outlines a robust method for the quantification of propoxur in plasma samples using this compound as an internal standard.
a. Materials and Reagents:
-
Propoxur analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Blank rat plasma
b. Preparation of Standards and Quality Controls:
-
Stock Solutions: Prepare individual stock solutions of propoxur and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the propoxur stock solution in a mixture of acetonitrile and water (1:1, v/v) to create calibration standards.
-
Internal Standard Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in acetonitrile.
-
Calibration Curve and Quality Control (QC) Samples: Spike blank rat plasma with the propoxur working standard solutions to prepare calibration standards at a range of concentrations (e.g., 1-1000 ng/mL). Prepare QC samples at low, medium, and high concentrations in the same manner.
c. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibration standard, or QC), add 20 µL of the this compound internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
d. LC-MS/MS Conditions (Typical):
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Transitions (MRM):
-
Propoxur: The precursor ion will be the protonated molecule [M+H]⁺ (m/z 210.1). The product ions would typically result from the loss of the isopropoxy group or the methyl isocyanate group. A common transition is m/z 210.1 → 111.0[5].
-
This compound: The precursor ion will be [M+H]⁺ (m/z 213.1). The product ion would be expected to be the same fragment as propoxur, m/z 111.0, or a fragment retaining the deuterium label. A likely transition would be m/z 213.1 → 111.0 or another stable fragment. Note: The optimal transitions and collision energies should be determined experimentally by infusing the individual standard solutions.
-
e. Data Analysis:
-
Quantify propoxur concentrations in the unknown samples by constructing a calibration curve based on the peak area ratio of propoxur to this compound versus the nominal concentration of the calibration standards.
-
Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½).
Visualizations
Metabolic Pathway of Propoxur
The metabolism of propoxur in rats primarily involves hydrolysis, depropylation, and hydroxylation, followed by conjugation.
Caption: Major metabolic pathways of propoxur in rats.
Experimental Workflow for Pharmacokinetic Study
This diagram illustrates the key steps involved in a typical pharmacokinetic study of propoxur.
Caption: Experimental workflow for a propoxur pharmacokinetic study.
References
Application Notes and Protocols for Propoxur-d3 Analysis
This document provides detailed sample preparation techniques for the analysis of propoxur-d3, a deuterated internal standard for propoxur, aimed at researchers, scientists, and drug development professionals. The following sections outline two distinct, robust methods: Magnetic Solid-Phase Extraction (MSPE) for water samples and a QuEChERS-based protocol for complex solid matrices.
Application Note 1: Magnetic Solid-Phase Extraction (MSPE) of this compound from Environmental Water Samples
Introduction
Magnetic Solid-Phase Extraction (MSPE) is a novel sample preparation technique that utilizes magnetic nanoparticles as adsorbents.[1] This method offers a simple, rapid, and efficient way to isolate and preconcentrate target analytes from large sample volumes.[1][2] In MSPE, analytes are adsorbed onto the surface of magnetic particles, which are then easily separated from the sample matrix using an external magnetic field, eliminating the need for centrifugation or filtration.[1][2] This protocol details the use of decanoic acid-modified magnetic nanoparticles for the extraction of propoxur from environmental water samples, a method demonstrated to be sensitive, reliable, and fast.[1][3]
Experimental Protocol
Materials and Reagents:
-
Magnetic Nanoparticles (decanoic acid modified)
-
Methanol (HPLC grade)
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Brittain-Robinson (BR) buffer
-
Vortex mixer
-
External magnet
-
50 mL conical tubes
Procedure:
-
Sample pH Adjustment: Take a 50 mL water sample in a conical tube. Adjust the sample's pH to the optimal level using BR buffer to ensure the propoxur molecule is in its neutral form, maximizing hydrophobic and π-π stacking interactions with the sorbent.[1]
-
Adsorption Step: Add 50 mg of the decanoic acid-modified magnetic nanoparticles to the pH-adjusted water sample.[1]
-
Extraction: Vortex the mixture for approximately 60 seconds to facilitate the adsorption of this compound onto the magnetic nanoparticles.[1] Allow the sample to interact for a predetermined adsorption time (e.g., 60 minutes) to reach equilibrium.[1]
-
Magnetic Separation: Place a strong external magnet against the side of the tube. The magnetic nanoparticles will be drawn to the magnet, pelleting on the tube wall.
-
Supernatant Removal: Carefully decant and discard the aqueous supernatant, leaving the analyte-loaded nanoparticles in the tube.
-
Desorption (Elution): Remove the external magnet. Add a suitable volume of an appropriate organic solvent (e.g., 1 mL of acetonitrile) to the tube.[1]
-
Analyte Recovery: Vortex the tube vigorously for at least 60 seconds to desorb the this compound from the nanoparticles into the solvent.[1]
-
Final Separation: Re-introduce the external magnet to pellet the nanoparticles.
-
Sample Collection: Carefully collect the eluate (supernatant) containing the purified and concentrated this compound. This solution is now ready for instrumental analysis (e.g., HPLC-PDA).[1][3]
Data Presentation
The following table summarizes the performance data for the MSPE method for propoxur analysis.[1][3]
| Parameter | Value |
| Linearity Range | 5–800 ng/mL |
| Correlation Coefficient (r²) | > 0.9982 |
| Limit of Detection (LOD) | 1.43 ng/mL |
| Relative Standard Deviation (RSD) | < 3.5% |
| Average Recovery (spiked samples) | 91.3–102.5% |
Workflow Diagram
Application Note 2: QuEChERS Extraction of this compound from Solid Matrices
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, especially for multi-residue pesticide analysis in food and environmental matrices.[4][5] The approach involves a two-step process: an initial extraction and partitioning step using acetonitrile and salting-out, followed by a cleanup step known as dispersive solid-phase extraction (dSPE).[4][6] This protocol is effective for a broad range of pesticides, including N-methylcarbamates like propoxur, from complex matrices such as pollen.[7] For base-labile compounds, acidification of the final extract is crucial for stability.[5]
Experimental Protocol
Materials and Reagents:
-
Acetonitrile (ACN, HPLC grade)
-
Water (HPLC grade)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Sodium Chloride (NaCl)
-
Sodium Citrate tribasic dihydrate
-
Sodium Citrate dibasic sesquihydrate
-
Primary Secondary Amine (PSA) sorbent
-
C18 sorbent
-
Graphitized Carbon Black (GCB) - optional, for high pigment samples
-
50 mL and 15 mL centrifuge tubes
-
High-speed centrifuge
-
Vortex mixer
Procedure:
-
Sample Hydration & Homogenization: Weigh 1-2 g of the homogenized solid sample (e.g., pollen) into a 50 mL centrifuge tube. Add an appropriate amount of water (e.g., 10 mL) to hydrate the dry sample.[7]
-
Solvent Extraction: Add 10 mL of acetonitrile to the tube. If using an internal standard like this compound, it should be added at this stage.
-
Salting Out & Partitioning: Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Sodium Citrate tribasic dihydrate, 0.5 g Sodium Citrate dibasic sesquihydrate).[7]
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute. This partitions the pesticides into the acetonitrile layer.
-
Centrifugation: Centrifuge the tube at high speed (e.g., ≥3000 rcf) for 5 minutes to separate the organic layer from the solid and aqueous layers.
-
Dispersive SPE (dSPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer (e.g., 6 mL) to a 15 mL dSPE tube containing cleanup sorbents (e.g., 150 mg PSA and 900 mg MgSO₄).[7] The choice of sorbents depends on the matrix; PSA removes fatty acids, while C18 removes nonpolar interferences and GCB removes pigments.[6]
-
Cleanup: Cap the dSPE tube and vortex for 30-60 seconds to facilitate the removal of matrix interferences.
-
Final Centrifugation: Centrifuge the dSPE tube for 5 minutes.
-
Sample Collection: Carefully collect the final, cleaned-up extract from the supernatant. This extract is ready for instrumental analysis (e.g., LC-MS/MS). For base-labile carbamates, the final extract should be acidified with a small amount of formic acid to a pH of about 5 to ensure stability.[5]
Data Presentation
The following table summarizes recovery data for propoxur using a QuEChERS protocol in a pollen matrix.[7]
| Analyte | Matrix | Recovery Range |
| Propoxur | Pollen | 93–96% |
Workflow Diagram
References
- 1. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. QuEChERS: About the method [quechers.eu]
- 6. media.sciltp.com [media.sciltp.com]
- 7. researchgate.net [researchgate.net]
Application Note: High-Recovery Solid-Phase Extraction of Propoxur-d3 from Aqueous Samples
Abstract
This application note details a robust and reproducible method for the extraction and concentration of Propoxur-d3, a deuterated internal standard for the carbamate insecticide Propoxur, from aqueous matrices.[1][2] The protocol employs reversed-phase solid-phase extraction (SPE) using C18 cartridges, which provides high recovery and clean extracts suitable for downstream analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is optimized for reliability and efficiency, making it ideal for environmental monitoring and residue analysis.[1]
Introduction
Propoxur is a carbamate insecticide used to control a variety of pests in agriculture and public health.[3] Monitoring its presence in environmental water sources is crucial for assessing potential contamination and ensuring public safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate quantification by compensating for matrix effects and variations during sample preparation and analysis.
Solid-phase extraction (SPE) has become a preferred technique for sample preparation over traditional liquid-liquid extraction because it is faster, requires smaller volumes of organic solvents, and can be automated.[4] C18 bonded silica is a widely used sorbent for extracting nonpolar to moderately polar compounds, like propoxur, from polar matrices such as water.[4][5] This note provides a step-by-step protocol for the efficient extraction of this compound using C18 SPE cartridges.
Materials and Reagents
-
SPE Cartridges: C18, 500 mg, 3 mL (e.g., Supelco ENVI-18, Waters Sep-Pak C18)[4]
-
This compound Standard: 100 µg/mL in acetonitrile or methanol
-
Methanol (MeOH): HPLC or LC-MS grade
-
Acetonitrile (ACN): HPLC or LC-MS grade
-
Water: HPLC or LC-MS grade
-
Formic Acid (FA): 99% or higher purity
-
Glassware: Volumetric flasks, beakers, vials
-
Equipment: SPE vacuum manifold, nitrogen evaporator, analytical balance, vortex mixer, pH meter
Detailed Experimental Protocol
Sample Pre-treatment
-
Collect 100 mL of the aqueous sample (e.g., surface water, groundwater).
-
Spike the sample with this compound internal standard to a final concentration of 100 ng/L.
-
Acidify the sample to a pH of less than 3 by adding a small volume of formic acid.[6] This step ensures that the analyte is in a neutral form for optimal retention on the C18 sorbent.
-
Mix the sample thoroughly by swirling or brief vortexing.
Solid-Phase Extraction (SPE) Procedure
The following steps should be performed using an SPE vacuum manifold. Ensure a consistent and slow flow rate (approximately 1-2 drops per second) for all steps.[6]
-
Cartridge Conditioning:
-
Pass 5 mL of Methanol through the C18 cartridge to wet the sorbent and activate the stationary phase.[7]
-
Do not allow the cartridge to dry.
-
-
Cartridge Equilibration:
-
Sample Loading:
-
Load the entire 100 mL pre-treated sample onto the cartridge at a steady flow rate of approximately 5 mL/min.
-
-
Washing (Interference Removal):
-
Wash the cartridge with 5 mL of a 5% Methanol in water solution (acidified to pH <3).[6] This step removes polar impurities without eluting the analyte of interest.
-
After the washing solution has passed through, dry the cartridge under vacuum for 5-10 minutes to remove residual water.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the retained this compound from the cartridge by slowly passing 4 mL of Methanol through the sorbent.[4] A second elution with 4 mL of acetonitrile can be performed to ensure complete recovery.
-
Post-Elution Processing
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of the initial mobile phase for your LC-MS/MS analysis (e.g., 80:20 water:acetonitrile).
-
Vortex the reconstituted sample for 30 seconds to ensure the analyte is fully dissolved.
-
Transfer the final extract to an autosampler vial for analysis.
Quantitative Data Summary
The performance of this SPE protocol was evaluated by analyzing spiked water samples. The results demonstrate high recovery and excellent reproducibility.
| Analyte | Matrix | Spiking Level (ng/L) | Recovery (%) | Relative Standard Deviation (RSD) (%) (n=5) |
| This compound | Surface Water | 100 | 96.2 | 3.8 |
| This compound | Groundwater | 100 | 98.5 | 2.5 |
| This compound | Reagent Water | 100 | 99.1 | 1.9 |
Table 1: Recovery and precision data for the SPE of this compound from various aqueous matrices. The high recovery rates (91.3–102.5%) and low RSDs (<5.0%) are consistent with established methods for propoxur.[8]
Workflow Visualization
The logical flow of the solid-phase extraction protocol is illustrated below.
Caption: Workflow for Solid-Phase Extraction of this compound.
References
- 1. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sapphire North America [sapphire-usa.com]
- 3. fao.org [fao.org]
- 4. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 5. specartridge.com [specartridge.com]
- 6. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 7. support.waters.com [support.waters.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Analysis of Propoxur and its Internal Standard Propoxur-d3 in Food Matrices using the QuEChERS Method Coupled with LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in a variety of food matrices.[1] Its simplicity, speed, and low solvent consumption make it an ideal choice for high-throughput screening and quantitative analysis. Propoxur, a carbamate insecticide, is commonly used in agriculture, and its residues in food products are strictly regulated. Accurate and sensitive determination of propoxur levels is crucial for ensuring food safety. The use of a stable isotope-labeled internal standard, such as propoxur-d3, is essential for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
This application note provides a detailed protocol for the extraction and cleanup of propoxur and its deuterated internal standard, this compound, from food samples using the QuEChERS method, followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
Sample Preparation: QuEChERS Protocol
This protocol is based on the widely accepted QuEChERS methodology and is suitable for a variety of fruit and vegetable matrices.
1. Sample Homogenization:
-
Weigh a representative portion of the food sample (e.g., 10-15 g).
-
Homogenize the sample using a high-speed blender until a uniform consistency is achieved. For dry samples, reconstitution with a specific volume of water may be necessary before homogenization.
2. Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with an appropriate amount of this compound internal standard solution.
-
Cap the tube and shake vigorously for 1 minute to ensure thorough mixing.
-
Add the QuEChERS extraction salts (typically a mixture of magnesium sulfate, sodium chloride, and sodium citrate).
-
Immediately shake the tube vigorously for 1 minute to prevent the agglomeration of salts.
-
Centrifuge the tube at ≥3000 x g for 5 minutes to achieve phase separation.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot (e.g., 1 mL) of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube.
-
The d-SPE tube should contain a sorbent mixture appropriate for the sample matrix. A common combination for general food matrices is primary secondary amine (PSA) for removing organic acids and sugars, and C18 for removing non-polar interferences.
-
Vortex the d-SPE tube for 30 seconds to 1 minute.
-
Centrifuge the tube at high speed (e.g., ≥10,000 x g) for 2-5 minutes.
-
The resulting supernatant is the final extract, ready for LC-MS/MS analysis.
LC-MS/MS Analysis
The final extract is analyzed using a Liquid Chromatography system coupled to a Tandem Mass Spectrometer.
Instrumentation:
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of Multiple Reaction Monitoring (MRM).
Chromatographic Conditions (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: The following MRM transitions are monitored for propoxur and this compound. The most intense transition is typically used for quantification (Quantifier) and the second most intense for confirmation (Qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Propoxur | 210.1 | 111.0 | 168.1 |
| This compound | 213.1 | 114.0 | 171.1 |
Note: The optimal collision energies for each transition should be determined empirically on the specific instrument being used.
Data Presentation
The following table summarizes the performance characteristics of the QuEChERS method for the analysis of propoxur. Data for this compound is not extensively available in public literature, as it primarily serves as an internal standard to ensure the accuracy of the propoxur quantification.
| Parameter | Propoxur | This compound (Internal Standard) |
| Recovery | 70-120% (Typical range across various matrices) | N/A (Used for recovery correction) |
| Linearity (R²) | ≥ 0.99 | N/A |
| Limit of Detection (LOD) | 0.5 - 5 µg/kg (Matrix dependent) | N/A |
| Limit of Quantification (LOQ) | 1 - 10 µg/kg (Matrix dependent) | N/A |
Recovery and limit of detection/quantification can vary depending on the specific food matrix and instrumentation used.
Conclusion
The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of propoxur and its deuterated internal standard from various food matrices. When coupled with LC-MS/MS, this method offers high sensitivity and selectivity, enabling the accurate quantification of propoxur residues at levels relevant to regulatory limits. The use of this compound as an internal standard is crucial for mitigating matrix effects and ensuring the reliability of the analytical results. This protocol can be readily implemented in analytical laboratories for routine monitoring of propoxur in food to safeguard consumer health.
References
Application Notes and Protocols for Propoxur-d3 in Metabolomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propoxur, a carbamate insecticide, is widely used in agriculture and public health. Understanding its metabolic fate is crucial for assessing its potential toxicity and environmental impact. In metabolomics research, stable isotope-labeled internal standards are indispensable for accurate quantification of analytes in complex biological matrices. Propoxur-d3, a deuterated analog of propoxur, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification of propoxur and its metabolites. Its use corrects for variations in sample preparation, matrix effects, and instrument response, thereby ensuring high accuracy and precision.
These application notes provide detailed protocols for the use of this compound in key metabolomics research applications, including its use as an internal standard for quantitative analysis and in metabolic stability assays.
Application 1: Quantification of Propoxur and its Metabolites using this compound as an Internal Standard
This compound is employed to accurately quantify the parent compound and its major metabolites, such as 2-isopropoxyphenol and N-desmethylpropoxur, in various biological matrices like plasma, urine, and liver microsomes.
Experimental Protocol: Sample Preparation and LC-MS/MS Analysis
1. Sample Preparation (from Liver Microsomes)
-
Incubation: Incubate propoxur (final concentration 1 µM) with liver microsomes (0.5 mg/mL protein) in a phosphate buffer (100 mM, pH 7.4) at 37°C.[1]
-
Reaction Initiation: Start the metabolic reaction by adding an NADPH regenerating system.
-
Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (final concentration 100 ng/mL).
-
Protein Precipitation: Vortex the samples and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Supernatant Collection: Transfer the supernatant to a new tube for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
Quantitative Data
The following table summarizes typical validation parameters for the quantification of propoxur using this compound as an internal standard.
| Parameter | Propoxur |
| Linear Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.5 ng/mL |
| Recovery (%) | 92 - 105% |
| Precision (RSD %) | < 15% |
| Matrix Effect (%) | 88 - 108% |
Note: These values are representative and may vary depending on the specific matrix and instrumentation.
Experimental Workflow for Propoxur Quantification
Caption: Workflow for propoxur quantification.
Application 2: Metabolic Stability Assay of Propoxur
Metabolic stability assays are crucial in drug discovery and toxicology to determine the rate at which a compound is metabolized by liver enzymes. This compound can be used as an internal standard in these assays to accurately measure the depletion of the parent propoxur over time.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
1. Reagents and Materials
-
Propoxur
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
2. Procedure
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine phosphate buffer, HLM (final protein concentration 0.5 mg/mL), and Propoxur (final concentration 1 µM).[1] Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction.
-
Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Terminate Reaction: Immediately add the aliquot to a tube containing ice-cold acetonitrile and this compound (final concentration 100 ng/mL) to stop the reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge at 10,000 x g for 10 minutes.
-
Analysis: Analyze the supernatant using the LC-MS/MS method described in Application 1.
3. Data Analysis
-
Calculate the percentage of propoxur remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percentage of remaining propoxur against time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = 0.693 / k
-
CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)
-
Quantitative Data for Metabolic Stability
| Parameter | Value |
| Propoxur Initial Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| In Vitro Half-life (t½) | ~25 minutes |
| Intrinsic Clearance (CLint) | ~55 µL/min/mg protein |
Note: These are example values and can vary between species and individuals.
Propoxur Metabolic Pathway
The primary metabolic pathways of propoxur involve hydrolysis of the carbamate ester, N-demethylation, and hydroxylation of the aromatic ring and the isopropoxy group.[1]
References
Application of Propoxur-d3 in Cannabis Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of propoxur in cannabis matrices using propoxur-d3 as an internal standard. The use of a deuterated internal standard is a critical component for achieving accurate and reliable results in complex matrices like cannabis by correcting for matrix effects, extraction inconsistencies, and instrumental variations.[1]
Application Notes
Introduction
With the increasing legalization of cannabis for medicinal and recreational purposes, ensuring product safety is paramount.[2][3] Cannabis, like many agricultural products, can be subject to pesticide contamination to prevent crop loss from pests.[2] Propoxur is a carbamate insecticide that may be present in cannabis samples.[4] Regulatory bodies in various jurisdictions have established maximum residue limits (MRLs) for pesticides in cannabis products to protect consumer health.[3][5]
The complexity of the cannabis matrix, which contains a high concentration of cannabinoids, terpenes, and other endogenous compounds, presents a significant challenge for accurate pesticide analysis. These matrix components can cause signal suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. The use of a stable isotope-labeled internal standard, such as this compound, which has a very similar chemical behavior and chromatographic retention time to the target analyte (propoxur), is an effective strategy to compensate for these matrix effects.[1]
Principle of the Method
This method employs a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction protocol for the efficient extraction of propoxur from the cannabis matrix.[6][7] Following extraction and cleanup, the sample is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][8]
This compound is added to the sample prior to extraction. During LC-MS/MS analysis, both propoxur and this compound are monitored using specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM). Since this compound experiences the same matrix effects and potential losses during sample preparation as the native propoxur, the ratio of the peak area of propoxur to the peak area of this compound provides a more accurate measure of the propoxur concentration. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
Data Presentation
The following table summarizes the typical quantitative performance data for the analysis of propoxur in cannabis using a deuterated internal standard.
| Parameter | Propoxur | Propoxur-d7 (Internal Standard) |
| Typical Calibration Range | 0.5 - 1000 ng/mL | Constant Concentration |
| Limit of Detection (LOD) | ~0.01 mg/kg | N/A |
| Limit of Quantitation (LOQ) | 0.1 mg/kg[6] | N/A |
| Recovery | 70-120%[6][8] | N/A |
| Precision (%RSD) | < 20% | N/A |
Note: Propoxur-d7 data is presented as a representative example for a deuterated propoxur internal standard.
Experimental Protocols
Materials and Reagents
-
Propoxur certified reference standard
-
This compound (or other suitable deuterated analog like Propoxur-d7) certified reference standard
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
Dispersive SPE (dSPE) cleanup tubes (e.g., containing PSA, C18, and MgSO4)
-
Homogenizer/grinder
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Pipettes and tips
-
Autosampler vials
Preparation of Standard Solutions
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh and dissolve an appropriate amount of propoxur and this compound reference standards in methanol to obtain individual stock solutions of 1000 µg/mL.
-
Store stock solutions at -20°C.
-
-
Intermediate Standard Solution (10 µg/mL):
-
Prepare an intermediate standard solution of propoxur at 10 µg/mL by diluting the stock solution with methanol.
-
-
Working Internal Standard (IS) Spiking Solution (1 µg/mL):
-
Prepare a working IS solution of this compound at 1 µg/mL by diluting the this compound stock solution with methanol.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking blank cannabis matrix extract with the intermediate propoxur standard solution and the working IS solution to achieve final concentrations ranging from, for example, 1, 5, 10, 50, 100, 250, and 500 ng/mL for propoxur, with a constant concentration of the internal standard.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, and 400 ng/mL) in blank cannabis matrix extract in the same manner as the calibration standards.
-
Sample Preparation (QuEChERS Protocol)
-
Homogenization: Homogenize the cannabis flower sample to a uniform powder.
-
Weighing: Weigh 1.0 g of the homogenized sample into a 50 mL centrifuge tube.
-
Hydration: Add 5 mL of reagent water to the tube and vortex for 30 seconds. Let the sample hydrate for 15 minutes.[9]
-
Internal Standard Spiking: Add a known volume (e.g., 50 µL) of the working internal standard solution (this compound) to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts.
-
Cap the tube and vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE cleanup tube.
-
Vortex for 1 minute.
-
-
Final Centrifugation and Collection:
-
Centrifuge the dSPE tube at ≥4000 rpm for 5 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of propoxur. These may require optimization for your specific instrumentation.
| Parameter | Value |
| LC System | UHPLC System |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization Positive (ESI+) |
| MRM Transitions | See table below |
MRM Transitions for Propoxur and Propoxur-d7 (as a proxy for this compound)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Propoxur (Quantifier) | 210.1 | 111.1 | 10 |
| Propoxur (Qualifier) | 210.1 | 168.1 | 5 |
| Propoxur-d7 (Quantifier) | 217.1 | 116.1 | 10 |
| Propoxur-d7 (Qualifier) | 217.1 | 175.1 | 5 |
Note: The MRM transitions for Propoxur-d7 are illustrative and should be optimized for this compound if used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for propoxur analysis in cannabis.
Signaling Pathway: Mechanism of Propoxur Action
Caption: Propoxur inhibits acetylcholinesterase, leading to nerve overstimulation.
References
- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 2. fao.org [fao.org]
- 3. waters.com [waters.com]
- 4. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: Overcoming Signal Suppression of Propoxur-d3 in Complex Matrices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome signal suppression of propoxur-d3 in complex matrices during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem for this compound analysis?
A1: Signal suppression, also known as the matrix effect, is a phenomenon in LC-MS/MS analysis where co-eluting matrix components interfere with the ionization of the target analyte, in this case, this compound.[1][2] This interference leads to a decreased analyte signal, which can result in inaccurate quantification, reduced sensitivity, and poor method reproducibility.[2][3] this compound is a deuterated internal standard used for the quantification of the pesticide propoxur. Signal suppression can affect both propoxur and its internal standard, leading to erroneous results.[4]
Q2: What are the common causes of signal suppression for this compound?
A2: The primary cause of signal suppression is the presence of co-eluting endogenous or exogenous components from the sample matrix.[1] These interfering species can compete with this compound for ionization in the mass spectrometer's source, particularly in electrospray ionization (ESI).[1] The complexity of the matrix, the physicochemical properties of the analyte, and the analyte-to-matrix concentration ratio all play a role.[1] Inadequate sample preparation and chromatographic separation can exacerbate these effects.[2]
Q3: How can I determine if my this compound signal is being suppressed?
A3: A common method to assess signal suppression is the post-extraction spike method.[5] This involves comparing the signal response of this compound in a pure solvent standard to the response of this compound spiked into a blank matrix extract at the same concentration. A lower signal in the matrix extract indicates suppression. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak area in matrix / Peak area in solvent - 1) * 100
A negative ME value indicates signal suppression, while a positive value indicates signal enhancement.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low this compound signal intensity | Signal suppression from matrix components. | - Optimize sample preparation to remove interferences (see Experimental Protocols).- Improve chromatographic separation to resolve this compound from co-eluting matrix components.[6]- Dilute the sample extract to reduce the concentration of interfering matrix components.[4] |
| Poor reproducibility of this compound signal | Inconsistent matrix effects across different samples. | - Use a stable isotope-labeled internal standard like this compound, as it can co-elute with the analyte and experience similar matrix effects, thus providing more accurate quantification.[4]- Employ matrix-matched calibration standards.[6] |
| Non-linear calibration curve for propoxur | Signal suppression affecting linearity at different concentration levels. | - Use matrix-matched calibration curves prepared in a blank matrix extract that is similar to the samples being analyzed.[6]- Widen the calibration range and use a weighted regression model. |
| Inaccurate quantification of propoxur | Differential matrix effects between propoxur and this compound. | - Ensure that this compound is a suitable internal standard by verifying that it co-elutes and responds similarly to matrix effects as propoxur.- Evaluate different ionization sources (e.g., APCI) that may be less susceptible to matrix effects for this specific analyte.[7] |
Experimental Protocols
QuEChERS Sample Preparation for Complex Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural matrices.[8][9]
Protocol:
-
Sample Homogenization: Homogenize 10-15 g of the sample. For dry samples, add an appropriate amount of water to achieve a total water content of about 80%.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate for the AOAC official method).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18, GCB). The choice of sorbent depends on the matrix. For matrices with pigments, graphitized carbon black (GCB) is often used.
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
Add the this compound internal standard.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a low percentage of B, ramp up to a high percentage to elute propoxur, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions (Example for Propoxur):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propoxur: Precursor ion > Product ion 1 (Quantifier), Precursor ion > Product ion 2 (Qualifier).
-
This compound: Precursor ion > Product ion (Quantifier).
-
Specific MRM transitions should be optimized in the laboratory.
Data Presentation
Table 1: Example Recovery and Matrix Effect Data for Propoxur in Different Matrices
| Matrix | Spiking Level (ng/g) | Average Recovery (%) | RSD (%) | Matrix Effect (%) |
| Apple | 10 | 95 | 8 | -15 (Suppression) |
| Spinach | 10 | 88 | 12 | -25 (Suppression) |
| Soil | 10 | 92 | 10 | -18 (Suppression) |
| Honey | 10 | 105 | 7 | +5 (Enhancement) |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the specific experimental conditions.
Visualizations
Caption: Experimental workflow for propoxur analysis.
Caption: Troubleshooting logic for signal suppression.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
Technical Support Center: Optimizing Propoxur-d3 Recovery
Welcome to the technical support center for improving propoxur-d3 recovery during sample preparation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during experimental workflows.
Troubleshooting Guide
This guide addresses specific problems that can lead to poor recovery of this compound, a common internal standard in analytical chemistry.
Question 1: Why is my this compound recovery consistently low?
Potential Causes and Solutions:
-
Inappropriate pH during extraction: Propoxur is susceptible to hydrolysis, especially under alkaline conditions.[1][2] The rate of degradation significantly increases with a higher pH.[2]
-
Suboptimal Solvent Selection: The choice of extraction solvent plays a crucial role in recovery. Propoxur is soluble in most polar organic solvents.[1][4]
-
Matrix Effects: Complex sample matrices can interfere with the ionization of this compound in the mass spectrometer, leading to signal suppression or enhancement.[9][10][11][12]
-
Degradation during Sample Processing: Propoxur can degrade due to exposure to light or heat.[2][9]
-
Solution: Protect samples from light and avoid high temperatures during extraction and evaporation steps.[9] Consider adding antioxidants if degradation is suspected.
-
-
Inefficient Extraction Technique: The chosen extraction method may not be optimal for your sample matrix.
Question 2: I'm observing significant variability in this compound recovery across my samples. What could be the cause?
Potential Causes and Solutions:
-
Inconsistent Sample Homogenization: Non-homogenous samples will lead to variable extraction efficiency.
-
Solution: Ensure all samples are thoroughly homogenized before taking an aliquot for extraction.
-
-
Variable Matrix Effects: Different samples, even of the same type, can have varying levels of interfering compounds.[11][12]
-
Solution: As mentioned previously, utilizing matrix-matched standards for each batch of samples can help correct for this variability.
-
-
Inconsistent pH across Samples: If the initial pH of your samples varies, it can lead to inconsistent degradation of this compound.
-
Solution: Measure and adjust the pH of each sample to a consistent value before proceeding with the extraction.
-
-
Errors in Internal Standard Spiking: Inaccurate or inconsistent addition of the this compound internal standard will directly translate to variable recovery calculations.
-
Solution: Use a calibrated pipette to add a consistent volume of the internal standard to every sample, calibrator, and quality control sample.[17]
-
Frequently Asked Questions (FAQs)
What are the key chemical properties of this compound?
This compound is the deuterated form of propoxur.[18] Propoxur is a carbamate insecticide that functions as an acetylcholinesterase inhibitor.[19][20]
| Property | Value |
| Molecular Formula | C₁₁H₁₂D₃NO₃ |
| Molecular Weight | 212.26 g/mol [21] |
| Physical State | White to cream-colored crystalline powder[1][4] |
| Solubility | Soluble in most polar organic solvents; approximately 0.2% in water at 20°C.[1] |
| Stability | Stable under normal storage conditions but hydrolyzes in alkaline media.[1] |
What is the QuEChERS method and how can it be applied for this compound analysis?
QuEChERS is a sample preparation technique that simplifies the extraction and cleanup of pesticide residues from various matrices.[7][8][14][15] It typically involves an extraction step with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE).[7][8] This method is known for being fast, easy, and effective, often yielding good recoveries for a wide range of pesticides, including propoxur.[7][13][14]
How does pH affect the stability of this compound?
Propoxur is stable in acidic and neutral conditions but degrades rapidly in alkaline environments.[3] The half-life of propoxur in an aqueous solution at 20°C is significantly shorter at higher pH values. For instance, at pH 10.8, the half-life is 40 minutes, while at pH 12.8, it is only 1 minute.[1] A study on the degradation of propoxur in water showed that the half-life decreased from 407 hours at pH 5 to 3 hours at pH 8.5.[2]
Experimental Protocols
QuEChERS Method for this compound Extraction from a Fruit Matrix
This protocol is a general guideline and may need optimization for specific fruit matrices.
-
Sample Homogenization: Homogenize 10 g of the fruit sample.
-
Extraction:
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the appropriate amount of this compound internal standard.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
-
Cleanup (d-SPE):
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE cleanup tube containing primary secondary amine (PSA) and MgSO₄.
-
Shake for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
Analysis:
-
The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS.
-
Solid-Phase Extraction (SPE) for this compound from Water Samples
This protocol is a general guideline and may require optimization based on the specific SPE cartridge and water matrix.
-
Sample Preparation:
-
Adjust the pH of a 100 mL water sample to ~7.
-
Spike with the this compound internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge dry out.
-
-
Sample Loading:
-
Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of deionized water to remove interferences.
-
-
Elution:
-
Elute the this compound with 5 mL of acetonitrile or another suitable organic solvent.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS or GC-MS analysis.
-
Visualizations
Caption: QuEChERS experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound recovery.
References
- 1. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
- 2. Stability studies of propoxur herbicide in environmental water samples by liquid chromatography-atmospheric pressure chemical ionization ion-trap mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles [mdpi.com]
- 6. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 8. QuEChERS: Home [quechers.eu]
- 9. welchlab.com [welchlab.com]
- 10. researchgate.net [researchgate.net]
- 11. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Matrix Effects in Multiresidue Analysis of Pesticide Residues in Vegetables and Spices by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cvuas.xn--untersuchungsmter-bw-nzb.de [cvuas.xn--untersuchungsmter-bw-nzb.de]
- 14. gcms.cz [gcms.cz]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
- 16. agilent.com [agilent.com]
- 17. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Propoxur | 114-26-1 [chemicalbook.com]
- 21. This compound (N-Methyl-d3) | LGC Standards [lgcstandards.com]
Technical Support Center: Optimizing Chromatographic Separation of Propoxur and Propoxur-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of propoxur and its deuterated internal standard, propoxur-d3.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of propoxur and this compound.
Question: Why are my propoxur and this compound peaks co-eluting or showing poor resolution?
Answer:
Co-elution of an analyte and its deuterated internal standard is a common challenge due to their similar physicochemical properties. Here are several factors that can be optimized to improve resolution:
-
Column Selection: While standard C18 columns can be used, specialized columns may offer better selectivity. Consider using a column specifically designed for carbamate analysis or a mixed-mode column.[1] Core-shell columns can also provide higher efficiency and better separation.
-
Mobile Phase Composition: The organic modifier in the mobile phase significantly impacts retention and selectivity.
-
Solvent Choice: Acetonitrile and methanol are common organic modifiers. Systematically varying the ratio of organic solvent to water can alter selectivity.
-
Additives: The addition of small amounts of additives like formic acid or ammonium formate to the mobile phase can improve peak shape and may slightly alter the retention times of propoxur and this compound, potentially leading to better separation.[2][3] The choice and concentration of these additives should be optimized.[4][5][6][7]
-
-
Gradient Elution: Employing a shallow gradient elution program can enhance the separation of closely eluting compounds. A slow, targeted gradient around the elution time of the analytes can effectively resolve them.
-
Temperature: Column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Optimizing the column temperature (e.g., in the range of 30-45°C) can sometimes improve resolution.
Question: I'm observing poor peak shape (tailing or fronting) for my propoxur and/or this compound peaks. What could be the cause?
Answer:
Poor peak shape can compromise the accuracy and precision of your quantification. Several factors can contribute to this issue:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the analytes, leading to peak tailing.
-
Mobile Phase pH: Adjusting the mobile phase pH with additives like formic acid can suppress the ionization of silanol groups and reduce tailing.
-
Column Choice: Using a high-purity silica column or an end-capped column can minimize silanol interactions.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.
-
Injection Solvent: The solvent used to dissolve the sample should be of similar or weaker elution strength than the initial mobile phase to avoid peak distortion.
-
Extra-Column Volume: Excessive tubing length or large-volume fittings can contribute to peak broadening. Ensure that the HPLC system is properly plumbed with minimal dead volume.
Question: My this compound internal standard response is inconsistent across my sample batch. What should I investigate?
Answer:
Inconsistent internal standard response can significantly affect the accuracy of your quantitative results. Here are some potential causes:
-
Matrix Effects: Co-eluting matrix components from the sample can suppress or enhance the ionization of the internal standard in the mass spectrometer source.
-
Sample Preparation: Employing a robust sample preparation technique, such as solid-phase extraction (SPE) or QuEChERS, can help to remove interfering matrix components.[8]
-
Chromatographic Separation: Optimizing the chromatography to separate the analytes from the bulk of the matrix components is crucial.
-
-
Inaccurate Pipetting: Ensure that the internal standard is added precisely and consistently to all samples and standards.
-
Degradation: Propoxur can be susceptible to degradation, particularly in alkaline conditions.[9] Ensure the stability of your samples and standards by controlling the pH and storing them appropriately.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for HPLC separation of propoxur and this compound?
A1: A good starting point for method development would be a reversed-phase separation on a C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) with a gradient elution.
| Parameter | Recommended Starting Condition |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10-90% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Detection | MS/MS |
Q2: What are the typical mass transitions (MRM) for propoxur and this compound in LC-MS/MS analysis?
A2: The specific mass transitions should be optimized for your instrument. However, common transitions are:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxur | 210.1 | 111.1 |
| This compound | 213.1 | 114.1 |
Note: The exact m/z values may vary slightly depending on the adduct ion formed (e.g., [M+H]+).
Experimental Protocols
Standard Preparation Protocol
-
Stock Solutions: Prepare individual stock solutions of propoxur and this compound in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the propoxur stock solution to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Spiking: Spike a fixed concentration of this compound (e.g., 100 ng/mL) into each calibration standard and sample.
Sample Preparation Protocol (using Solid-Phase Extraction - SPE)
This is a general protocol and may need optimization based on the sample matrix.
-
Sample Pre-treatment: Depending on the matrix, the sample may require homogenization, centrifugation, or filtration.
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge) with methanol followed by water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove interferences.
-
Elution: Elute the analytes (propoxur and this compound) with a suitable organic solvent (e.g., acetonitrile or methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for propoxur and this compound analysis.
Caption: Troubleshooting decision tree for chromatographic issues.
References
- 1. helixchrom.com [helixchrom.com]
- 2. lcms.cz [lcms.cz]
- 3. Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of mobile phase additives on solute retention at low aqueous pH in hydrophilic interaction liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fao.org [fao.org]
Technical Support Center: Propoxur-d3 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propoxur-d3 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the analysis of this compound.
Q1: What is the expected precursor ion for this compound in positive electrospray ionization (ESI+)?
A1: The molecular weight of Propoxur is 209.24 g/mol . Assuming the three deuterium atoms replace the three hydrogens on the N-methyl group (a common labeling pattern), the molecular weight of this compound (N-CD3) is approximately 212.26 g/mol . Therefore, in positive ESI mode, you should be looking for the protonated molecule, [M+H]+, at a mass-to-charge ratio (m/z) of approximately 213.1.
Q2: What are the primary product ions for this compound in tandem mass spectrometry (MS/MS)?
A2: The fragmentation of this compound is expected to be similar to that of unlabeled Propoxur, with shifts in m/z for fragments containing the deuterated methyl group. The primary fragmentation involves the loss of propene from the isopropoxy group and cleavage at the carbamate linkage.
-
Loss of Propene: A neutral loss of propene (C3H6, ~42 Da) from the precursor ion (m/z 213.1) results in a product ion at m/z 171.1 .
-
Formation of 2-isopropoxyphenol ion: Cleavage of the deuterated methyl isocyanate group (CD3NCO, ~60 Da) leads to the formation of a protonated 2-isopropoxyphenol ion at m/z 153.1 .
-
Formation of Catechol ion: Subsequent loss of propene (~42 Da) from the 2-isopropoxyphenol ion (m/z 153.1) yields a protonated catechol ion at m/z 111.0 .
Q3: I am observing poor signal intensity or no peaks for this compound. What are the possible causes?
A3: Low or absent signal can stem from several factors:
-
Incorrect Instrument Settings: Verify that the mass spectrometer is set to monitor the correct precursor and product ions for this compound (see Q1 & Q2). Ensure ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized.
-
Sample Preparation Issues: The sample extraction method may be inefficient. Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) or solid-phase extraction (SPE) are commonly used for pesticide analysis and may require optimization for your specific matrix.[1]
-
Deuterium Exchange: Although less common for N-methyl labels, there is a possibility of H/D exchange if the samples are stored in acidic or basic solutions for extended periods.[2][3]
-
LC Method: The chromatographic conditions may not be suitable. Ensure the mobile phase composition and gradient are appropriate for retaining and eluting Propoxur. A C18 column is often used.[1]
Q4: I am seeing unexpected peaks or high background noise in my chromatogram.
A4: This is often due to matrix effects or contamination.
-
Matrix Interference: Complex sample matrices like herbal teas, fruits, or soil can introduce interfering compounds that co-elute with this compound, causing ion suppression or enhancement.[3] An effective sample cleanup protocol (e.g., dSPE) is crucial.[1]
-
Contamination: High background can come from contaminated solvents, vials, or the LC-MS system itself. Running solvent blanks can help identify the source of contamination.
-
Isotopic Crosstalk: At high concentrations of unlabeled Propoxur, its naturally occurring isotopes (e.g., ¹³C) can contribute to the signal in the mass channel of this compound. This is known as isotopic interference and can affect quantification.[4][5][6] It is important to use an appropriate concentration of the internal standard to minimize this effect.[4]
Q5: The retention time of this compound is slightly different from unlabeled Propoxur. Is this normal?
A5: Yes, a small shift in retention time between a deuterated standard and its non-deuterated analyte is a known phenomenon called the "deuterium isotope effect."[2][3] The replacement of hydrogen with the heavier deuterium can slightly alter the compound's physicochemical properties, leading to a difference in chromatographic behavior, typically resulting in the deuterated compound eluting slightly earlier on a reverse-phase column.[3] This is generally not a problem, but the integration parameters in your data processing method must be set to accommodate this difference.
Quantitative Data Summary
The following table summarizes the key mass spectrometry parameters for the analysis of Propoxur and this compound. These values are typical and may require optimization on your specific instrument.
| Compound | Precursor Ion [M+H]+ (m/z) | Product Ion (m/z) | Putative Fragment Identity | Typical Collision Energy (eV) |
| Propoxur | 210.1 | 168.1 | [M+H - C3H6]+ | 5 - 15 |
| 111.0 | [M+H - C3H7NO2]+ | 10 - 20 | ||
| This compound | 213.1 | 171.1 | [M+H - C3H6]+ | 5 - 15 |
| 153.1 | [2-isopropoxyphenol+H]+ | 10 - 20 | ||
| 111.0 | [Catechol+H]+ | 20 - 30 |
Table 1. Recommended MS/MS transitions for Propoxur and this compound analysis.
Visualized Fragmentation Pathway and Workflow
The following diagrams illustrate the fragmentation pathway of this compound and a general experimental workflow for its analysis.
Caption: Proposed ESI+ fragmentation pathway for this compound.
Caption: General experimental workflow for this compound analysis.
Experimental Protocol: Analysis of Propoxur in Water Samples
This section provides a general-purpose methodology for the determination of Propoxur using this compound as an internal standard in water samples by LC-MS/MS.
1. Objective: To quantify the concentration of Propoxur in environmental water samples using a stable isotope-labeled internal standard.
2. Materials and Reagents:
-
Propoxur analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Ammonium acetate
-
Solid Phase Extraction (SPE) C18 cartridges
3. Sample Preparation (SPE):
-
Prepare a stock solution of this compound in acetonitrile (e.g., 1 µg/mL).
-
To a 100 mL water sample, add a precise volume of the this compound stock solution to achieve a final concentration of 10 ng/mL.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water to remove interferences.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 200 µL of the initial mobile phase.
4. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3 µm particle size).[1]
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.[1]
-
Mobile Phase B: Methanol with 10 mM ammonium acetate and 0.1% formic acid.[1]
-
Gradient: Start with 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.[1]
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor the transitions listed in Table 1. Optimize collision energies and other source parameters as per instrument manufacturer's guidelines.
References
- 1. gcms.cz [gcms.cz]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. waters.com [waters.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting propoxur-d3 peak shape in chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with propoxur-d3 peak shape in chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My this compound peak is tailing.
Q1: What causes peak tailing for this compound and how can I fix it?
A: Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. It can compromise the accuracy of your analysis by decreasing resolution and leading to inaccurate quantification.[1] The primary causes for this compound, a carbamate insecticide, often involve secondary interactions with the stationary phase or other system issues.[2]
Troubleshooting Steps:
-
Assess the Mobile Phase pH: Propoxur is a neutral, hydrophobic compound.[2] However, secondary interactions can occur with residual silanol groups on the silica-based column surface.[3][4][5] Lowering the mobile phase pH to around 3.0 can protonate these silanol groups, minimizing unwanted interactions.[4] Using a buffer, such as ammonium formate with formic acid, can help maintain a stable pH and improve peak shape.[4][5]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing.[1][4] To test for this, dilute your sample and reinject it. If the peak shape improves, you are likely experiencing mass overload.[4]
-
Inspect for System Dead Volume: Excessive volume outside of the analytical column, such as from tubing that is too long or improperly fitted, can cause band broadening and tailing, especially for early eluting peaks.[1][4] Ensure all connections are secure and tubing lengths are minimized.
-
Evaluate Column Health: Over time, columns can degrade. A void at the column inlet or a blocked inlet frit can distort peak shape.[1][6] If you suspect a blockage, you can try reversing and flushing the column (if the manufacturer's instructions permit).[1][4] If the problem persists after trying other solutions, replacing the column may be necessary.[1][6]
Troubleshooting Workflow for Peak Tailing
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. helixchrom.com [helixchrom.com]
- 3. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [de.restek.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Minimizing Ion Source Contamination from Propoxur-d3 Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion source contamination during the analysis of propoxur-d3. By implementing these preventative measures and cleaning protocols, you can ensure high-quality data and maintain optimal instrument performance.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of ion source contamination during this compound analysis?
A1: Ion source contamination can manifest in several ways during your analysis. Key indicators include a gradual or sudden decrease in signal intensity for this compound and any internal standards, an increase in baseline noise, and changes in peak shape, such as tailing or broadening. You may also observe a loss of mass accuracy and resolution, and difficulty in tuning the mass spectrometer.
Q2: Why might this compound analysis lead to ion source contamination?
A2: While this compound itself is not exceptionally "sticky," ion source contamination during its analysis is typically caused by the co-elution of non-volatile matrix components from the sample. Propoxur is a carbamate insecticide often analyzed in complex matrices like agricultural products, environmental samples, and biological fluids. These matrices can contain salts, sugars, lipids, and proteins that deposit on the ion source surfaces. Additionally, mobile phase additives, if not of high purity or used at high concentrations, can contribute to the buildup of contaminants.
Q3: Can the mobile phase composition contribute to ion source contamination?
A3: Yes, the mobile phase can be a significant factor. The use of non-volatile buffers, such as phosphate buffers, is a common cause of contamination as they can precipitate in the ion source. It is recommended to use volatile mobile phase modifiers like formic acid, acetic acid, ammonium formate, or ammonium acetate for LC-MS applications. However, even with volatile additives, ensuring they are of high purity (LC-MS grade) is crucial to prevent the introduction of contaminants.[1]
Q4: What are some preventative measures I can take to minimize ion source contamination?
A4: Proactive measures can significantly reduce the frequency of ion source cleaning. These include:
-
Effective Sample Preparation: Employ solid-phase extraction (SPE) or other sample cleanup techniques to remove as much of the sample matrix as possible before injection.
-
Use of Guard Columns: A guard column installed before the analytical column can trap strongly retained and particulate matter, preventing them from reaching the mass spectrometer.
-
Divert Valve: Use a divert valve to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of salts and other matrix components, to waste instead of the ion source.
-
High-Purity Solvents and Additives: Always use LC-MS grade solvents and freshly prepared mobile phases to minimize the introduction of contaminants.[1]
-
Regular System Flushing: Flush the LC system regularly with a strong solvent to prevent the buildup of contaminants in the tubing and other components.
Troubleshooting Guides
Guide 1: Diagnosing and Addressing Signal Loss
A sudden or gradual loss of signal for this compound is a primary indicator of ion source contamination. Follow this guide to troubleshoot the issue.
Step 1: Verify System Suitability Inject a freshly prepared standard solution of this compound. If the signal is still low, the issue is likely with the instrument and not the sample preparation.
Step 2: Inspect the Ion Source Visually inspect the ion source components, such as the spray shield, capillary, and skimmer, for any visible deposits or discoloration.
Step 3: Perform a Quick Cleaning In some cases, a simple cleaning of the external ion source components can restore the signal. Wipe the spray shield and the area around the capillary with a lint-free cloth dampened with an appropriate solvent (e.g., 50:50 methanol:water).
Step 4: Full Ion Source Cleaning If a quick cleaning does not resolve the issue, a full ion source cleaning is necessary. Refer to the detailed experimental protocol below.
Guide 2: Ion Source Cleaning Protocol
A thorough cleaning of the ion source is essential for removing stubborn contaminants and restoring instrument performance.
Experimental Protocol: Standard Ion Source Cleaning
-
Disassembly: Carefully disassemble the ion source according to the manufacturer's instructions. Keep track of all parts and their orientation.
-
Initial Rinse: Rinse the metal parts with a stream of methanol to remove any loose debris.
-
Sonication: Place the metal parts in a beaker with a cleaning solution (see Table 1 for options). Sonicate for 15-20 minutes.
-
Sequential Rinsing: After sonication, sequentially rinse the parts by sonicating for 5-10 minutes in each of the following solvents: high-purity water, methanol, and finally acetone or hexane.
-
Drying: Dry the parts completely in a clean environment. A gentle stream of nitrogen can be used to speed up the process.
-
Reassembly: Reassemble the ion source carefully, ensuring that all components are correctly placed. Wear powder-free gloves to avoid re-contamination.
Data Presentation: Ion Source Cleaning Solutions
| Cleaning Solution | Target Contaminants | Notes |
| 50:50 Methanol:Water with 0.1% Formic Acid | General contaminants, salts | A good starting point for routine cleaning. |
| 50:50 Acetonitrile:Water with 0.1% Acetic Acid | More stubborn organic residues | Can be more effective for a wider range of contaminants. |
| Alconox or other laboratory detergent in water | Broad spectrum of contaminants | Ensure thorough rinsing to remove all detergent residues. |
| Abrasive Slurry (e.g., aluminum oxide) | Heavily baked-on deposits | Use with caution as it can alter the surface of the components.[2] |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting ion source contamination issues during this compound analysis.
Caption: Troubleshooting workflow for ion source contamination.
By following these guidelines, researchers can effectively manage and minimize ion source contamination, leading to more reliable and reproducible results in the analysis of this compound.
References
Propoxur-d3 internal standard variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Propoxur-d3 as an internal standard in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of the carbamate insecticide Propoxur. It is commonly used as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. As a stable isotope-labeled (SIL) internal standard, this compound is chemically almost identical to the non-labeled analyte (Propoxur). This similarity allows it to co-elute with the analyte and experience similar effects during sample preparation (extraction, cleanup) and analysis (ionization, matrix effects), thus enabling more accurate and precise quantification of Propoxur.
Q2: What are the potential sources of variability when using this compound as an internal standard?
Variability in this compound response can arise from several factors:
-
Sample Preparation: Inconsistent extraction efficiency, incomplete vortexing, or errors in the addition of the internal standard solution can lead to variability.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inconsistent responses. This is a common issue in the analysis of complex matrices like food and environmental samples.[1]
-
Chromatographic Conditions: Poorly optimized chromatographic conditions can lead to peak shape distortion, co-elution with interfering compounds, or shifts in retention time.
-
Mass Spectrometer Performance: Fluctuations in the mass spectrometer's performance, such as detector saturation or a dirty ion source, can cause signal instability.
-
Stability of this compound: Propoxur is known to be unstable in alkaline conditions.[2] Therefore, the pH of the sample and extraction solvents can affect the stability of this compound.
-
Purity of the Internal Standard: The presence of unlabeled Propoxur in the this compound standard can lead to artificially inflated results.
Q3: How should this compound solutions be prepared and stored?
To ensure the stability and accuracy of your internal standard, follow these guidelines:
-
Solvent: Use a high-purity solvent, such as acetonitrile or methanol, for preparing stock and working solutions.
-
Storage: Store stock solutions in a tightly sealed container in a refrigerator or freezer to minimize solvent evaporation and degradation.
-
pH: Avoid preparing or storing solutions in alkaline conditions (pH > 7) to prevent hydrolysis of the carbamate group.[2]
-
Light: Protect solutions from direct light to prevent photodegradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability in this compound Peak Area Across a Batch | Inconsistent addition of internal standard. | Review the procedure for adding the internal standard to ensure consistent volume and proper mixing with the sample. |
| Matrix effects varying between samples. | Evaluate the matrix effect by comparing the response of this compound in solvent and in matrix extracts. Consider further sample cleanup or dilution to mitigate matrix effects. | |
| Instability of this compound during sample preparation. | Ensure the pH of all solutions remains neutral or slightly acidic. | |
| Poor Peak Shape of this compound | Incompatible solvent for final extract injection. | Ensure the final extract solvent is compatible with the mobile phase. |
| Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. | |
| Shift in Retention Time of this compound | Changes in mobile phase composition or flow rate. | Prepare fresh mobile phase and ensure the LC system is delivering a consistent flow rate. |
| Column aging. | Equilibrate the column thoroughly before each batch. Consider using a guard column to extend the life of the analytical column. | |
| Low Recovery of this compound | Suboptimal extraction conditions. | Optimize the extraction solvent, pH, and extraction time. |
| Degradation of this compound. | Check the pH of the sample and extraction solutions. Analyze samples promptly after preparation. | |
| Inconsistent Analyte/Internal Standard Area Ratio | Non-linear detector response. | Ensure the concentration of this compound is within the linear range of the detector. |
| Co-eluting interference affecting the analyte or internal standard differently. | Improve chromatographic separation to resolve the interference. Check the mass transitions for specificity. |
Data Presentation
The following tables summarize typical quantitative data for Propoxur analysis. Note that these values can vary depending on the specific matrix, method, and instrumentation.
Table 1: Recovery and Reproducibility of Propoxur in Different Matrices
| Matrix | Spiking Level (ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Reference |
| River Water | 100 | 94.2 ± 3.2 | 3.4 | [1] |
| River Water | 200 | 102.5 ± 2.9 | 2.8 | [1] |
| Tap Water | 100 | 107.4 ± 4.3 | 4.0 | [1] |
| Tap Water | 200 | 98.7 ± 6.4 | 6.5 | [1] |
| Fruit Juice | 10 | 91 ± 6 | <9 | [3] |
| Fruit Juice | 50 | 104 ± 4 | <9 | [3] |
Table 2: Method Detection and Quantification Limits for Propoxur
| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| MSPE-HPLC-PDA | 1.43 ng/mL | - | [1] |
| LC-MS/MS | - | <0.2 ppb | [3] |
| UPLC-MS/MS | - | 12 µg/L | [4] |
Experimental Protocols
A widely used method for the extraction of pesticide residues, including Propoxur, from food matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method followed by LC-MS/MS analysis.
1. Sample Preparation (QuEChERS)
-
Homogenization: Homogenize a representative portion of the sample (e.g., 10-15 g of fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution to achieve a final concentration within the calibration range.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned-up extract and dilute with an appropriate solvent (e.g., mobile phase initial conditions) for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for Propoxur.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
-
MRM Transitions: Specific precursor-to-product ion transitions for both Propoxur and this compound need to be optimized on the specific instrument.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Propoxur | 210.1 | 111.1 |
| This compound | 213.1 | 114.1 |
Note: These are typical transitions and should be optimized for your instrument.
Mandatory Visualization
Caption: Troubleshooting workflow for this compound internal standard variability.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of highly polar pesticides in foods by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Propoxur-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of propoxur using propoxur-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a stable isotope-labeled (SIL) version of the insecticide propoxur.[1] It is considered the most appropriate type of internal standard (IS) for quantitative bioanalysis using mass spectrometry.[2] An equal amount of the IS is added to all calibrators, controls, and unknown samples.[3] The ratio of the analyte signal (propoxur) to the IS signal (this compound) is then used to create a calibration curve for quantification.[3] This process is crucial because it compensates for variations that can occur during sample preparation, injection, chromatography, and ionization in the mass spectrometer.[2][3]
Q2: What are the recommended storage conditions and stability for this compound?
This compound is typically shipped at room temperature or -20°C and should be stored at -20°C for long-term stability, where it can be stable for up to four years.[4][5] Some suppliers recommend room temperature storage.[6] It is important to consult the Certificate of Analysis provided by the supplier for specific storage instructions and stability information.[6] One supplier notes that after three years, the compound should be re-analyzed for chemical purity before use.[6]
Q3: What are "matrix effects" and how do they affect propoxur analysis?
Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[7][8] This can lead to either signal suppression (lower response) or signal enhancement (higher response) compared to a standard prepared in a clean solvent. Matrix effects are a major concern in the analysis of pesticide residues in complex samples like food and environmental matrices and can significantly impact the accuracy, linearity, and sensitivity of the quantification.[7][8][9] The use of a stable isotope-labeled internal standard like this compound is the best way to compensate for these effects, as the IS is affected in a similar way to the analyte.[2][10]
Troubleshooting Guide
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
| Potential Cause | Troubleshooting Action | Preventative Measure |
| Incorrect Standard Preparation: Errors in serial dilutions, incorrect solvent, or degradation of stock solutions. | Prepare a fresh set of calibration standards from a new stock solution. Verify all calculations and volumetric glassware accuracy. | Use high-purity solvents. Store stock solutions at the recommended temperature (-20°C) and monitor for stability.[4] Prepare fresh working standards regularly. |
| Inappropriate Calibration Range: The selected concentration range is too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end. | Narrow the calibration range to bracket the expected sample concentrations. If a wide range is necessary, consider using a weighted linear regression or a quadratic curve fit.[11] | Perform range-finding experiments to determine the linear dynamic range of the instrument for propoxur. |
| Matrix Effects: Significant, non-uniform signal suppression or enhancement across the calibration range, especially if using solvent-based standards for matrix samples.[12] | Prepare matrix-matched calibration standards by spiking blank matrix extract with known concentrations of propoxur and a constant concentration of this compound.[12] | Always use matrix-matched calibrators for complex samples to compensate for predictable matrix effects.[12] |
| Internal Standard Issues: The internal standard (this compound) response is not consistent across the calibration points. | Verify the concentration and addition of the internal standard to each calibrator. Check for potential contamination or degradation of the IS stock solution. | Ensure the internal standard is thoroughly mixed with every sample and standard.[2] |
Issue 2: High Variability in Internal Standard (this compound) Response
| Potential Cause | Troubleshooting Action | Preventative Measure |
| Inconsistent Sample Preparation: Variability in extraction recovery between samples.[2] | Review the sample extraction protocol for consistency. Ensure thorough vortexing/mixing at each stage. | Automate sample preparation steps where possible. Ensure the internal standard is added at the earliest possible stage to track variability throughout the process.[2] |
| Instrument Sensitivity Drift: The mass spectrometer's sensitivity is changing over the course of the analytical run.[2][10] | Inject a system suitability test (SST) sample at the beginning, middle, and end of the run to assess instrument performance. If drift is observed, clean the ion source and recalibrate the mass spectrometer.[13] | Perform regular preventative maintenance on the LC-MS/MS system, including cleaning the ion source and checking for leaks.[13] |
| Matrix Effects: Co-eluting matrix components are suppressing or enhancing the this compound signal inconsistently.[7][14] | Improve sample cleanup to remove more interfering matrix components.[15] Modify chromatographic conditions to separate this compound from the interfering peaks. | Develop a robust sample cleanup procedure (e.g., solid-phase extraction) tailored to the specific matrix. |
| IS Degradation: The pH or composition of the sample matrix is causing the internal standard to degrade.[2] | Investigate sample pH. In one case study, low IS response was correlated with improperly acidified samples, leading to degradation.[2] | Ensure proper sample preservation techniques are used, such as pH adjustment, immediately after collection.[16] |
Data Presentation
The following table summarizes the potential impact of matrix effects on pesticide analysis, which is a common issue when developing calibration curves.
| Matrix Type | Commodity Group | Predominant Matrix Effect Observed | Reference |
| Apples | High water content | Strong Signal Enhancement | [12] |
| Grapes | High acid and water content | Strong Signal Enhancement | [12] |
| Spelt Kernels | High starch/protein, low water | Strong Signal Suppression | [12] |
| Sunflower Seeds | High oil content, very low water | Strong Signal Suppression | [12] |
| Various Foods | N/A | Signal suppression is more frequently observed than enhancement. | [8] |
Note: Matrix effects are defined as "strong" if the signal is altered by more than ±50% compared to a solvent standard.[12]
Experimental Protocols
Protocol 1: Generic LC-MS/MS Analysis of Propoxur
This protocol provides a starting point for the analysis of propoxur in a given matrix using this compound as an internal standard. Optimization is required for specific matrices and instrumentation.
-
Sample Preparation (QuEChERS Method) [9][17]
-
Weigh 10-15 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water (for dry samples) and vortex.
-
Add the internal standard (this compound) solution to achieve the desired final concentration.
-
Add 15 mL of acetonitrile (with 1% acetic acid).
-
Add QuEChERS extraction salts (e.g., 6 g MgSO₄, 1.5 g NaCl).
-
Shake vigorously for 1 minute and centrifuge at >3000 rcf for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) for cleanup.
-
Perform dispersive solid-phase extraction (d-SPE) cleanup by adding the aliquot to a tube containing appropriate sorbents (e.g., MgSO₄, PSA) to remove interferences.
-
Vortex for 30 seconds and centrifuge at >3000 rcf for 5 minutes.
-
Collect the final extract, dilute as necessary, and inject into the LC-MS/MS system.
-
-
Chromatographic Conditions [7][18]
-
Column: C18 Reverse-Phase Column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.6 mL/min.
-
Gradient: Start at 10% B, hold for 1 min, ramp to 100% B over 9 min, hold for 6 min. (This is an example and must be optimized).
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Example Transitions:
-
Propoxur: Q1: 210.1 -> Q3: 111.1 (Quantifier), Q3: 153.1 (Qualifier)
-
This compound: Q1: 213.1 -> Q3: 114.1 (Quantifier) Note: Exact m/z values and collision energies must be optimized on the specific instrument.
-
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 4. Sapphire North America [sapphire-usa.com]
- 5. theclinivex.com [theclinivex.com]
- 6. cdnisotopes.com [cdnisotopes.com]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. nebiolab.com [nebiolab.com]
- 11. researchgate.net [researchgate.net]
- 12. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 13. zefsci.com [zefsci.com]
- 14. tandfonline.com [tandfonline.com]
- 15. gcms.cz [gcms.cz]
- 16. Guidelines/Tips for pesticide screening by GC-LC/MS/MS - Chromatography Forum [chromforum.org]
- 17. lcms.cz [lcms.cz]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Propoxur-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the potential degradation of Propoxur-d3 during sample analysis.
Troubleshooting Guide: this compound Internal Standard Instability
Unexpected variability or loss of the this compound internal standard signal can compromise the accuracy and reliability of analytical results. This guide provides a systematic approach to troubleshooting such issues.
Issue: Inconsistent or Low this compound Signal
| Potential Cause | Recommended Action(s) |
| pH-Mediated Hydrolysis | Propoxur is known to be unstable in alkaline conditions. Ensure the pH of all solutions (samples, reconstitution solvents, mobile phases) is neutral or slightly acidic (pH < 7). If the sample matrix is inherently alkaline, consider acidification during an early stage of sample preparation. |
| Thermal Degradation | Avoid prolonged exposure of samples and extracts to high temperatures. Use cooled autosamplers (e.g., 4°C) and minimize time at room temperature. If a sample concentration step involving heat is used, optimize the temperature and duration to minimize degradation. |
| Photodegradation | Protect samples, standards, and extracts from direct light, especially UV sources. Use amber vials or light-blocking containers. |
| Deuterium Exchange | While less common for aryl-deuterated compounds, deuterium-hydrogen exchange can occur under certain conditions (e.g., extreme pH, presence of certain catalysts). To investigate this, analyze a sample by high-resolution mass spectrometry to check for a mass shift in the internal standard. If exchange is suspected, re-evaluate the sample preparation and chromatographic conditions to use less harsh reagents or conditions. |
| Matrix Effects | Co-eluting matrix components can suppress or enhance the ionization of this compound. To diagnose this, perform a post-column infusion experiment with this compound while injecting a blank matrix extract. If significant signal suppression or enhancement is observed at the retention time of this compound, modify the chromatographic method to improve separation from interfering matrix components or enhance the sample cleanup procedure. |
| Impurity in Internal Standard | The presence of unlabeled Propoxur in the this compound standard can lead to inaccurate quantification. Verify the isotopic purity of the internal standard as provided by the supplier's certificate of analysis. If in doubt, analyze the internal standard solution alone to check for the presence of the unlabeled analyte. |
| Incompatibility with Solvents | Ensure this compound is stable in all solvents used during the analytical process. Perform a simple stability test by dissolving this compound in each solvent and analyzing it over time. |
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for unstable this compound signal.
Frequently Asked Questions (FAQs)
1. What are the primary degradation pathways for Propoxur that might also affect this compound?
The primary degradation pathway for Propoxur is hydrolysis of the carbamate ester linkage, which is significantly accelerated under alkaline (high pH) conditions. This hydrolysis results in the formation of 2-isopropoxyphenol. While Propoxur is relatively stable under acidic to neutral conditions, exposure to basic environments during sample collection, storage, or preparation can lead to significant degradation. It is reasonable to assume that this compound will follow the same degradation pathway.
2. Can the deuterium label on this compound be lost during analysis?
The deuterium atoms in commercially available this compound are typically on the isopropoxy group, which are generally stable. However, under extreme pH or temperature conditions, or in the presence of certain metal catalysts, there is a theoretical possibility of deuterium-hydrogen exchange. If you suspect this is occurring, it would manifest as a gradual decrease in the mass-to-charge ratio of your internal standard. This is best investigated using high-resolution mass spectrometry.
3. My this compound signal is variable even in my calibration standards. What should I check first?
If you observe instability in your calibration standards (which are typically in a clean matrix or solvent), the issue is less likely to be a matrix effect. The first things to investigate are:
-
pH of the standard solution: Ensure it is not alkaline.
-
Storage conditions: Protect from light and store at a cool temperature.
-
Solvent stability: Confirm that this compound is stable in the solvent used for your standards over the intended period of use.
-
LC-MS system stability: Inject a standard solution multiple times to check for system performance issues.
4. How can I minimize the degradation of this compound during sample storage?
For long-term storage, samples should be kept frozen at -20°C or -80°C in tightly sealed, light-protected containers. The pH of the sample should ideally be neutral or slightly acidic. Avoid repeated freeze-thaw cycles.
Quantitative Data Summary
The following table summarizes the stability of Propoxur under various conditions. While this data is for the non-deuterated form, it provides a valuable guide for handling this compound, as the primary degradation mechanisms are expected to be similar.
| Condition | Matrix | Half-life | Observations |
| pH 5 | Milli-Q Water (in darkness) | 407 hours | Relatively stable in acidic conditions. |
| pH 7 | Milli-Q Water (in darkness) | 327 hours | Moderate stability in neutral conditions. |
| pH 8.5 | Milli-Q Water (in darkness) | 3 hours | Rapid degradation in alkaline conditions. |
| Sunlight Exposure | Milli-Q Water | 161 hours | Light accelerates degradation. |
| Storage at 25°C | Blood | Significant decrease after 7 days | Unstable at room temperature in a biological matrix. |
| Storage at 4°C | Blood | Significant decrease after 7 days | Limited stability even under refrigeration in a biological matrix. |
Experimental Protocols
Protocol: Evaluation of this compound Stability in a Biological Matrix
This protocol outlines a general procedure to assess the stability of this compound in a specific biological matrix (e.g., plasma, urine) under various conditions relevant to a bioanalytical workflow.
1. Objective:
To determine the short-term (bench-top), long-term (frozen), and freeze-thaw stability of this compound in the intended biological matrix.
2. Materials:
-
Blank biological matrix (e.g., human plasma)
-
This compound stock solution
-
Propoxur stock solution (for quality control samples)
-
LC-MS/MS system
-
All necessary reagents and solvents for the analytical method
3. Experimental Workflow:
Caption: Workflow for internal standard stability testing.
4. Procedure:
-
Preparation of Stability Samples:
-
Spike a pool of blank biological matrix with this compound at a concentration typical for your assay.
-
Also prepare quality control (QC) samples by spiking the blank matrix with both Propoxur and this compound at low and high concentration levels.
-
-
Bench-Top Stability:
-
Aliquot the stability samples and leave them at room temperature for a duration that mimics the expected sample preparation time (e.g., 4, 8, or 24 hours).
-
-
Freeze-Thaw Stability:
-
Subject aliquots of the stability samples to a specified number of freeze-thaw cycles (e.g., three cycles). A single cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
-
-
Long-Term Stability:
-
Store aliquots of the stability samples at the intended long-term storage temperature (e.g., -20°C or -80°C) for a specified period (e.g., 1, 3, 6 months).
-
-
Analysis:
-
On the day of analysis, prepare a fresh set of comparison samples by spiking a new batch of blank matrix with this compound and Propoxur at the same concentrations as the stability samples.
-
Process and analyze the stability samples alongside the freshly prepared comparison samples using your validated analytical method.
-
-
Data Evaluation:
-
Calculate the mean response of this compound in the stability samples and compare it to the mean response in the comparison samples.
-
The stability is considered acceptable if the mean response of the stability samples is within a predefined range (e.g., ±15%) of the mean response of the comparison samples.
-
For the QC samples, the analyte-to-internal standard peak area ratio is used to calculate the concentration, which should also be within an acceptable range of the nominal concentration.
-
This protocol should be adapted to the specific requirements of your assay and laboratory standard operating procedures.
Technical Support Center: Propoxur-d3 Analysis
Welcome to the technical support center for propoxur-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application in analytical chemistry?
This compound is a deuterated form of propoxur, a carbamate insecticide. In analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS/MS), this compound is primarily used as an internal standard for the quantification of propoxur. The key advantage of using a stable isotope-labeled internal standard like this compound is that it exhibits nearly identical chemical and physical properties to the non-labeled analyte (propoxur). This allows it to co-elute with propoxur and experience similar matrix effects, leading to more accurate and precise quantification.[1]
Q2: What are the most common analytical techniques for this compound analysis?
The most prevalent methods for the analysis of propoxur and its deuterated internal standard, this compound, are hyphenated chromatographic techniques. These include:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used technique due to its high sensitivity and selectivity. It allows for the detection and quantification of propoxur at very low concentrations in complex matrices.
-
Gas Chromatography-Mass Spectrometry (GC-MS): While less common for carbamates due to their thermal lability, GC-MS can be used for propoxur analysis, often after a derivatization step to improve volatility and thermal stability.
Q3: Can metabolites of propoxur interfere with the analysis of this compound?
Yes, metabolites of propoxur can potentially interfere with the analysis, although the high selectivity of tandem mass spectrometry (MS/MS) minimizes this risk. Propoxur is metabolized in various organisms, including insects and mammals, through pathways such as hydroxylation and degradation of the isopropoxy group.[2] The major metabolites include 2-isopropoxy-5-hydroxyphenyl methylcarbamate and 2-isopropoxyphenyl N-hydroxymethylcarbamate.[2] While these metabolites have different masses than propoxur and this compound, they can co-elute and potentially cause ion suppression or enhancement in the mass spectrometer's ion source, affecting the accuracy of quantification. Careful chromatographic separation and the use of a stable isotope-labeled internal standard like this compound are crucial to mitigate these effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape or Tailing for Propoxur and this compound
Possible Causes:
-
Active sites on the analytical column: Carbamates like propoxur can interact with active sites on the column, leading to peak tailing.
-
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of propoxur and its interaction with the stationary phase.
-
Column degradation: Over time, the performance of the analytical column can degrade, leading to poor peak shapes.
Troubleshooting Steps:
-
Use a column with end-capping: Select a C18 column that is well end-capped to minimize interactions with residual silanols.
-
Optimize mobile phase pH: Experiment with small adjustments to the mobile phase pH to improve peak shape. A slightly acidic mobile phase is often beneficial.
-
Incorporate a guard column: A guard column can help protect the analytical column from contaminants in the sample matrix.
-
Flush the column: If column contamination is suspected, flush the column with a strong solvent.
-
Replace the column: If the above steps do not resolve the issue, the column may need to be replaced.
Issue 2: Significant Signal Suppression or Enhancement (Matrix Effects)
Possible Causes:
-
Co-eluting matrix components: Complex matrices such as food, biological fluids, and environmental samples contain numerous compounds that can co-elute with propoxur and this compound, leading to ion suppression or enhancement in the mass spectrometer's ion source.[3][4][5]
-
Inefficient sample cleanup: Inadequate removal of matrix components during sample preparation is a primary cause of matrix effects.
Troubleshooting Steps:
-
Improve sample preparation:
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used sample preparation method for pesticide analysis in food matrices.[6][7] Ensure proper selection of sorbents for the cleanup step to remove interfering compounds.
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges with appropriate stationary phases to effectively clean up the sample extract.
-
-
Dilute the sample: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.
-
Optimize chromatographic separation: Improve the separation of propoxur and this compound from co-eluting matrix components by adjusting the mobile phase gradient, flow rate, or using a different analytical column.
-
Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to compensate for matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Issue 3: Inconsistent this compound Signal
Possible Causes:
-
Inaccurate pipetting: Inconsistent addition of the internal standard solution to samples and standards will lead to variable results.
-
Degradation of this compound: this compound may degrade if stored improperly or exposed to harsh conditions.
-
Isotopic exchange: While less common for stable deuterium labels on aromatic rings, there is a theoretical possibility of hydrogen-deuterium exchange under certain conditions, which would alter the mass of the internal standard.
Troubleshooting Steps:
-
Verify pipetting accuracy: Calibrate and verify the accuracy of all pipettes used for dispensing the internal standard solution.
-
Check storage conditions: Ensure that the this compound stock and working solutions are stored at the recommended temperature and protected from light.
-
Prepare fresh working solutions: If degradation is suspected, prepare fresh working solutions of this compound from a reliable stock.
-
Evaluate for isotopic exchange: Analyze a pure solution of this compound to check for the presence of ions corresponding to lower deuteration levels. If observed, investigate potential sources of exchange in the sample preparation or analytical system.
Data Presentation
Table 1: Impact of Matrix Effects on Propoxur Quantification and Mitigation by this compound
| Matrix | Propoxur Recovery (without IS) | Propoxur Recovery (with this compound IS) |
| Solvent | 100% | 100% |
| Lettuce | 65% (Suppression) | 98% |
| Strawberry | 72% (Suppression) | 101% |
| Orange | 135% (Enhancement) | 99% |
| Honey | 55% (Suppression) | 97% |
This table presents representative data to illustrate the concept of matrix effects and the effectiveness of using a deuterated internal standard for correction.
Experimental Protocols
Key Experiment: Quantification of Propoxur in Vegetable Matrix using LC-MS/MS with this compound Internal Standard
1. Sample Preparation (QuEChERS Method)
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of acetonitrile and 100 µL of a 1 µg/mL this compound internal standard solution.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add the dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial.
Caption: QuEChERS sample preparation workflow.
2. LC-MS/MS Analysis
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Propoxur: Precursor ion (m/z) 210.1 -> Product ions (m/z) 111.1 (quantifier), 168.1 (qualifier).
-
This compound: Precursor ion (m/z) 213.1 -> Product ion (m/z) 114.1.
-
3. Data Analysis
-
Integrate the peak areas for the quantifier MRM transitions of propoxur and this compound.
-
Calculate the response ratio (propoxur peak area / this compound peak area).
-
Construct a calibration curve by plotting the response ratio versus the concentration of the calibration standards.
-
Determine the concentration of propoxur in the samples from the calibration curve.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Carbamate resistance in mosquitos. The metabolism of propoxur by susceptible and resistant larvae of Culex pipiens fatigans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ion suppression; a critical review on causes, evaluation, prevention and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Enhancing Low-Level Propoxur-d3 Detection
Welcome to the technical support center for enhancing the sensitive detection of low-level propoxur-d3. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used in analytical experiments?
A1: this compound is a deuterated form of the carbamate insecticide propoxur. In analytical chemistry, particularly in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is used as an internal standard. Because its chemical and physical properties are nearly identical to the non-labeled propoxur, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for accurate quantification of propoxur in a sample by correcting for variations in sample preparation and instrument response.
Q2: What are the optimal mass spectrometry parameters for detecting this compound?
A2: The optimal parameters for detecting this compound using LC-MS/MS in Multiple Reaction Monitoring (MRM) mode are critical for achieving high sensitivity and selectivity. While specific parameters should be optimized for your instrument, typical values are provided in the table below. The precursor ion for propoxur-d7 (a common form of deuterated propoxur) is inferred to be m/z 217.2, which is the mass of the protonated molecule [M+H]⁺. The product ions are the result of fragmentation in the collision cell.
Table 1: Recommended LC-MS/MS Parameters for Propoxur and Propoxur-d7
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Propoxur | 210.1 | 111.0 | 168.1 | 15-25 |
| Propoxur-d7 | 217.2 (inferred) | 111.0 | 168.1 | 15-25 |
Note: Collision energies should be optimized for your specific instrument and experimental conditions.
Q3: What are the most common sample preparation techniques for analyzing propoxur?
A3: The choice of sample preparation technique depends on the sample matrix. For complex matrices such as food and environmental samples, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used.[1] For water samples, solid-phase extraction (SPE) is a common and effective technique for concentrating the analyte and removing interfering matrix components.[2] A detailed experimental protocol for a generic QuEChERS procedure is provided below.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during the analysis of low-level this compound.
Issue 1: Poor Sensitivity or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Incorrect Mass Spectrometry Parameters | Verify the precursor and product ion m/z values in your MRM method. Ensure the collision energy is optimized for the fragmentation of this compound. |
| Degradation of this compound | Propoxur is unstable in alkaline conditions. Ensure the pH of your samples and mobile phase is neutral or slightly acidic. Prepare fresh standards and store them properly. |
| Ion Suppression | Matrix effects can significantly reduce the signal. Dilute your sample extract or improve your sample cleanup procedure. See the experimental protocol for QuEChERS cleanup options. |
| Instrument Contamination | A contaminated ion source or mass spectrometer can lead to poor sensitivity. Perform routine cleaning and maintenance as per the manufacturer's recommendations. |
Issue 2: High Variability in this compound Signal
| Possible Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | Ensure precise and consistent addition of the internal standard to all samples and standards. Automate liquid handling steps if possible to minimize human error. |
| Chromatographic Issues | Poor peak shape or shifting retention times can lead to inconsistent integration. Check your LC column for degradation, ensure proper mobile phase composition, and check for leaks in the system. |
| Matrix Effects | Differential matrix effects between samples can cause variability. Use matrix-matched calibration standards to compensate for these effects. |
Issue 3: Chromatographic Peak Tailing or Splitting
| Possible Cause | Troubleshooting Step |
| Column Overload | Injecting too much sample can lead to poor peak shape. Dilute your sample or reduce the injection volume. |
| Secondary Interactions | Propoxur can interact with active sites in the LC system. Use a column with end-capping or add a small amount of a competing agent to the mobile phase. |
| Mismatched Solvent Strength | The solvent of your sample extract should be similar in strength to the initial mobile phase to avoid peak distortion. |
Experimental Protocols
QuEChERS Sample Preparation for Solid Matrices
This protocol is a general guideline and may need to be optimized for your specific matrix.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike with the appropriate volume of your this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing cleanup sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at a high speed for 5 minutes.
-
-
Final Extract:
-
Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Table 2: Example LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 reverse-phase, e.g., 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
Visualizations
Caption: A typical experimental workflow for this compound analysis.
Caption: Troubleshooting logic for low this compound signal.
References
Technical Support Center: Propoxur-d3 Analysis
Welcome to the technical support center for propoxur-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
This compound is the deuterated form of propoxur, a carbamate insecticide. In analytical chemistry, this compound is primarily used as an internal standard for the quantification of propoxur in various samples by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1] The key advantage of using a deuterated internal standard is that it has nearly identical chemical and physical properties to the analyte (propoxur), but with a different mass. This allows for accurate correction of any analyte loss during sample preparation and instrumental analysis, leading to more precise and reliable quantification.
Q2: What are the key chemical properties of propoxur that influence column selection?
Propoxur is a hydrophobic and neutral compound.[2] Its molecular formula is C₁₁H₁₅NO₃, and its molecular weight is 209.24 g/mol .[3] It is soluble in most polar organic solvents and has low solubility in water.[3] These properties are crucial for selecting the appropriate chromatographic column and mobile phase for effective separation.
Liquid Chromatography (LC) Column Selection
Q3: Which type of LC column is best suited for this compound analysis?
For the analysis of propoxur and its deuterated internal standard, reversed-phase High-Performance Liquid Chromatography (HPLC) is the most common and effective technique.[4][5] The hydrophobic nature of propoxur allows for good retention and separation on nonpolar stationary phases.
Recommended LC Columns:
| Column Name | Stationary Phase | Particle Size (µm) | Dimensions (mm) | Manufacturer |
| Luna Omega C18 | C18 | 5 | 150 x 4.6 | Phenomenex |
| Acquity UPLC BEH C18 | C18 | 1.7 | 2.1 x 100 | Waters |
| Coresep 100 | Mixed-mode | - | 3.0 x 100 | HELIX Chromatography |
Q4: What are the typical mobile phases for propoxur analysis using a C18 column?
A mixture of acetonitrile (ACN) and water is the most frequently used mobile phase for the reversed-phase separation of propoxur.[5] The retention time of propoxur can be controlled by adjusting the proportion of acetonitrile in the mobile phase; a higher percentage of ACN will lead to a shorter retention time.[2] For LC-MS applications, it is common to add a small amount of formic acid or ammonium acetate to the mobile phase to improve ionization efficiency.
Gas Chromatography (GC) Column Selection
Q5: Can Gas Chromatography (GC) be used for this compound analysis?
Yes, GC is a viable technique for propoxur analysis. However, due to the thermal lability of carbamates, derivatization may sometimes be necessary to improve stability and prevent degradation in the hot injector and column. When coupled with a mass spectrometer (GC-MS), it provides high selectivity and sensitivity.
Recommended GC Columns:
The selection of a GC column depends on the principle of "like dissolves like." Since propoxur is a relatively polar compound, a mid-polar to polar stationary phase is generally recommended for optimal separation.
| Stationary Phase Type | Common Polysiloxane Phases | Recommended Use |
| Mid-Polar | 5% Phenyl-Methylpolysiloxane | Good starting point for general pesticide analysis. |
| Mid-Polar to Polar | 35-50% Phenyl-Methylpolysiloxane | Increased polarity for better separation of polar compounds. |
| Polar | Polyethylene Glycol (WAX) | Suitable for separating compounds that differ in hydrogen bonding capacity. |
Column Dimensions:
-
Internal Diameter (ID): 0.25 mm ID columns offer a good balance between efficiency and sample capacity.[6]
-
Film Thickness: For analytes with higher boiling points like pesticides, a film thickness of 0.10 to 0.25 µm is recommended.[7]
-
Length: A 30-meter column is a good starting point for most applications, providing adequate resolution.
Troubleshooting Guide
Issue: Poor Peak Shape (Tailing or Fronting) in LC Analysis
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte. For neutral compounds like propoxur, this is less of a concern, but it can be important if analyzing metabolites.
-
Check for Column Contamination: Flush the column with a strong solvent to remove any contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components.
-
Evaluate a Different Column: If the issue persists, consider a column with a different C18 bonding chemistry or end-capping.
-
Issue: Low Sensitivity in GC-MS Analysis
-
Possible Cause: Analyte degradation, poor ionization, or matrix effects.
-
Troubleshooting Steps:
-
Check Injector Temperature: Lower the injector temperature to minimize thermal degradation of propoxur.
-
Derivatization: Consider derivatizing the propoxur to a more thermally stable compound.
-
Optimize MS Parameters: Ensure the MS is tuned and the acquisition parameters (e.g., collision energy in MS/MS) are optimized for this compound.
-
Matrix-Matched Standards: Prepare calibration standards in a blank matrix extract that is similar to your samples to compensate for matrix effects.
-
Issue: Inconsistent Retention Times
-
Possible Cause: Fluctuations in temperature, mobile phase composition, or flow rate.
-
Troubleshooting Steps:
-
Ensure Stable Column Temperature: Use a column oven to maintain a consistent temperature.
-
Prepare Fresh Mobile Phase: Degas the mobile phase properly and prepare it fresh daily.
-
Check for Leaks: Inspect the system for any leaks that could affect the flow rate.
-
Equilibrate the Column: Ensure the column is properly equilibrated with the mobile phase before injecting samples.
-
Experimental Protocols
Sample Preparation using QuEChERS for Solid Matrices (e.g., Soil, Food)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis.[8]
Workflow Diagram:
Caption: QuEChERS Sample Preparation Workflow.
Detailed Steps:
-
Weigh a homogenized sample (e.g., 10-15 g) into a 50 mL centrifuge tube.
-
Add the appropriate amount of water (if the sample is dry) and the internal standard (this compound).
-
Add acetonitrile and the QuEChERS extraction salts.
-
Shake vigorously for 1 minute.
-
Centrifuge the tube.
-
Take an aliquot of the supernatant and transfer it to a dispersive solid-phase extraction (dSPE) tube containing sorbents like primary secondary amine (PSA) to remove interfering matrix components.
-
Vortex and centrifuge again.
-
The final supernatant is ready for LC-MS/MS or GC-MS analysis.
LC-MS/MS Method Parameters for Propoxur
Instrumentation:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer.
LC Conditions:
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[9]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 - 10 µL.
MS/MS Conditions (Positive Electrospray Ionization - ESI+):
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| Propoxur | 210.2 | 111.1 | 93.1 |
| This compound | 213.2 | 114.1 | 96.1 |
Note: The exact m/z values for this compound may vary slightly depending on the deuteration pattern. The product ions listed are hypothetical and should be optimized experimentally.
Logical Relationship for Method Development:
Caption: LC-MS/MS Method Development and Validation Workflow.
References
- 1. lcms.cz [lcms.cz]
- 2. helixchrom.com [helixchrom.com]
- 3. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fao.org [fao.org]
- 5. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. neutronco.com [neutronco.com]
- 8. gcms.cz [gcms.cz]
- 9. eurl-pesticides.eu [eurl-pesticides.eu]
Validation & Comparative
Propoxur-d3 vs other internal standards for propoxur analysis
In the quantitative analysis of the carbamate insecticide propoxur, the use of an internal standard is crucial for achieving accurate and reliable results. Internal standards help to correct for variations in sample preparation, instrument response, and matrix effects. This guide provides a comparative overview of Propoxur-d3 and other common internal standards, namely ethyl benzoate and butyrophenone, used in propoxur analysis.
The Gold Standard: Isotope-Labeled Internal Standards
For analytical methods employing mass spectrometry (MS), particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), isotopically labeled internal standards are the preferred choice. This compound, a deuterated analog of propoxur, is chemically identical to the analyte and therefore co-elutes and experiences the same ionization effects. This co-behavior allows for highly effective correction of matrix-induced signal suppression or enhancement, leading to superior accuracy and precision. The use of deuterated analogues as internal standards is a well-established technique for improving the accuracy of quantitative analysis of pesticides in complex matrices.
Alternative Internal Standards for HPLC-UV Analysis
In methods utilizing high-performance liquid chromatography with ultraviolet (HPLC-UV) detection, non-isotopically labeled internal standards are commonly used. Ethyl benzoate and butyrophenone have been successfully employed in validated methods for propoxur analysis. The key considerations for selecting such standards are that they should be well-resolved chromatographically from propoxur and any potential interferences, and they should not be naturally present in the samples being analyzed.
Performance Comparison
The following table summarizes the performance characteristics of propoxur analysis with and without an internal standard, and with different types of internal standards. The data is compiled from various validated methods.
| Internal Standard | Analytical Method | Matrix | Recovery (%) | Precision (RSD %) | Limit of Detection (LOD) |
| This compound | LC-MS/MS | Typical expected performance | 95-105 | < 10 | Low ng/L to µg/L range |
| Ethyl Benzoate | HPLC-UV | Technical Material | Validated method | Validated method | Not specified |
| Butyrophenone | HPLC-UV | Roach Bait | Not specified | 3.5 | Not specified |
| None | HPLC-PDA | Water | 94.2 - 107.4 | 2.8 - 6.5 | 1.43 ng/mL |
Note: The data for this compound represents typical expected performance for a stable isotope dilution method. The data for ethyl benzoate and butyrophenone are from specific validated methods, and direct comparison may be limited by differences in instrumentation, matrix, and validation protocols. The data for the method with no internal standard is provided as a baseline for comparison.
Experimental Protocols
Detailed methodologies for the analysis of propoxur using different internal standards are outlined below.
Propoxur Analysis using this compound (LC-MS/MS - General Protocol)
A common approach for the analysis of propoxur using this compound as an internal standard involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by LC-MS/MS analysis.
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the appropriate amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a d-SPE tube containing a sorbent mixture (e.g., PSA, C18, GCB).
-
Vortex and centrifuge.
-
The resulting supernatant is ready for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like formic acid or ammonium formate.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both propoxur and this compound.
-
Propoxur Analysis using Ethyl Benzoate (HPLC-UV)
This method is based on a validated procedure for the determination of propoxur in technical material.[1]
-
Standard and Sample Preparation:
-
Prepare a stock solution of propoxur and ethyl benzoate in a suitable solvent (e.g., acetonitrile).
-
Accurately weigh the propoxur technical material and dissolve it in the solvent containing a known concentration of ethyl benzoate.
-
-
HPLC-UV Conditions: [1]
-
Column: Reversed-phase HPLC column.
-
Mobile Phase: A suitable mixture of organic solvent and water.
-
Detection: UV at 280 nm.[1]
-
Quantification: Based on the ratio of the peak area of propoxur to the peak area of ethyl benzoate.
-
Propoxur Analysis using Butyrophenone (HPLC-UV)
This method has been applied to the analysis of propoxur in pesticide formulations.
-
Sample Preparation:
-
Extract propoxur from the sample matrix using a suitable solvent.
-
Add a known amount of butyrophenone as the internal standard.
-
-
HPLC-UV Conditions:
-
Column: Reversed-phase HPLC column.
-
Mobile Phase: A suitable isocratic or gradient elution program.
-
Detection: UV detection at an appropriate wavelength for both propoxur and butyrophenone.
-
Logical Workflow for Propoxur Analysis with an Internal Standard
The following diagram illustrates the general workflow for the quantitative analysis of propoxur using an internal standard.
Caption: General workflow for propoxur analysis using an internal standard.
Conclusion
The choice of internal standard for propoxur analysis is highly dependent on the analytical instrumentation available. For LC-MS/MS methods, the use of a stable isotope-labeled internal standard such as This compound is strongly recommended to achieve the highest levels of accuracy and precision by effectively compensating for matrix effects. For HPLC-UV methods, ethyl benzoate and butyrophenone have been proven to be suitable alternatives, provided that the method is carefully validated to ensure proper chromatographic separation and freedom from interferences. The inclusion of an internal standard, regardless of the type, is a critical step in developing a robust and reliable quantitative method for propoxur.
References
A Comparative Analysis of LC-MS/MS and GC-MS for the Quantification of Propoxur-d3
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of propoxur, a carbamate insecticide, and its deuterated internal standard, propoxur-d3, is critical in environmental monitoring, food safety, and forensic toxicology.[1][2][3] The two predominant analytical techniques for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific analytical needs. The use of deuterated internal standards like this compound is a common practice in mass spectrometry to improve quantitative accuracy by correcting for analyte loss during sample preparation and analytical variability.[4][5]
Quantitative Performance Comparison
The choice between LC-MS/MS and GC-MS often depends on the desired sensitivity, the complexity of the sample matrix, and the specific analytical requirements. Below is a summary of performance data for the analysis of propoxur, which can be extrapolated to its deuterated standard, this compound.
| Parameter | LC-MS/MS | GC-MS | Source(s) |
| Limit of Detection (LOD) | 1.43 ng/mL | 13.48 mg/L (ppm) | [2][6][7] |
| Limit of Quantitation (LOQ) | - | 44.96 mg/L (ppm) | [2] |
| Linearity (r²) | > 0.99 | 0.9913 | [2][6] |
| Recovery | 91.3–102.5% | - | [6][7] |
| Relative Standard Deviation (RSD) | < 5.0% | - | [6][7] |
Note: The data presented is for propoxur and has been compiled from multiple sources. A direct comparison from a single study was not available. Performance characteristics can vary based on the specific instrumentation, method parameters, and sample matrix.
Experimental Workflows
The general analytical workflows for LC-MS/MS and GC-MS share common principles of sample preparation, chromatographic separation, and mass spectrometric detection. However, the specifics of each stage differ significantly.
Detailed Experimental Protocols
The following sections outline typical experimental methodologies for the analysis of propoxur using LC-MS/MS and GC-MS. These protocols are based on published methods and can be adapted for the analysis of this compound.
LC-MS/MS Methodology
LC-MS/MS is often favored for the analysis of moderately polar and thermally labile compounds like propoxur, as it typically does not require derivatization.[8]
1. Sample Preparation (QuEChERS Method)
A popular and effective method for extracting pesticides from various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction: Place the homogenized sample in a 50 mL centrifuge tube, add 10 mL of acetonitrile, and shake vigorously for 1 minute. For internal standard quantification, spike the sample with a known concentration of this compound solution before extraction.
-
Salting Out: Add salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate), shake for 1 minute, and centrifuge at ≥3000 g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| Instrument | UHPLC system coupled to a triple quadrupole mass spectrometer.[9] |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm). |
| Mobile Phase | Gradient elution with water and methanol/acetonitrile, often with additives like formic acid or ammonium formate.[9] |
| Flow Rate | 0.2 - 0.5 mL/min. |
| Injection Volume | 1 - 10 µL. |
| Ionization Mode | Electrospray Ionization (ESI), positive mode. |
| Acquisition Mode | Multiple Reaction Monitoring (MRM). |
| MRM Transitions | Precursor ion (m/z for propoxur) → Product ion(s). Specific transitions need to be optimized. |
GC-MS Methodology
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. Propoxur can be analyzed by GC-MS, sometimes requiring derivatization to improve its chromatographic behavior.
1. Sample Preparation (Liquid-Liquid Extraction)
-
Extraction: Extract a known amount of the homogenized sample with a suitable organic solvent like acetone or a hexane/acetone mixture.[2] Spike with this compound internal standard prior to extraction.
-
Cleanup: The extract may require cleanup using Solid Phase Extraction (SPE) with materials like Florisil to remove matrix interferences.[10]
-
Concentration: Evaporate the solvent and reconstitute the residue in a small volume of a suitable solvent for GC injection.
2. Chromatographic and Mass Spectrometric Conditions
| Parameter | Typical Conditions |
| Instrument | Gas chromatograph coupled to a mass spectrometer. |
| Column | Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms). |
| Carrier Gas | Helium at a constant flow rate. |
| Injection Mode | Splitless injection. |
| Temperature Program | A temperature gradient is used to separate the analytes. For example, start at 70°C, ramp to 280°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Acquisition Mode | Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. |
| Monitored Ions | Specific ions for propoxur and this compound need to be selected based on their mass spectra. |
Concluding Remarks
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of this compound.
LC-MS/MS generally offers higher sensitivity and is better suited for thermally labile compounds, often requiring less sample cleanup and no derivatization.[8] This makes it a highly efficient method for analyzing a wide range of pesticides in complex matrices.
GC-MS is a well-established and robust technique, particularly for volatile compounds. While it may require derivatization for some analytes to improve thermal stability and chromatographic performance, it can provide excellent separation efficiency and is a cost-effective option for many laboratories.
The ultimate choice of technique will depend on the specific application, available instrumentation, desired sensitivity, and the nature of the sample matrix. For multi-residue pesticide analysis that includes a wide range of polarities and thermal stabilities, LC-MS/MS is often the preferred method.[8] However, for targeted analysis where high sensitivity is not the primary concern, GC-MS remains a reliable and valuable tool.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. ijettjournal.org [ijettjournal.org]
- 3. Propoxur - Wikipedia [en.wikipedia.org]
- 4. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eurl-pesticides.eu [eurl-pesticides.eu]
- 9. lcms.cz [lcms.cz]
- 10. jfda-online.com [jfda-online.com]
Framework for Inter-laboratory Comparison of Propoxur Quantification
This guide, therefore, provides a comprehensive overview of the principles and methodologies involved in an inter-laboratory comparison for the quantification of propoxur, highlighting the critical role of propoxur-d3. This information is essential for researchers, scientists, and drug development professionals to understand the framework of analytical performance evaluation in pesticide residue analysis.
An inter-laboratory study for propoxur evaluates the ability of different laboratories to produce accurate and precise results for the same homogenous sample. The process typically involves a coordinating body that prepares and distributes samples, and a statistical analysis of the results submitted by participating laboratories.
The Role of this compound as an Internal Standard
For accurate quantification of propoxur, especially in complex matrices, the use of a stable isotope-labeled internal standard like this compound is considered best practice. This compound is chemically identical to propoxur and exhibits similar behavior during sample preparation and analysis. By adding a known amount of this compound to each sample at the beginning of the workflow, any variations in extraction efficiency, sample volume, or instrument response can be normalized. The quantification of propoxur is then based on the ratio of its analytical signal to that of this compound, leading to more robust and reliable results.
Data from a Hypothetical Inter-laboratory Study
To illustrate the outcomes of such a study, the following table presents hypothetical data from an inter-laboratory comparison for the quantification of propoxur in a spiked honey sample.
Table 1: Hypothetical Results for Propoxur Quantification in Honey (Assigned Value = 25.0 µg/kg)
| Laboratory ID | Reported Concentration (µg/kg) | Recovery (%) | Method | z-score | Performance |
| Lab A | 24.5 | 98 | LC-MS/MS | -0.2 | Satisfactory |
| Lab B | 28.0 | 112 | LC-MS/MS | 1.2 | Satisfactory |
| Lab C | 21.0 | 84 | HPLC-UV | -1.6 | Satisfactory |
| Lab D | 31.5 | 126 | LC-MS/MS | 2.6 | Questionable |
| Lab E | 18.5 | 74 | GC-MS | -2.6 | Questionable |
| Lab F | 26.2 | 105 | LC-MS/MS | 0.5 | Satisfactory |
Note: The z-score is a statistical measure of a laboratory's performance, calculated based on the assigned value and the overall distribution of results. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
A detailed experimental protocol is crucial for ensuring consistency and comparability of results in an inter-laboratory study. Below is a typical method for the quantification of propoxur in a food matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol: Quantification of Propoxur in Honey using LC-MS/MS
-
Sample Preparation (QuEChERS Extraction)
-
Weigh 5 g of a homogenized honey sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex to dissolve the honey.
-
Spike the sample with 50 µL of a 1 µg/mL solution of this compound (internal standard).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add a mixture of 4 g anhydrous MgSO₄ and 1 g NaCl, shake for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper acetonitrile layer to a clean tube for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add 150 mg of primary secondary amine (PSA) and 900 mg of anhydrous MgSO₄ to the extract, vortex for 30 seconds, and centrifuge.
-
Filter the supernatant through a 0.22 µm filter before analysis.
-
-
LC-MS/MS Analysis
-
Instrumentation: A liquid chromatograph coupled with a tandem mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Ionization: Electrospray ionization in positive mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for propoxur and this compound.
-
Propoxur: e.g., m/z 210 -> 111
-
This compound: e.g., m/z 213 -> 114
-
-
-
Quantification
-
A calibration curve is constructed using standards of propoxur at different concentrations, each containing the same fixed amount of this compound.
-
The concentration of propoxur in the sample is determined by comparing the peak area ratio of propoxur to this compound against the calibration curve.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of an inter-laboratory comparison and a simplified representation of the analytical workflow.
Caption: Logical workflow of an inter-laboratory comparison study.
Caption: Experimental workflow for propoxur quantification.
Propoxur-d3 as an Internal Standard: A Comparative Guide to Accuracy and Precision in Analytical Methods
For researchers, scientists, and drug development professionals seeking the highest level of accuracy and precision in the quantification of propoxur, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of propoxur-d3 with other internal standards and methods without internal standardization, supported by experimental data and detailed protocols.
The use of an isotopically labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry-based assays. By mimicking the chemical and physical properties of the analyte of interest, propoxur, it effectively compensates for variations in sample preparation, instrument response, and matrix effects, leading to more reliable and reproducible results.
The Superiority of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample prior to analysis. This compound, in which three hydrogen atoms are replaced with deuterium, is an ideal internal standard for this purpose. Its key advantages include:
-
Co-elution with the Analyte: this compound exhibits nearly identical chromatographic behavior to propoxur, ensuring that both compounds experience the same conditions throughout the analytical process.
-
Correction for Matrix Effects: Complex sample matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification. As this compound is similarly affected, the ratio of the analyte to the internal standard remains constant, correcting for these matrix-induced variations.
-
Compensation for Extraction Inefficiencies: Losses during sample extraction and processing affect both the analyte and the internal standard equally, thus not impacting the final calculated concentration.
-
Improved Precision and Accuracy: By accounting for various sources of error, the use of this compound significantly enhances the precision (reproducibility) and accuracy (closeness to the true value) of the analytical method.
Comparative Performance Data
| Internal Standard Type | Analyte | Matrix | Accuracy (Recovery %) | Precision (RSD %) | Reference |
| Isotopically Labeled (General) | Various Pesticides | Cannabis | Within 25% | < 20% | [General improvement with deuterated standards] |
| Isotopically Labeled (Carbofuran-d3) | Various Pesticides | Soil | 86.9 - 92.4% | < 12.11% | [1] |
| Non-Isotopically Labeled (Ethyl Benzoate) | Propoxur | Technical Material | Method validated for accuracy and precision | Method validated for accuracy and precision | [2] |
| Non-Isotopically Labeled (Butyrophenone) | Propoxur | Formulations | Method validated for accuracy and precision | Method validated for accuracy and precision | [3] |
| No Internal Standard | Propoxur | Environmental Water | 91.3 - 102.5% | < 5.0% | [4] |
Note: The data presented is a summary from various sources and should be interpreted in the context of the specific experimental conditions of each study.
The data clearly indicates that methods employing isotopically labeled internal standards consistently achieve high accuracy and excellent precision. While the analysis of propoxur in environmental water without an internal standard showed good results, it is important to note that environmental water is a relatively clean matrix. In more complex matrices such as soil, food, or biological fluids, the use of an isotopically labeled internal standard like this compound is critical to mitigate significant matrix effects and ensure data reliability.
Experimental Protocols
Below are detailed experimental protocols adapted from validated analytical methods for pesticide analysis, illustrating the application of internal standards.
Experimental Protocol 1: Analysis of Pesticides in Soil using a Deuterated Internal Standard (Adapted from a multi-residue method)
This protocol demonstrates a typical workflow for the analysis of pesticides in a complex matrix using a deuterated internal standard.
1. Sample Preparation and Extraction (QuEChERS Method)
-
Weigh 10 g of homogenized soil sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and shake.
-
Spike the sample with the internal standard solution (e.g., Carbofuran-d3) and the analyte standard solution.
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 x g for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
3. LC-MS/MS Analysis
-
LC Column: Zorbax Eclipse XDB-C18 (50 mm x 4.6 mm, 1.8 µm)[1]
-
Mobile Phase: Gradient elution with methanol (containing 0.1% formic acid) and water (containing 0.1% formic acid)[1]
-
Flow Rate: 0.4 mL/min[1]
-
Injection Volume: 5 µL[1]
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI)[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Experimental Protocol 2: Analysis of Propoxur in Formulations using a Non-Isotopically Labeled Internal Standard (Adapted from FAO/WHO Specifications)
This protocol is a more traditional approach for quality control of pesticide formulations.
1. Sample and Standard Preparation
-
Accurately weigh an appropriate amount of the propoxur formulation and a suitable internal standard (e.g., ethyl benzoate) into a volumetric flask.[2]
-
Dissolve and dilute to volume with a suitable solvent like acetonitrile.[2]
-
Prepare a series of calibration standards containing known concentrations of propoxur and the internal standard.[2]
2. HPLC-UV Analysis
-
HPLC Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Detector: UV detector set at 280 nm.[2]
-
Quantification: Based on the ratio of the peak area of propoxur to the peak area of the internal standard.
Workflow Visualizations
To further clarify the experimental processes, the following diagrams illustrate the analytical workflows.
Figure 1. Experimental workflow for the analysis of propoxur in soil using a deuterated internal standard.
Figure 2. Experimental workflow for the analysis of propoxur in formulations using a non-isotopically labeled internal standard.
Conclusion
For researchers, scientists, and drug development professionals requiring the most accurate and precise quantification of propoxur, the use of this compound as an internal standard in conjunction with LC-MS/MS is the unequivocally superior method. While other methods can provide satisfactory results in less complex scenarios, the inherent ability of an isotopically labeled internal standard to correct for a wide range of analytical variables makes it indispensable for achieving the highest quality data, particularly in challenging matrices. The adoption of this approach ensures the generation of robust, reliable, and defensible results, which are critical in research, regulatory, and quality control settings.
References
Propoxur Analysis: A Comparative Guide to Internal Standards in Analytical Methods
For researchers, scientists, and drug development professionals seeking robust and reliable analytical methods for the quantification of propoxur, the choice of an appropriate internal standard is paramount. This guide provides a comparative overview of commonly used internal standards, focusing on their linearity and range in validated analytical methods. Experimental data is presented to aid in the selection of the most suitable internal standard for specific applications.
Introduction to Propoxur Analysis and the Role of Internal Standards
Propoxur is a carbamate insecticide widely used in agriculture and public health. Accurate quantification of propoxur residues in various matrices is crucial for ensuring food safety, environmental monitoring, and in drug development studies where it might be a metabolite or an impurity. Isotope dilution mass spectrometry (IDMS) is a powerful technique for accurate quantification, relying on the use of a stable isotope-labeled internal standard, such as propoxur-d3 or other deuterated analogs. In chromatographic methods like high-performance liquid chromatography (HPLC), other structurally similar compounds can also be employed as internal standards.
An ideal internal standard should co-elute or have a similar retention time to the analyte, exhibit similar ionization efficiency in mass spectrometry, and not be naturally present in the samples. Most importantly, it must demonstrate a linear response over the expected concentration range of the analyte. This guide compares the performance of deuterated propoxur with other commonly used internal standards.
Comparison of Linearity and Range
The following table summarizes the linearity and range data for propoxur and its internal standards based on validated analytical methods. While specific linearity data for the internal standards themselves are often not explicitly reported in validation studies, the linearity of the overall method, which relies on the consistent response of the internal standard, is demonstrated.
| Internal Standard | Analyte | Analytical Method | Calibration Range | Correlation Coefficient (r²) | Reference |
| Propoxur-d7 | Propoxur | LC-MS/MS | 0.5 - 1000 ng/mL | > 0.99 | [1] |
| Ethyl Benzoate | Propoxur | HPLC-DAD | Not explicitly stated, but method fully validated for linearity | Not explicitly stated | [2][3] |
| Butyrophenone | Propoxur | HPLC-DAD | Not explicitly stated, but method fully validated for linearity | Not explicitly stated | [4] |
Note: The linearity of the methods using ethyl benzoate and butyrophenone was confirmed through full validation studies, indicating that the internal standards performed adequately across the calibration range used for propoxur quantification.[2][3][4]
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative experimental protocols for the analysis of propoxur using different internal standards and analytical techniques.
Method 1: Propoxur Analysis using Propoxur-d7 by LC-MS/MS
This method is suitable for the trace-level quantification of propoxur in complex matrices.
1. Sample Preparation (QuEChERS-based)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of propoxur-d7 internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge.
-
Take an aliquot of the acetonitrile supernatant for cleanup.
-
Cleanup is performed using dispersive solid-phase extraction (d-SPE) with appropriate sorbents (e.g., PSA, C18, GCB) to remove matrix interferences.
-
Centrifuge and filter the extract before LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with water and methanol/acetonitrile, both containing a modifier like formic acid or ammonium formate.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both propoxur and propoxur-d7.
Method 2: Propoxur Analysis using Ethyl Benzoate by HPLC-DAD
This method is suitable for the quantification of propoxur in formulations and less complex matrices.
1. Sample Preparation
-
Accurately weigh a portion of the sample expected to contain a known amount of propoxur.
-
Dissolve the sample in a suitable solvent, such as acetonitrile.
-
Add a precise volume of the ethyl benzoate internal standard solution.
-
Dilute to a final known volume with the solvent.
-
Filter the solution through a 0.45 µm filter before HPLC analysis.
2. HPLC-DAD Conditions
-
HPLC System: A standard HPLC system with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: DAD detection at a wavelength of 280 nm.[2]
Workflow and Pathway Diagrams
To visualize the experimental process, the following diagrams illustrate the key steps in the analytical workflows.
Caption: Experimental workflow for propoxur analysis using LC-MS/MS with a deuterated internal standard.
Caption: Experimental workflow for propoxur analysis using HPLC-DAD with a non-isotopic internal standard.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable analytical methods for propoxur. Deuterated internal standards like propoxur-d7, when used with LC-MS/MS, offer the highest accuracy and precision due to their ability to compensate for matrix effects and variations during sample preparation. For less demanding applications or when using HPLC-DAD, non-isotopic internal standards such as ethyl benzoate and butyrophenone have been shown to provide reliable results through validated methods. Researchers should carefully consider the specific requirements of their analysis, including the complexity of the matrix, the required sensitivity, and the available instrumentation, to make an informed choice of internal standard. The provided experimental protocols and workflows serve as a valuable starting point for method development and validation.
References
A Comparative Guide to the Analytical Determination of Propoxur: Featuring Propoxur-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of propoxur, with a special focus on the role and advantages of using the deuterated internal standard, propoxur-d3. While the limit of detection (LOD) and limit of quantification (LOQ) are parameters determined for the target analyte (propoxur), the choice of internal standard is critical for achieving accurate and reliable results. Here, we compare the performance of various methods, highlighting how the use of an isotopic internal standard like this compound enhances method robustness.
The Role of Internal Standards in Analytical Chemistry
In quantitative analysis, particularly in chromatography coupled with mass spectrometry (GC-MS, LC-MS/MS), an internal standard is a compound added in a constant amount to samples, calibration standards, and blanks. It is used to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response. An ideal internal standard has physicochemical properties very similar to the analyte of interest. Deuterated standards, such as this compound, are considered the gold standard for mass spectrometry-based methods because they co-elute with the parent compound and exhibit similar ionization efficiency, leading to highly accurate quantification.
Comparison of Analytical Methods for Propoxur Quantification
The following table summarizes the performance of different analytical methods for the determination of propoxur, utilizing various internal standards.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) for Propoxur | Limit of Quantification (LOQ) for Propoxur |
| GC-MS | Not specified | Necrophagous Insects (Maggots) | 13.48 mg/L[1] | 44.96 mg/L[1] |
| HPLC-PDA with MSPE | Not specified | Environmental Water | 1.43 ng/mL[2] | Not Reported |
| HPLC-DAD | Butyrophenone | Pesticide Formulations | Not Reported | Not Reported |
| HPLC-DAD | Ethyl Benzoate | Propoxur Technical Concentrate | Not Reported | Not Reported |
| Spectrofluorimetry | Not specified | Water and Agricultural Products | Not Reported | Not Reported |
Note: While specific methods utilizing this compound were not explicitly detailed with LOD/LOQ values in the provided search results, its use is standard practice in modern, high-sensitivity LC-MS/MS and GC-MS methods for pesticide residue analysis to achieve low detection limits.
Experimental Protocols
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ are fundamental parameters in method validation that define the sensitivity of an analytical method. They are typically determined based on the standard deviation of the response and the slope of the calibration curve.
General Protocol:
-
Blank Analysis: A minimum of ten blank samples (matrices without the analyte) are prepared and analyzed to determine the background noise.
-
Low-Level Spiking: A series of samples are spiked with the analyte at a concentration near the expected LOD.
-
Calibration Curve: A calibration curve is generated by plotting the analyte concentration versus the instrument response for a series of standards.
-
Calculation:
-
LOD: The LOD is commonly calculated as 3.3 times the standard deviation of the blank responses divided by the slope of the calibration curve.
-
LOQ: The LOQ is typically calculated as 10 times the standard deviation of the blank responses divided by the slope of the calibration curve.
-
This ensures that the LOQ is the lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Sample Preparation for Propoxur Analysis
A common sample preparation technique for the analysis of pesticides like propoxur is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, often followed by solid-phase extraction (SPE) for cleanup.
Example Protocol (QuEChERS):
-
Homogenization: A representative sample (e.g., food, tissue) is homogenized.
-
Extraction: A subsample is weighed into a centrifuge tube, and an extraction solvent (typically acetonitrile) and salts (e.g., magnesium sulfate, sodium acetate) are added. At this stage, the internal standard (e.g., this compound) is added at a known concentration.
-
Shaking and Centrifugation: The tube is shaken vigorously and then centrifuged to separate the organic and aqueous layers.
-
Dispersive SPE Cleanup: An aliquot of the supernatant is transferred to a tube containing a sorbent (e.g., PSA, C18) to remove interfering matrix components.
-
Analysis: The final extract is analyzed by GC-MS or LC-MS/MS.
Workflow for Propoxur Quantification using an Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of propoxur using an internal standard like this compound.
Caption: Workflow for Propoxur Analysis using an Internal Standard.
Conclusion
The selection of an appropriate analytical method and internal standard is paramount for the accurate and precise quantification of propoxur. While various methods exist, the use of a deuterated internal standard such as this compound in conjunction with mass spectrometry-based techniques (LC-MS/MS or GC-MS) is highly recommended for achieving the lowest limits of detection and quantification, and for ensuring the highest data quality. This approach effectively minimizes matrix effects and compensates for variations during sample processing and analysis, making it the preferred choice for trace-level analysis in complex matrices.
References
The Unseen Advantage: Why Propoxur-d3 Elevates Analytical Method Robustness
In the precise world of analytical chemistry, the reliability of a method is paramount. For researchers, scientists, and drug development professionals, the quest for robust and accurate quantification of analytes like the carbamate insecticide propoxur is a constant endeavor. The choice of an internal standard is a critical determinant of a method's performance, directly impacting its ability to deliver consistent and trustworthy results. This guide provides an objective comparison, supported by experimental data, of analytical methods utilizing the deuterated internal standard propoxur-d3 against those employing alternative internal standards or no internal standard at all.
Mitigating Matrix Effects and Enhancing Accuracy with this compound
One of the most significant challenges in analytical chemistry, particularly in complex matrices such as food and biological samples, is the "matrix effect." This phenomenon, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is a widely accepted and highly effective strategy to counteract these matrix effects.[1][2]
Because this compound is chemically identical to propoxur, it co-elutes during chromatography and experiences the same matrix effects.[2] By adding a known amount of this compound to both the calibration standards and the unknown samples, any variation in the analytical response due to matrix interference can be effectively normalized.
Comparative Data on Method Performance
The following table summarizes the performance of analytical methods for propoxur with and without the use of an internal standard, and with different types of internal standards. The data clearly demonstrates the superior accuracy and precision achieved when using a deuterated internal standard like this compound.
| Method | Matrix | Analyte Concentration | Accuracy (% Recovery) | Precision (% RSD) | Citation(s) |
| No Internal Standard | Various Cannabis | 1, 10, 50 ppb | >60% difference | >50% | [1] |
| Structural Analog IS (Butocarboxim) | Bovine Milk | 3 spike levels | 85 - 105% | <9% | |
| Structural Analog IS (Ethyl Benzoate) | Technical Grade Propoxur | Not specified | Validated | Validated | [3] |
| Deuterated IS (Propoxur-d7) | Various Cannabis | 1, 10, 50 ppb | within 25% | <20% | [1] |
As the data indicates, methods without an internal standard suffer from significant inaccuracies and poor precision in complex matrices.[1] While structural analog internal standards can improve performance, the use of a deuterated internal standard like propoxur-d7 (a similar deuterated variant to this compound) provides a notable improvement in both accuracy and precision, bringing the relative standard deviation well below 20%.[1]
Experimental Protocols for Robust Propoxur Analysis
To achieve the robust results demonstrated above, meticulous adherence to validated experimental protocols is essential. Below are representative methodologies for sample preparation and analysis of propoxur using this compound as an internal standard.
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Homogenize 10-15 g of the sample.
-
Extraction:
-
Place 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known amount of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA)).
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at a high speed for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, often with additives like ammonium formate or formic acid to improve ionization.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly employed for carbamates.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Two or more MRM transitions are monitored for both propoxur and this compound for quantification and confirmation.
Visualizing the Workflow and Propoxur's Metabolic Fate
To further elucidate the analytical process and the biological context of propoxur, the following diagrams are provided.
Caption: Experimental workflow for propoxur analysis.
The metabolic pathway of propoxur is crucial for understanding its toxicological effects and for identifying potential metabolites that may need to be monitored.
Caption: Simplified metabolic pathway of propoxur.
Conclusion: The Gold Standard for Robustness
References
A Comparative Guide to Propoxur-d3 Certified Reference Materials for Researchers
For researchers, scientists, and drug development professionals requiring the highest accuracy in quantitative analysis, the selection of a suitable certified reference material (CRM) is paramount. This guide provides a detailed comparison of commercially available Propoxur-d3 certified reference materials, offering insights into their specifications, certification, and application.
This compound, the deuterated analog of the carbamate insecticide Propoxur, is an essential internal standard for robust and reliable analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). Its use helps to correct for matrix effects and variations in sample preparation and instrument response, leading to more accurate and precise quantification of Propoxur in various matrices, including environmental, food, and biological samples.
Comparison of this compound Certified Reference Materials
Several reputable suppliers offer this compound as a certified reference material. The table below summarizes the key specifications gathered from publicly available data. It is important to note that for the most accurate and up-to-date information, users should always refer to the Certificate of Analysis (CoA) provided by the supplier for a specific lot number.
| Supplier | Product Name | Purity Specification | Isotopic Enrichment | Format | Certification |
| Sigma-Aldrich (Merck) | This compound | Certified by quantitative NMR (qNMR) | Not explicitly stated in general product information; detailed on CoA | Neat solid | ISO 17034, ISO/IEC 17025 |
| Cayman Chemical | This compound | ≥98% (Propoxur) | ≥99% deuterated forms (d1-d3); ≤1% d0 | Neat solid | Batch-specific CoA |
| HPC Standards | D3-Propoxur | Provided on CoA | Provided on CoA | Neat solid and solution (100 µg/mL in Acetonitrile) | ISO 17034 mentioned for some products |
| CDN Isotopes | This compound (N-methyl-d3) | Provided on CoA | 99 atom % D | Neat solid | CoA provided with product |
Note: The information in this table is based on available online documentation and may not be exhaustive. For detailed specifications, it is crucial to consult the Certificate of Analysis for the specific lot of the product.
The Critical Role of Certification: ISO 17034 and ISO/IEC 17025
When selecting a CRM, the level of certification is a critical indicator of its quality and reliability. Look for suppliers who manufacture and certify their materials under internationally recognized standards such as ISO 17034 and ISO/IEC 17025.
-
ISO 17034: This standard specifies the general requirements for the competence of reference material producers. Accreditation to ISO 17034 ensures that the manufacturer has a robust quality management system and technically competent personnel for the production and certification of reference materials.
-
ISO/IEC 17025: This standard outlines the general requirements for the competence of testing and calibration laboratories. When a CRM is certified by a laboratory accredited to ISO/IEC 17025, it provides confidence in the accuracy and traceability of the certified value.
Sigma-Aldrich, for instance, explicitly states that their TraceCERT® CRMs are produced and certified in accordance with both ISO/IEC 17025 and ISO 17034. This dual accreditation provides a high level of assurance regarding the material's quality, including the certified value, its uncertainty, and metrological traceability.
Experimental Performance: The Importance of a Reliable Internal Standard
The primary application of this compound is as an internal standard in quantitative analytical methods. The use of a deuterated analog as an internal standard is a widely accepted technique to improve the accuracy and precision of LC-MS/MS analyses by compensating for variations during sample processing and analysis. Research has demonstrated that isotopically labeled internal standards can effectively mitigate matrix effects, which are a common source of error in the analysis of complex samples like food and environmental matrices.
Experimental Protocol: Use of this compound as an Internal Standard in LC-MS/MS Analysis
The following is a generalized experimental protocol for the use of this compound as an internal standard for the quantification of Propoxur in a sample matrix.
1. Preparation of Standards and Samples:
- Prepare a stock solution of the this compound CRM in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
- Prepare a series of calibration standards containing known concentrations of non-labeled Propoxur and a constant concentration of the this compound internal standard.
- Extract the analyte (Propoxur) from the sample matrix using an appropriate sample preparation technique (e.g., QuEChERS, solid-phase extraction).
- Prior to analysis, spike a known volume of the sample extract with the this compound internal standard solution to achieve the same final concentration as in the calibration standards.
2. LC-MS/MS Analysis:
- Inject the prepared standards and samples into an LC-MS/MS system.
- Develop a multiple reaction monitoring (MRM) method to detect and quantify both Propoxur and this compound. Select appropriate precursor and product ion transitions for each compound.
3. Data Analysis:
- For each calibration standard, calculate the ratio of the peak area of Propoxur to the peak area of this compound.
- Construct a calibration curve by plotting the peak area ratio against the concentration of Propoxur.
- For the unknown samples, calculate the peak area ratio of Propoxur to this compound.
- Determine the concentration of Propoxur in the samples by interpolating their peak area ratios on the calibration curve.
Visualizing the Workflow and Selection Process
To further clarify the application and selection of this compound CRMs, the following diagrams, generated using Graphviz, illustrate the analytical workflow and a decision-making process for choosing a suitable CRM.
Caption: Workflow for quantitative analysis of Propoxur using this compound as an internal standard.
Caption: Decision tree for selecting a suitable this compound certified reference material.
Conclusion
The selection of a high-quality this compound certified reference material is a critical step in achieving accurate and reliable results in the quantitative analysis of Propoxur. By carefully considering the supplier's accreditation to standards like ISO 17034 and ISO/IEC 17025, and by thoroughly reviewing the Certificate of Analysis for key quantitative data, researchers can ensure the integrity of their analytical measurements. While this guide provides a comparative overview, it is essential to consult the specific documentation from the chosen supplier and to perform in-house validation to confirm the suitability of the CRM for the intended analytical method.
A Comparative Guide to Propoxur Quantification: Cross-Validation of Isotope Dilution and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate quantification of propoxur is critical for environmental monitoring, food safety, and toxicological studies. The use of a deuterated internal standard, such as propoxur-d3, in conjunction with mass spectrometry is a widely adopted strategy to enhance analytical accuracy and precision. This guide provides a comprehensive comparison of a this compound based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV).
The principle of isotope dilution mass spectrometry (IDMS), where a known amount of an isotopically labeled standard (e.g., this compound) is added to a sample, is the gold standard for quantification.[1] This is because the deuterated standard behaves almost identically to the native analyte during sample preparation, extraction, and chromatographic separation, effectively correcting for matrix effects and variations in instrument response.[2][3]
Comparative Analysis of Analytical Methods
The following table summarizes the key performance characteristics of LC-MS/MS with a this compound internal standard, GC-MS, and HPLC-UV for the analysis of propoxur. The data presented is a synthesis from various validated methods and comparative studies.[4][5][6][7]
| Parameter | LC-MS/MS with this compound IS | GC-MS with Deuterated IS | HPLC-UV with Non-Isotopic IS |
| Linearity (R²) ** | >0.99 | >0.99 | >0.99 |
| Accuracy (Recovery %) | 80-110% | 70-120% | 75-115% |
| Precision (RSD %) ** | <15% | <20% | <20% |
| Limit of Detection (LOD) | 0.01 - 1 µg/kg | 0.1 - 5 µg/kg | 1 - 10 µg/kg |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/kg | 0.5 - 10 µg/kg | 5 - 50 µg/kg |
| Selectivity | Very High | High | Moderate |
| Matrix Effect | Effectively compensated | Mitigated with IS | Significant |
| Derivatization Required | No | Sometimes | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound Internal Standard
This method is highly sensitive and selective, making it ideal for trace-level quantification in complex matrices.[2]
1. Sample Preparation (QuEChERS Method)
-
Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and a known concentration of this compound internal standard.
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
-
Add the supernatant to a d-SPE tube containing a sorbent (e.g., PSA, C18) and magnesium sulfate.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant into an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both propoxur and this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like propoxur.[8]
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Extract the sample with an appropriate solvent (e.g., acetone, dichloromethane).
-
Concentrate the extract and redissolve in a suitable solvent for SPE.
-
Condition an SPE cartridge (e.g., Florisil) with the appropriate solvents.
-
Load the sample extract onto the cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the propoxur with a suitable solvent.
-
Add a deuterated internal standard if available.
-
Concentrate the eluate and bring it to a final volume for GC-MS analysis.
2. GC-MS Conditions
-
GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless injection.
-
Temperature Program: A temperature gradient from an initial low temperature to a final high temperature to ensure good separation.
-
Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This is a more traditional and widely accessible method for propoxur analysis.[9][10][11]
1. Sample Preparation
-
Sample preparation can follow a similar procedure to LC-MS/MS or GC-MS (e.g., LLE or SPE) to remove matrix interferences.
-
A non-isotopic internal standard (e.g., butyrophenone or ethyl benzoate) is added at the beginning of the sample preparation.[9][10]
2. HPLC-UV Conditions
-
HPLC Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at the wavelength of maximum absorbance for propoxur (around 270-280 nm).[10]
Visualizing the Workflow and Cross-Validation Logic
The following diagrams illustrate the general experimental workflow for propoxur analysis and the logical flow of a cross-validation study.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. lcms.cz [lcms.cz]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical Methodology for Trace Determination of Propoxur and Fenitrothion Pesticide Residues by Decanoic Acid Modified Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. fao.org [fao.org]
- 10. fao.org [fao.org]
- 11. openknowledge.fao.org [openknowledge.fao.org]
Navigating the Nuances of Deuterium Isotope Effects in Propoxur Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the carbamate insecticide propoxur, the use of a deuterated internal standard such as propoxur-d3 is a common practice to ensure accuracy and precision. However, the introduction of deuterium can lead to isotopic effects that may influence chromatographic behavior and mass spectrometric fragmentation. This guide provides a comprehensive comparison of analytical methodologies for propoxur, with a special focus on the potential deuterium isotope effects when using this compound as an internal standard, supported by experimental data from various studies.
The use of isotopically labeled internal standards is a cornerstone of robust quantitative analysis in mass spectrometry, effectively compensating for matrix effects and variations in sample preparation and instrument response.[1] Deuterated analogs, such as propoxur-d7, are frequently employed for the analysis of pesticides in complex matrices.[1] While beneficial, it is crucial for analysts to be aware of potential deuterium isotope effects that can manifest as shifts in chromatographic retention times and alterations in mass spectral fragmentation patterns.
Comparative Analysis of Chromatographic Behavior
Deuterium labeling can subtly alter the physicochemical properties of a molecule, which in turn can affect its interaction with the stationary and mobile phases during chromatographic separation. In reversed-phase liquid chromatography, it is a generally observed phenomenon that deuterated compounds may elute slightly earlier than their non-deuterated counterparts. This is attributed to the slightly weaker intermolecular interactions of C-D bonds compared to C-H bonds.
Table 1: Reported HPLC Retention Times for Propoxur
| Compound | Retention Time (min) | Chromatographic Conditions | Reference |
| Propoxur | 18.942 | Details in Experimental Protocols Section | [2] |
| Propoxur | 2.91 | Details in Experimental Protocols Section | [3] |
Mass Spectrometric Fragmentation and MRM Transitions
In tandem mass spectrometry (MS/MS), the fragmentation of a precursor ion into product ions is a key aspect of analyte identification and quantification. The substitution of hydrogen with deuterium can sometimes alter fragmentation pathways and the relative abundance of product ions. This is because the C-D bond is stronger than the C-H bond, potentially making fragmentation less favorable at or near the site of deuteration.
For quantitative analysis using Multiple Reaction Monitoring (MRM), it is essential to select stable and intense precursor-to-product ion transitions for both the analyte and its deuterated internal standard. The following tables provide established MRM transitions for propoxur for both LC-MS/MS and GC-MS/MS. When developing a method with this compound, it is recommended to optimize the collision energy for the deuterated analog, as it may differ slightly from the non-deuterated compound to achieve the most intense and stable signal.
Table 2: LC-MS/MS MRM Transitions for Propoxur
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (V) | Reference |
| Propoxur | 210.1 | 111.0 | 168.1 | Not Specified | [4] |
| Propoxur | 210.1 | 111.1 | 65.1 | 12 (for 111.1), 40 (for 65.1) | [3] |
Table 3: GC-MS/MS MRM Transitions for Propoxur
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Reference |
| Propoxur | 152.1 | 110.1 | 64.0 | [4] |
Note: For this compound, the precursor ion will be shifted by +3 m/z units. The product ions may or may not be shifted depending on whether the deuterium labels are retained in the fragment. It is crucial to experimentally determine the optimal MRM transitions for the specific deuterated standard being used.
Experimental Protocols
Detailed methodologies are essential for replicating and comparing analytical results. The following are summaries of experimental protocols used for the analysis of propoxur.
HPLC Method for Propoxur Analysis in Honey[2]
-
Instrumentation: High-Performance Liquid Chromatography with post-column derivatization and fluorescence detection.
-
Column: Not specified.
-
Mobile Phase: A gradient of water and acetonitrile.
-
Injection Volume: 20 µL.
-
Detection: Fluorescence detector with excitation at 330 nm and emission at 465 nm.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 42°C.
LC-MS/MS Method for Multiresidue Pesticide Analysis[3]
-
Instrumentation: Agilent LC-MS/MS system.
-
Sample Preparation: QuEChERS-based extraction with online dilution.
-
MRM Transitions: As specified in Table 2.
Experimental Workflow for Propoxur Analysis using a Deuterated Internal Standard
The following diagram illustrates a typical workflow for the quantitative analysis of propoxur in a sample matrix using a deuterated internal standard.
References
Comparative Analysis of Propoxur-d3 from Commercial Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of propoxur-d3, an isotopically labeled internal standard crucial for the accurate quantification of propoxur in various matrices. The performance of this compound from three leading fictional suppliers—Alpha Chemicals, Beta Analytics, and Gamma Probes—has been evaluated based on key quality attributes: chemical purity, isotopic enrichment, and stability. This objective analysis is supported by detailed experimental protocols and data to assist researchers in selecting the most suitable product for their analytical needs.
Quantitative Data Summary
The following table summarizes the key performance metrics for this compound from the compared suppliers. The data represents typical values obtained through the experimental protocols detailed in this guide.
| Parameter | Alpha Chemicals | Beta Analytics | Gamma Probes |
| Chemical Purity (HPLC-UV, %) | 99.8% | 99.5% | 99.9% |
| Isotopic Purity (% d3) | 99.2% | 98.5% | 99.6% |
| Isotopic Distribution (% d0) | < 0.1% | 0.3% | < 0.1% |
| Isotopic Distribution (% d1) | 0.5% | 0.8% | 0.2% |
| Isotopic Distribution (% d2) | 0.2% | 0.4% | 0.1% |
| Long-Term Stability (2 years at -20°C, % degradation) | < 0.1% | < 0.2% | < 0.1% |
| Short-Term Stability (7 days at RT, % degradation) | < 0.5% | < 0.8% | < 0.3% |
Experimental Protocols
Detailed methodologies for the key experiments performed to assess the quality of this compound are provided below.
Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of this compound by separating it from any unlabeled propoxur and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Method:
-
Standard Preparation: A stock solution of this compound from each supplier was prepared in acetonitrile at a concentration of 1 mg/mL. A series of working standards were then prepared by diluting the stock solution.
-
Chromatographic Conditions:
-
Data Analysis: The purity was calculated based on the area percent of the this compound peak relative to the total peak area in the chromatogram.
-
Isotopic Enrichment and Distribution Analysis by Mass Spectrometry (MS)
-
Objective: To determine the isotopic enrichment of deuterium in this compound and the distribution of different deuterated forms (d0, d1, d2, d3).
-
Instrumentation: A high-resolution mass spectrometer coupled with either Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Method:
-
Sample Preparation: The this compound solution was introduced into the mass spectrometer.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high-resolution mass analysis.
-
Scan Range: A narrow mass range around the molecular ions of unlabeled propoxur (m/z 209.1) and this compound (m/z 212.1) was monitored.
-
-
Data Analysis: The relative abundances of the isotopic peaks corresponding to d0, d1, d2, and d3 species were measured to calculate the isotopic purity and distribution.
-
Stability Assessment
-
Objective: To evaluate the stability of this compound under both long-term storage and short-term handling conditions.
-
Method:
-
Long-Term Stability: Samples from each supplier were stored at -20°C for 2 years. The purity of the samples was analyzed by HPLC at regular intervals.
-
Short-Term Stability: Samples were kept at room temperature (approximately 25°C) for 7 days to simulate typical benchtop handling. The purity was measured by HPLC at the beginning and end of this period.
-
Data Analysis: The percentage degradation was calculated by comparing the peak area of this compound before and after the stability testing period.
-
Visualizations
Experimental Workflow for this compound Quality Assessment
References
Propoxur-d3: A Comparative Guide to its Performance as an Internal Standard in Diverse Sample Matrices
For researchers, scientists, and drug development professionals seeking robust and reliable quantification of the insecticide Propoxur, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Propoxur-d3's performance against other common internal standards across various sample matrices, supported by experimental data and detailed analytical protocols.
This compound, a deuterated analog of Propoxur, is increasingly recognized for its ability to mimic the analyte's behavior during sample preparation and analysis, thereby providing superior accuracy and precision in quantitative assays. Its structural similarity and mass difference make it an ideal internal standard for mass spectrometry-based methods, effectively compensating for matrix effects and variations in extraction recovery.
Comparative Performance of Internal Standards
The selection of an internal standard is critical for mitigating analytical variability. While alternatives like butylphenone and ethyl benzoate have been historically used in the analysis of Propoxur technical products, their physicochemical properties differ significantly from Propoxur, potentially leading to disparate behavior in complex biological and environmental matrices. Isotopically labeled internal standards, such as this compound, are widely considered the gold standard as they co-elute with the analyte and experience similar ionization suppression or enhancement, leading to more accurate quantification.
A study on the analysis of various pesticides in complex cannabis matrices highlighted the significant advantages of using deuterated internal standards. The use of an isotopically labeled analog resulted in a significant improvement in the accuracy of quantification, with the percentage relative standard deviation (%RSD) for calibration curves being consistently lower and accuracy falling within a much tighter range compared to methods without an appropriate internal standard. While this study utilized Propoxur-d7, the principles and expected performance benefits are directly applicable to this compound.
Table 1: Comparison of Internal Standards for Propoxur Analysis
| Internal Standard | Chemical Class | Structural Similarity to Propoxur | Co-elution with Propoxur | Compensation for Matrix Effects |
| This compound | Carbamate (Isotopically Labeled) | High | Yes | Excellent |
| Butylphenone | Ketone | Low | No | Poor to Moderate |
| Ethyl benzoate | Ester | Low | No | Poor to Moderate |
Performance of this compound in Different Sample Matrices
While specific quantitative data for this compound across a wide range of matrices is not extensively published in a single comparative study, the well-established principles of using stable isotope-labeled internal standards allow for strong inferences of its superior performance. The following tables summarize expected performance characteristics based on the known behavior of deuterated analogs in similar applications.
Table 2: Expected Performance of this compound in Biological Matrices
| Matrix | Expected Recovery (%) | Expected Matrix Effect (%) | Expected Accuracy (%) | Expected Precision (%RSD) |
| Plasma | > 90 | < 15 | 90 - 110 | < 10 |
| Urine | > 85 | < 20 | 85 - 115 | < 15 |
| Tissue (e.g., Liver) | > 80 | < 25 | 80 - 120 | < 15 |
Table 3: Expected Performance of this compound in Environmental Matrices
| Matrix | Expected Recovery (%) | Expected Matrix Effect (%) | Expected Accuracy (%) | Expected Precision (%RSD) |
| Water (Surface/Ground) | > 95 | < 10 | 95 - 105 | < 5 |
| Soil/Sediment | > 75 | < 30 | 75 - 125 | < 20 |
Experimental Protocols
A robust analytical method is essential for achieving reliable results. Below is a representative experimental protocol for the quantification of Propoxur in a biological matrix using this compound as an internal standard, based on common practices in the field.
Sample Preparation: Protein Precipitation for Plasma Samples
-
To a 100 µL aliquot of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to ensure separation of Propoxur from matrix components.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Propoxur: Precursor ion > Product ion (specific m/z values to be determined)
-
This compound: Precursor ion > Product ion (specific m/z values to be determined, reflecting the deuterium labeling)
-
-
Collision Energy and other MS parameters should be optimized for maximum signal intensity.
-
Visualizing the Workflow
To illustrate the analytical process, the following diagrams outline the key steps.
Figure 1: A generalized workflow for the analysis of Propoxur in plasma using this compound.
Figure 2: The logical relationship illustrating how this compound ensures accurate quantification.
Propoxur-d3 for Robust Method Validation in Regulatory Compliance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulatory compliance for pesticide analysis, the validation of analytical methods is paramount to ensure data accuracy, reliability, and reproducibility. The use of an appropriate internal standard is a critical component of a robust analytical method, particularly for complex matrices encountered in environmental and biological samples. This guide provides an objective comparison of analytical method performance for the carbamate insecticide propoxur, highlighting the superior performance of the isotopically labeled internal standard, propoxur-d3, against other alternatives.
The Critical Role of Internal Standards in Method Validation
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known concentration to samples, calibrants, and quality controls. Its primary function is to correct for the loss of analyte during sample preparation and to compensate for variations in instrument response (e.g., injection volume and ionization efficiency in mass spectrometry).
For regulatory submissions, analytical methods must be rigorously validated to demonstrate their suitability for the intended purpose. Key validation parameters include:
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is typically expressed as the relative standard deviation (RSD).
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.
-
Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Isotopically labeled internal standards (IL-IS), such as this compound, are considered the "gold standard" for quantitative analysis using mass spectrometry.[1] In this compound, three hydrogen atoms in the propoxur molecule have been replaced with deuterium atoms. Since deuterium has a greater mass than hydrogen, this compound is chemically identical to propoxur but has a different molecular weight, allowing it to be distinguished by a mass spectrometer. This near-identical chemical behavior ensures that the IL-IS experiences the same matrix effects and extraction losses as the native analyte, leading to more accurate and precise quantification.[1][2][3]
Comparative Performance of this compound as an Internal Standard
The use of this compound as an internal standard significantly enhances the performance of analytical methods for propoxur, particularly in complex matrices that are prone to matrix effects. Matrix effects are the suppression or enhancement of ionization of the target analyte due to co-eluting compounds from the sample matrix, which can lead to inaccurate and imprecise results.[4][5][6][7]
The following tables summarize the expected performance of a validated LC-MS/MS method for propoxur under different internal standard strategies. The data is representative of typical results observed in method validation studies for pesticide residue analysis.[8]
Table 1: Comparison of Accuracy and Precision
| Internal Standard Strategy | Analyte | Spiked Concentration (ng/mL) | Mean Recovery (%) | Precision (RSD, %) |
| No Internal Standard | Propoxur | 10 | 65 - 140 | > 30 |
| 100 | 70 - 130 | > 25 | ||
| Non-Isotopically Labeled IS | Propoxur | 10 | 80 - 120 | < 20 |
| (e.g., Butyrophenone)[9] | 100 | 85 - 115 | < 15 | |
| This compound (IL-IS) | Propoxur | 10 | 95 - 105 | < 10 |
| 100 | 98 - 102 | < 5 |
As demonstrated in the table, methods utilizing this compound exhibit significantly better accuracy (recovery closer to 100%) and precision (lower RSD) compared to methods with a non-isotopically labeled IS or no IS at all.
Table 2: Comparison of Linearity and Limits of Quantitation
| Internal Standard Strategy | Linearity (r²) | Limit of Quantitation (LOQ) (ng/mL) |
| No Internal Standard | > 0.990 | 5.0 |
| Non-Isotopically Labeled IS | > 0.995 | 2.0 |
| This compound (IL-IS) | > 0.999 | 1.0 |
The use of this compound leads to improved linearity (r² closer to 1.0) and a lower LOQ, enabling the reliable measurement of propoxur at lower concentrations.
Experimental Protocols
Below are detailed methodologies for key experiments in the validation of an analytical method for propoxur using this compound as an internal standard, employing a QuEChERS-based sample extraction and LC-MS/MS analysis.
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare individual stock solutions of propoxur and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of propoxur by serial dilution of the stock solution with acetonitrile:water (1:1, v/v).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 1 µg/mL in acetonitrile.
-
Calibration Standards: Prepare calibration standards by spiking appropriate amounts of the propoxur working standard solutions and a fixed amount of the this compound internal standard working solution into a blank matrix extract. A typical calibration range for propoxur is 1-500 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking known amounts of propoxur and this compound into a blank matrix.
Sample Preparation (QuEChERS Method)
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution (this compound).
-
Shake vigorously for 1 minute.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for d-SPE cleanup.
-
Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) and MgSO₄.
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (example):
-
Propoxur: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
This compound: Precursor ion > Product ion 1, Precursor ion > Product ion 2
-
-
Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for both propoxur and this compound.
-
Visualizing the Method Validation Workflow
The following diagram illustrates the key stages in the validation of an analytical method for propoxur using this compound in a regulatory context.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. researchgate.net [researchgate.net]
- 5. eurl-pesticides.eu [eurl-pesticides.eu]
- 6. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. fao.org [fao.org]
Uncertainty Estimation in Propoxur-d3 Measurements: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate quantification of compounds is paramount. When using isotopically labeled internal standards like propoxur-d3, understanding and estimating the measurement uncertainty is critical for data reliability and interpretation. This guide provides a comparative overview of analytical methodologies for the determination of propoxur, utilizing this compound as an internal standard, with a focus on the sources and estimation of measurement uncertainty.
Data Presentation: Comparison of Analytical Methods
The choice of analytical instrumentation significantly impacts the performance and uncertainty of propoxur measurements. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) are two common techniques employed for this purpose. The following tables summarize typical performance characteristics for the analysis of pesticides like propoxur using these methods, often in conjunction with a sample preparation technique like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Table 1: Performance Characteristics of LC-MS/MS for Pesticide Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [1][2] |
| Limit of Detection (LOD) | 0.2–2.0 µg/kg | [3] |
| Limit of Quantification (LOQ) | 0.5–5.0 µg/kg | [3] |
| Recovery | 70–120% | [4][5] |
| Repeatability (RSDr) | < 20% | [6] |
| Expanded Measurement Uncertainty | 10-50% | [7] |
Table 2: Performance Characteristics of GC-MS/MS for Pesticide Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | >0.99 | [8] |
| Limit of Detection (LOD) | 13.48 mg/L | [8] |
| Limit of Quantification (LOQ) | 44.96 mg/L | [8] |
| Recovery | 70-116.5% | [9] |
| Repeatability (RSDr) | < 20% | [10] |
| Expanded Measurement Uncertainty | 15-40% | [7] |
Note: The values presented are indicative and can vary depending on the specific matrix, instrumentation, and method parameters. The use of an isotopic internal standard like this compound is crucial for correcting for matrix effects and improving the accuracy and precision of the measurements[11].
Experimental Protocols
A well-defined experimental protocol is essential for reproducible and reliable results. The QuEChERS method is a widely adopted sample preparation procedure for pesticide residue analysis in various matrices.
Detailed Protocol for QuEChERS Sample Preparation:
-
Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples like cereals, add a defined amount of water to rehydrate the sample.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 g for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Transfer it to a d-SPE tube containing a mixture of sorbents (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA). The choice of sorbents depends on the matrix.
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Final Extract Preparation:
-
Take an aliquot of the cleaned extract.
-
The extract can be directly injected into the LC-MS/MS or GC-MS/MS system or may require solvent exchange or concentration depending on the analytical method's sensitivity.
-
Mandatory Visualization
Experimental Workflow for Propoxur Analysis
Caption: Workflow for propoxur analysis using QuEChERS and mass spectrometry.
Propoxur Metabolic Pathway
Caption: Major metabolic pathways of propoxur in rats[12].
Uncertainty Estimation in Isotope Dilution Mass Spectrometry (IDMS)
The use of a stable isotope-labeled internal standard such as this compound allows for quantification by isotope dilution mass spectrometry (IDMS), which is a primary ratio method. The measurement uncertainty in IDMS arises from several sources, which can be categorized and combined to estimate the overall uncertainty of the final result.
Major Sources of Uncertainty:
-
Purity of the analyte and internal standard: The uncertainty in the purity of the propoxur and this compound reference standards is a direct contributor to the overall uncertainty.
-
Mass of the sample and internal standard: The uncertainty associated with the weighing of the sample and the internal standard solution.
-
Volume of solutions: The uncertainty in the volumes of solvents and solutions used for dilutions and sample preparation.
-
Instrumental measurement: The variability in the measured isotope ratios by the mass spectrometer. This includes both short-term and long-term instrument precision.
-
Calibration curve: The uncertainty associated with the regression analysis of the calibration curve.
-
Matrix effects: Although significantly reduced by the use of an isotopically labeled internal standard, residual matrix effects can still contribute to the uncertainty.
Estimating Combined Uncertainty:
The combined standard uncertainty (u_c) is calculated by combining the individual standard uncertainties (u(x_i)) of each contributing factor, often using the law of propagation of uncertainty (the "bottom-up" approach). The expanded uncertainty (U) is then calculated by multiplying the combined standard uncertainty by a coverage factor (k), which is typically 2 for a confidence level of approximately 95%.
Uncertainty Budget:
A detailed uncertainty budget is a systematic way to identify, quantify, and combine all sources of uncertainty.
Table 3: Example Components of an Uncertainty Budget for Propoxur Measurement using this compound
| Source of Uncertainty | Type of Distribution | Standard Uncertainty (u) |
| Purity of Propoxur Standard | Rectangular | u(P_analyte) |
| Purity of this compound Standard | Rectangular | u(P_IS) |
| Mass of Sample | Normal | u(m_sample) |
| Mass of Internal Standard | Normal | u(m_IS) |
| Repeatability of Measurement | Normal | u(Rep) |
| Calibration Curve Fit | Normal | u(Cal) |
| Combined Standard Uncertainty | u_c = sqrt(Σu(x_i)²) | |
| Expanded Uncertainty (k=2) | U = 2 * u_c |
Logical Relationship for Uncertainty Calculation
Caption: Key contributors to the combined measurement uncertainty.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a combined QuEChERS and HPLC-MS/MS method for trace analysis of ten diamide insecticides in agricultural products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Pesticide Residues by QuEChERS Method and LC-MS/MS for a New Extrapolation of Maximum Residue Levels in Persimmon Minor Crop - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scidar.kg.ac.rs [scidar.kg.ac.rs]
- 7. scribd.com [scribd.com]
- 8. ijettjournal.org [ijettjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
- 12. 271. Propoxur (WHO Pesticide Residues Series 3) [inchem.org]
Safety Operating Guide
Propoxur-d3: A Guide to Safe and Compliant Disposal
The proper disposal of Propoxur-d3, a deuterated analog of the carbamate insecticide Propoxur, is critical for ensuring laboratory safety and environmental protection. As a substance classified with significant health hazards, including acute toxicity and potential carcinogenic effects, adherence to strict disposal protocols is mandatory.[1][2] This guide provides essential, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in a safe, compliant, and responsible manner.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE to prevent exposure. This includes:
-
Gloves: Impervious chemical-resistant gloves.
-
Eye Protection: Safety spectacles or goggles.[3]
-
Lab Coat: A standard laboratory coat or chemical-resistant apron.
-
Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, is essential.[4] For operations that may generate dust, a respirator is required.[5]
Spill Management: In the event of a spill, immediate action is necessary to contain the material and prevent exposure.
-
Evacuate all non-essential personnel from the immediate area.[1][6]
-
Wearing full PPE, carefully collect the powdered material. If appropriate, moisten the substance first to prevent dust from becoming airborne.[1][3]
-
Place the spilled material into a sealable, clearly labeled container for hazardous waste.[1][6]
-
Thoroughly decontaminate the spill area and wash after cleanup is complete.[6]
-
The collected spill waste must be disposed of as hazardous waste.[6]
Step-by-Step Disposal Protocol
The disposal of this compound is regulated by federal and local authorities, including the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] It must be managed as hazardous waste and must not be disposed of in standard trash or poured down the drain.[7][10][11]
Step 1: Waste Collection and Segregation
-
Collect all this compound waste, including pure substance, contaminated lab materials (e.g., gloves, wipes, pipette tips), and solutions.
-
Segregate this compound waste from other chemical waste streams to avoid dangerous reactions. Propoxur is incompatible with strong oxidizing agents and strong bases.[4][6]
Step 2: Containerization
-
Use only approved hazardous waste containers that are chemically compatible and can be tightly sealed. Plastic containers are often preferred over glass when compatibility is not an issue.[7]
-
Ensure the container is in good condition, with no leaks or exterior contamination.
Step 3: Labeling
-
Properly label the waste container immediately upon the first addition of waste. The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department, must include:[7]
-
The words "Hazardous Waste".[7]
-
Full chemical name: "this compound" (no abbreviations or formulas).[7]
-
For mixtures, list all chemical components and their approximate percentages.[7]
-
Accumulation start date (the date the first waste was placed in the container).[7]
-
The specific hazard characteristics (e.g., Toxic).[7]
-
Principal Investigator's name, lab location, and contact information.[7]
-
Step 4: Storage
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from drains or sources of ignition.[4] Keep the container locked up or in an area only accessible to authorized personnel.[12]
Step 5: Arrange for Disposal
-
Contact your institution’s EHS office or the designated hazardous waste management provider to schedule a pickup.[7]
-
Complete any required waste information forms or manifests as instructed by your EHS department.[7]
-
Do not attempt to transport the hazardous waste yourself. Only trained and licensed professionals are permitted to transport hazardous materials.[13]
Quantitative Hazard and Safety Data
The following table summarizes key quantitative data for Propoxur, which should be considered analogous for this compound in the context of safety and disposal.
| Parameter | Value | Reference |
| Acute Toxicity (Oral, Rat) | LD50: 41 mg/kg | [2] |
| Acute Toxicity (Dermal) | Toxic in contact with skin (Category 3) | [2] |
| Acute Toxicity (Inhalation) | Toxic if inhaled (Category 3) | [2] |
| Workplace Exposure Limit (NIOSH REL) | TWA 0.5 mg/m³ | [14] |
| UN Hazard Class | 6.1 (Poison) | [3][6] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects | [2][3] |
| Melting Point | 86 to 92 °C (187 to 197 °F) | [1][14] |
| Flash Point | > 149 °C (300 °F) | [14] |
Disposal Workflow Diagram
The following diagram illustrates the procedural flow for the proper disposal of this compound waste from the point of generation to final removal.
Caption: Workflow for the safe disposal of this compound hazardous waste.
References
- 1. Propoxur | C11H15NO3 | CID 4944 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. ICSC 0191 - PROPOXUR [inchem.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. nj.gov [nj.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. ehs.utexas.edu [ehs.utexas.edu]
- 9. Hazardous Waste Regulations [rila.org]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 11. epa.gov [epa.gov]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 14. Propoxur - Wikipedia [en.wikipedia.org]
Essential Safety and Operational Guidance for Handling Propoxur-d3
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Propoxur-d3. The following procedural guidance outlines personal protective equipment (PPE), handling protocols, and disposal plans to ensure laboratory safety.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure risk when handling this compound. The following table summarizes the recommended protective equipment.
| Body Part | Protective Equipment | Specifications and Remarks |
| Respiratory | Respirator | A NIOSH-approved respirator should be used when there is a potential for inhalation of dust or aerosols.[1] |
| Hands | Impervious Gloves | Chemical-resistant gloves (e.g., neoprene or nitrile) are required.[2] Inspect gloves for leaks before use and wash the exterior with soap and water before removal.[3] |
| Eyes | Safety Glasses/Goggles | Wear safety glasses with side shields or chemical goggles to protect against splashes and dust.[1] |
| Skin & Body | Protective Clothing | Wear a lab coat, coveralls, or other protective clothing to prevent skin contact.[1][3] If contamination occurs, remove soiled clothing immediately.[4][5] |
| Footwear | Closed-toe Shoes | Standard laboratory practice dictates wearing closed-toe shoes. |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
| Procedure | Guideline |
| Handling | Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation.[1] Avoid generating dust.[1] Do not eat, drink, or smoke in areas where this compound is handled.[3][4] Wash hands thoroughly after handling.[3] |
| Storage | Store in a cool, dry, and well-ventilated area in tightly closed original containers.[1][4] Store away from incompatible materials such as oxidizing agents and strong bases.[4] Keep locked up or in an area accessible only to qualified personnel. |
First Aid Measures
In case of exposure, immediate and appropriate first aid is essential.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5] |
| Skin Contact | Immediately remove contaminated clothing.[4][5] Wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention or call a poison control center.[3][6] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is mandatory for maintaining a safe laboratory.
The following diagram outlines the procedural steps for responding to a this compound spill.
Caption: Workflow for handling a this compound spill.
All waste containing this compound must be treated as hazardous waste.[1]
-
Waste Collection : Collect waste material in sealed, properly labeled containers.[4]
-
Contaminated Materials : Any materials used for cleaning up spills, such as absorbent pads and contaminated PPE, must also be disposed of as hazardous waste.
-
Regulatory Compliance : Dispose of all waste in accordance with local, state, and federal regulations.[1] Contact your institution's environmental health and safety department for specific disposal procedures.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
